Cyclosporin A-Derivative 1
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(E,2S,3R,4R)-3-acetyloxy-1-[[(2S)-1-[(2-methoxy-2-oxoethyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxooct-6-en-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H117N11O14.BF4/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4;2-1(3,4)5/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80);/q;-1/p+1/b29-27+;/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTLCJIIBWDVIF-IYMFIMPZSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)[NH2+]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)[NH2+]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H118BF4N11O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pharmacology of Ring-Opened Cyclosporin A Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclosporin A and the Rationale for Ring-Opened Analogs
Cyclosporin A (CsA) is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. Its discovery revolutionized organ transplantation and the treatment of autoimmune diseases due to its profound immunosuppressive properties. The primary mechanism of action involves the formation of a complex with the intracellular protein cyclophilin A (CypA). This CsA-CypA complex subsequently binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (IL-2). This cascade ultimately leads to a reduction in T-cell activation and proliferation.
While highly effective, the clinical use of CsA is associated with significant side effects, including nephrotoxicity, neurotoxicity, and hypertension. Furthermore, the immunosuppressive activity of CsA may not be desirable for therapeutic applications targeting other cellular pathways. These limitations have spurred extensive research into the development of CsA analogs with improved therapeutic profiles.
Ring-opened cyclosporin A analogs, also known as seco-cyclosporin A derivatives, represent a class of molecules where the macrocyclic structure of the parent compound has been linearized. The rationale for exploring these analogs is multifaceted:
-
Altered Pharmacological Profile: The rigid, cyclic conformation of CsA is crucial for its interaction with cyclophilin and subsequent inhibition of calcineurin. Opening the ring is expected to drastically alter this conformation, potentially leading to a loss of immunosuppressive activity while unmasking or enhancing other biological effects.
-
Investigation of Structure-Activity Relationships: Studying linear analogs helps to elucidate the minimal structural requirements for the various biological activities of cyclosporins.
-
Potential for New Therapeutic Applications: By decoupling the immunosuppressive effects from other cellular activities, ring-opened analogs could be developed for non-immunosuppressive indications, such as antiviral, anticancer, or neuroprotective therapies.
This technical guide provides a comprehensive overview of the pharmacology of ring-opened cyclosporin A analogs, summarizing the available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways and experimental workflows.
Pharmacology of a Linear Cyclosporin A Analog
Direct pharmacological data on synthetic ring-opened or linear cyclosporin A analogs is limited in publicly accessible literature. However, a key study by Price et al. provides valuable insights into the pharmacokinetic properties of a linear undecapeptide analog of CsA.
Pharmacokinetics and Cell Permeability
A comparative study of a synthetic linear CsA analog and its cyclic counterpart revealed a significant impact of the macrocyclic structure on cell permeability. While the calculated and measured molecular descriptors of the linear and cyclic forms were similar, their behavior in a cell permeability assay was markedly different.
Table 1: Comparative Permeability of Cyclic vs. Linear Cyclosporin A Analogs
| Compound | Apparent Permeability (Papp) in RRCK cells (10⁻⁶ cm/s) | Reference |
| Cyclosporin A | 10.0 ± 2.0 | [Price et al., 2017] |
| Linear Analog | 0.1 ± 0.1 | [Price et al., 2017] |
The significantly lower apparent permeability of the linear analog suggests that the cyclic structure of CsA is critical for its ability to traverse cell membranes. This is consistent with the "chameleon-like" behavior of CsA, where it adopts a more polar conformation in aqueous environments and a more lipophilic, internally hydrogen-bonded conformation in the nonpolar environment of the cell membrane, facilitating its passive diffusion. The flexibility of the linear peptide is likely insufficient to shield its polar backbone, thus hindering membrane translocation.
Non-Immunosuppressive Cyclic Analogs: A Proxy for Understanding Altered Pharmacology
While data on true ring-opened analogs is sparse, a wealth of information exists on non-immunosuppressive cyclic analogs of CsA. These compounds, in which specific amino acid modifications abrogate calcineurin inhibition while often preserving cyclophilin binding, serve as a valuable proxy for understanding how structural modifications that alter the canonical immunosuppressive activity can lead to novel pharmacological profiles. These analogs have been investigated for a range of non-immunosuppressive applications.
Antiviral Activity
Certain non-immunosuppressive CsA analogs have demonstrated potent antiviral activity, particularly against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). This activity is often dependent on the inhibition of cyclophilin A, which is co-opted by some viruses for their replication.
Table 2: Antiviral Activity of Selected Non-Immunosuppressive Cyclosporin A Analogs
| Analog | Virus | Assay | EC₅₀ | Reference |
| SDZ NIM 811 | HIV-1 | T4 Lymphocyte Cell Lines | 0.011 - 0.057 µg/mL | [Rosenwirth et al., 1994] |
| [D-lysine]⁸-CsA derivative | HCV | Replicon Assay | <200 nM | [Gallay et al., 2010] |
Neurotrophic and Neuroprotective Effects
Non-immunosuppressive CsA analogs have also been shown to possess neurotrophic and neuroprotective properties. These effects are thought to be mediated, in part, through the inhibition of cyclophilin D, a component of the mitochondrial permeability transition pore (mPTP). Inhibition of mPTP opening can prevent mitochondrial dysfunction and subsequent cell death.
Table 3: Neuroprotective Activity of Selected Non-Immunosuppressive Cyclosporin A Analogs
| Analog | Activity | Model | IC₅₀ / Potency | Reference |
| NIM811 | mPT Inhibition | Rat Brain Mitochondria | More potent than CsA | [Waldmeier et al., 2002] |
| UNIL025 | mPT Inhibition | Rat Brain Mitochondria | ~10-fold more potent than CsA | [Waldmeier et al., 2002] |
| MeAla⁶-CsA | Neurite Outgrowth | PC12 Cells | Similar potency to CsA | [Snyder et al., 1995] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of cyclosporin A and its analogs.
Synthesis of a Linear Cyclosporin A Analog
Objective: To synthesize a linear undecapeptide analog of cyclosporin A.
Methodology (Based on solid-phase peptide synthesis principles):
-
Resin Preparation: A suitable solid support resin (e.g., 2-chlorotrityl chloride resin) is functionalized with the C-terminal amino acid of the desired linear sequence.
-
Stepwise Peptide Elongation: The protected amino acids corresponding to the cyclosporin A sequence are sequentially coupled to the resin-bound peptide chain. Standard coupling reagents such as HBTU/HOBt or HATU in the presence of a tertiary amine base (e.g., DIPEA) in a suitable solvent (e.g., DMF) are used.
-
Deprotection: Following each coupling step, the N-terminal protecting group (e.g., Fmoc) is removed using a solution of piperidine in DMF.
-
N-methylation: For N-methylated amino acids, a specialized protocol involving temporary protection of the backbone amide followed by methylation is employed.
-
Cleavage from Resin: Once the full-length linear peptide is assembled, it is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to remove side-chain protecting groups.
-
Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.
Cyclophilin A Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of a cyclosporin A analog for cyclophilin A.
Methodology:
-
Reagents: Recombinant human cyclophilin A, a fluorescently labeled cyclosporin A derivative (e.g., fluorescein-labeled CsA), and the test analog.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 100 mM NaCl, pH 7.5.
-
Procedure: a. A constant concentration of the fluorescently labeled CsA derivative and cyclophilin A are incubated in the assay buffer. b. Increasing concentrations of the unlabeled test analog are added to the mixture. c. The fluorescence polarization of the samples is measured at an appropriate excitation and emission wavelength for the fluorophore.
-
Data Analysis: The decrease in fluorescence polarization upon addition of the test analog is used to calculate the IC₅₀ value, which represents the concentration of the analog required to displace 50% of the fluorescently labeled CsA from cyclophilin A. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Calcineurin Phosphatase Activity Assay
Objective: To measure the inhibitory effect of a cyclosporin A analog on calcineurin activity.
Methodology:
-
Reagents: Recombinant human calcineurin, calmodulin, a phosphorylated substrate (e.g., RII phosphopeptide), and the test analog pre-incubated with cyclophilin A.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl₂, CaCl₂, and a reducing agent like DTT.
-
Procedure: a. The test analog is pre-incubated with cyclophilin A to allow for complex formation. b. Calcineurin and calmodulin are activated in the assay buffer. c. The pre-formed analog-CypA complex is added to the activated calcineurin. d. The reaction is initiated by the addition of the phosphorylated substrate. e. The reaction is allowed to proceed for a defined period at a controlled temperature and then stopped. f. The amount of free phosphate released is quantified using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: The percentage of inhibition of calcineurin activity is calculated relative to a control without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Permeability Assay (RRCK Monolayer)
Objective: To assess the passive permeability of a cyclosporin A analog across a cell monolayer.
Methodology:
-
Cell Culture: Rat renal cortical kidney (RRCK) cells are cultured on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed, which serves as a model for a biological barrier.
-
Transport Buffer: A physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), is used.
-
Procedure: a. The cell monolayers are washed with the transport buffer. b. The test analog is added to the apical (donor) chamber. c. At various time points, samples are taken from the basolateral (receiver) chamber. d. The concentration of the analog in the receiver chamber is quantified using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the analog in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The primary signaling pathway inhibited by immunosuppressive cyclosporin A is the calcineurin-NFAT pathway. Non-immunosuppressive analogs may interact with other pathways, such as the mitochondrial permeability transition.
A Comparative Analysis of Cyclosporin A and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the structural and functional differences between the immunosuppressive drug Cyclosporin A (CsA) and three of its notable derivatives: Alisporivir, Voclosporin, and NIM811. This document outlines the key structural modifications, their impact on biological activity, and the experimental methodologies used to characterize these compounds.
Core Structural Differences and Physicochemical Properties
Cyclosporin A is a cyclic peptide of 11 amino acids, produced by the fungus Tolypocladium inflatum. Its derivatives have been synthesized to enhance its therapeutic properties and reduce side effects. The primary structural modifications of Alisporivir, Voclosporin, and NIM811 compared to Cyclosporin A are detailed below.
Table 1: Structural Modifications of Cyclosporin A Derivatives
| Compound | Amino Acid Position 1 Modification | Amino Acid Position 3 Modification | Amino Acid Position 4 Modification | Other Modifications |
| Cyclosporin A | (4R)-4-[( E)-2-butenyl]-4, N-dimethyl-L-threonine (MeBmt) | Sarcosine (Sar) | N-methyl-L-leucine (MeLeu) | - |
| Alisporivir | Unchanged | Sarcosine replaced by N-methyl-D-alanine (D-MeAla)[1] | N-methyl-L-leucine replaced by N-ethyl-L-valine (EtVal)[1] | Nitrogen at position 4 is N-ethylated instead of N-methylated[1] |
| Voclosporin | Addition of a single carbon extension to the butenyl side chain[2] | Unchanged | Unchanged | - |
| NIM811 | Unchanged | Unchanged | N-methyl-L-leucine replaced by N-methyl-L-isoleucine (MeIle)[3] | - |
These structural alterations directly influence the physicochemical properties and biological activities of the derivatives.
Table 2: Physicochemical Properties of Cyclosporin A and Its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Cyclosporin A | C₆₂H₁₁₁N₁₁O₁₂ | 1202.61 |
| Alisporivir | C₆₃H₁₁₃N₁₁O₁₂ | 1216.66[4] |
| Voclosporin | C₆₃H₁₁₁N₁₁O₁₂ | 1214.65 |
| NIM811 | C₆₂H₁₁₁N₁₁O₁₂ | 1202.61[5] |
Comparative Biological Activity
The structural modifications significantly alter the interaction of these compounds with their primary cellular targets, cyclophilin A (CypA) and calcineurin (Cn).
Table 3: Comparative Biological Activity Data
| Compound | Cyclophilin A Binding (Kd, nM) | Calcineurin Inhibition (IC₅₀, nM) | Primary Therapeutic Effect |
| Cyclosporin A | 36.8[6] | ~7 (in complex with CypA) | Immunosuppression |
| Alisporivir | 15 ± 3[3] | Abolished[1] | Antiviral (HCV) |
| Voclosporin | ~15 (E-isomer)[7] | More potent than CsA[8] | Immunosuppression |
| NIM811 | 2.1 (Kᵢ)[3] | Significantly reduced[3] | Mitochondrial Permeability Transition Pore (mPTP) Inhibition |
Signaling Pathways and Mechanisms of Action
The differential binding to cyclophilin A and calcineurin results in distinct mechanisms of action for Cyclosporin A and its derivatives.
Cyclosporin A and Voclosporin: Calcineurin-Dependent Immunosuppression
Cyclosporin A and Voclosporin exert their immunosuppressive effects by inhibiting the calcineurin signaling pathway. This process involves the formation of a drug-cyclophilin A complex that binds to and inhibits the phosphatase activity of calcineurin. This, in turn, prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes, such as Interleukin-2 (IL-2).
Caption: Calcineurin-dependent immunosuppression pathway.
Alisporivir: A Non-immunosuppressive Cyclophilin Inhibitor
Alisporivir's structural modifications prevent the formation of a stable ternary complex with cyclophilin A and calcineurin, thus abolishing its immunosuppressive activity[1]. Instead, its primary mechanism of action is the inhibition of cyclophilin A, which is a host factor required for the replication of certain viruses, such as the Hepatitis C virus (HCV).
Caption: Mechanism of action of Alisporivir.
NIM811: Inhibition of the Mitochondrial Permeability Transition Pore
NIM811 is a non-immunosuppressive derivative that primarily targets the mitochondrial permeability transition pore (mPTP)[9]. The mPTP is a protein complex in the inner mitochondrial membrane that, when opened, leads to mitochondrial swelling and cell death. NIM811 inhibits the opening of the mPTP, a process that is often triggered by cellular stress signals like high levels of calcium and reactive oxygen species (ROS).
Caption: NIM811 inhibition of the mPTP.
Experimental Protocols
Synthesis of Cyclosporin A Derivatives
The synthesis of these derivatives typically starts from the natural product Cyclosporin A.
Workflow for Derivative Synthesis:
Caption: General workflow for synthesizing CsA derivatives.
Detailed Method for Voclosporin Synthesis: A common synthetic route for Voclosporin involves the following key steps, starting from Cyclosporin A[10][11]:
-
Acetylation: The hydroxyl group on the MeBmt residue of Cyclosporin A is protected by reacting with acetic anhydride in the presence of pyridine and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to yield acetyl Cyclosporin A.
-
Ozonolysis: The double bond in the butenyl side chain of acetyl Cyclosporin A is cleaved via ozonolysis to form an aldehyde.
-
Homologation: The aldehyde is then reacted with a suitable reagent, such as propargyltrimethylsilane and bis(cyclopentadienyl)zirconium chloride hydride in the presence of silver perchlorate, to extend the carbon chain and form the trans-alkene.
-
Deprotection: The acetyl protecting group is removed using a base-mediated hydrolysis.
-
Purification: The final product, Voclosporin, is purified using semi-preparative high-pressure liquid chromatography (HPLC).
Cyclophilin A Competitive Binding Assay
This assay is used to determine the binding affinity of the cyclosporin derivatives to cyclophilin A.
-
Reagents and Materials: Recombinant human cyclophilin A, [³H]-Cyclosporin A (tracer), unlabeled Cyclosporin A and derivatives, assay buffer, and charcoal suspension.
-
Procedure: a. A fixed amount of cyclophilin A and [³H]-Cyclosporin A are incubated in the assay buffer. b. Increasing concentrations of unlabeled Cyclosporin A (for standard curve) or the test derivative are added to compete with the tracer for binding to cyclophilin A. c. The mixture is incubated to reach binding equilibrium. d. A charcoal suspension is added to adsorb the free (unbound) [³H]-Cyclosporin A. e. The mixture is centrifuged to pellet the charcoal. f. The radioactivity in the supernatant, which represents the amount of [³H]-Cyclosporin A bound to cyclophilin A, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]-Cyclosporin A binding (IC₅₀) is determined. The dissociation constant (Kd) can then be calculated.
Calcineurin Phosphatase Activity Assay
This assay measures the ability of the cyclosporin-cyclophilin A complex to inhibit the phosphatase activity of calcineurin.
-
Reagents and Materials: Recombinant human calcineurin, calmodulin, a phosphopeptide substrate (e.g., RII phosphopeptide), Cyclosporin A or derivative, cyclophilin A, assay buffer, and a phosphate detection reagent (e.g., Malachite Green).
-
Procedure: a. Calcineurin is pre-incubated with calmodulin in the assay buffer to activate the enzyme. b. The test compound (Cyclosporin A or derivative) is pre-incubated with cyclophilin A to allow for complex formation. c. The activated calcineurin is then incubated with the drug-cyclophilin A complex. d. The phosphopeptide substrate is added to initiate the dephosphorylation reaction. e. The reaction is stopped after a defined time, and the amount of free phosphate released is quantified using a colorimetric method, such as the Malachite Green assay.
-
Data Analysis: The concentration of the drug-cyclophilin A complex that inhibits 50% of the calcineurin phosphatase activity (IC₅₀) is determined.
Mitochondrial Permeability Transition Pore (mPTP) Assay
This assay is used to assess the effect of compounds like NIM811 on the opening of the mPTP in living cells.
-
Reagents and Materials: Calcein-AM, CoCl₂, a calcium ionophore (e.g., ionomycin) as a positive control, cell culture medium, and phosphate-buffered saline (PBS).
-
Procedure: a. Cells are loaded with Calcein-AM, a fluorescent dye that enters the cells and is cleaved by esterases to become fluorescent and membrane-impermeable, thus staining the entire cell, including mitochondria. b. CoCl₂ is added to the medium. CoCl₂ is a quencher of calcein fluorescence but cannot cross the inner mitochondrial membrane. Therefore, it quenches the cytoplasmic fluorescence, leaving only the mitochondrial fluorescence visible. c. The cells are treated with the test compound (e.g., NIM811) or a vehicle control. d. An mPTP-opening stimulus (e.g., ionomycin) is added. e. The fluorescence of the cells is monitored over time using a fluorescence microscope or a flow cytometer. A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl₂ to enter the mitochondria and quench the calcein fluorescence.
-
Data Analysis: The rate and extent of fluorescence decrease are quantified to determine the inhibitory effect of the test compound on mPTP opening.
Conclusion
The structural modifications of Cyclosporin A have led to the development of derivatives with distinct and improved therapeutic profiles. Alisporivir, with its abolished immunosuppressive activity, offers a targeted antiviral therapy. Voclosporin provides a more potent immunosuppressive effect, potentially with an improved safety profile. NIM811, by targeting the mitochondrial permeability transition pore, presents a novel approach for cytoprotection in various disease models. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel Cyclosporin A derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the potential of non‐immunosuppressive cyclosporin analogs for targeting Toxoplasma gondii cyclophilin: Insights from structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisporivir - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cyclophilin-Dependent Calcineurin Inhibitor Voclosporin Inhibits SARS-CoV-2 Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voclosporin: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 11. OMPI – Pesquisa nas coleções internacionais e nacionais de patentes [patentscope.wipo.int]
- 12. Determination of cyclosporine by a competitive binding assay with cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Determination of cyclosporine by a competitive binding assay with cyclophilin. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. Cyclosporin-mediated inhibition of bovine calcineurin by cyclophilins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fn-test.com [fn-test.com]
- 19. apexbt.com [apexbt.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Target Identification Studies of Cyclosporin A and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and findings related to the target identification of Cyclosporin A (CsA) and its derivatives. Since "Cyclosporin A-Derivative 1" is a placeholder, this document will focus on well-characterized derivatives such as Alisporivir (DEB025) and NIM258, providing a framework for understanding the target engagement of this important class of cyclic peptides.
Introduction to Cyclosporin A and its Derivatives
Cyclosporin A is a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. It is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1] Its mechanism of action involves the formation of a complex with its primary intracellular target, cyclophilin A (CypA), a peptidyl-prolyl isomerase. This drug-protein complex then binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[1][2] Inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines that promote T-cell activation.[2][3]
Concerns over the immunosuppressive side effects of CsA have driven the development of derivatives with modified biological activities. These derivatives, such as the non-immunosuppressive Alisporivir and NIM258, have been investigated for other therapeutic applications, including antiviral and anticancer treatments.[1][4] Understanding the full spectrum of molecular targets for both CsA and its derivatives is crucial for elucidating their mechanisms of action and predicting potential on-target and off-target effects.
Target Identification Methodologies
A variety of proteomic techniques are employed to identify the molecular targets of CsA and its derivatives. These methods are designed to isolate and identify proteins that physically interact with the small molecule.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand. In the context of CsA derivatives, the compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to the immobilized drug are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography
-
Preparation of the Affinity Matrix:
-
A CsA derivative with a suitable functional group for coupling (e.g., a carboxyl or amino group) is synthesized.
-
The derivative is covalently coupled to an activated agarose resin (e.g., NHS-activated Sepharose). The coupling chemistry will depend on the functional group on the derivative and the resin. It is crucial to ensure that the modification does not interfere with the derivative's binding to its target proteins.
-
The remaining active groups on the resin are blocked to prevent non-specific protein binding.
-
The resin is washed extensively to remove any non-covalently bound derivative.
-
-
Cell Lysis and Lysate Preparation:
-
Cells of interest are cultured and harvested.
-
Cells are lysed in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and non-ionic detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
The lysate is clarified by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
The cell lysate is incubated with the prepared affinity matrix to allow for the binding of target proteins.
-
The matrix is then washed extensively with lysis buffer to remove non-specifically bound proteins.
-
A control experiment using a resin without the immobilized derivative is performed in parallel to identify proteins that bind non-specifically to the matrix itself.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Bound proteins are eluted from the matrix. This can be achieved by:
-
Competition with a high concentration of the free CsA derivative.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing elution buffer (e.g., containing SDS).
-
-
The eluted proteins are precipitated (e.g., with trichloroacetic acid or acetone) and then re-solubilized in a buffer suitable for enzymatic digestion.
-
Proteins are digested into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS spectra are searched against a protein database to identify the proteins present in the eluate.
-
Proteins that are significantly enriched in the pulldown with the CsA derivative compared to the control are considered potential targets.
-
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful quantitative proteomic technique that allows for the precise comparison of protein abundance between different cell populations. In the context of target identification, SILAC can be used to identify proteins that are stabilized or destabilized upon binding to a drug, or to quantify the enrichment of proteins in a pulldown experiment.
Experimental Protocol: SILAC-based Target Identification
-
Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel. One population is grown in a "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in a "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine).
-
Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.
-
-
Drug Treatment and Lysate Preparation:
-
One of the cell populations (e.g., the "heavy" labeled cells) is treated with the CsA derivative, while the other ("light" labeled cells) is treated with a vehicle control.
-
The cells are lysed, and the protein concentrations of the "light" and "heavy" lysates are determined.
-
-
Protein Mixing and Digestion:
-
Equal amounts of protein from the "light" and "heavy" lysates are mixed.
-
The combined protein mixture is then subjected to in-solution or in-gel digestion with trypsin.
-
-
Mass Spectrometry Analysis and Data Interpretation:
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
In the mass spectrometer, peptides derived from the "light" and "heavy" samples will appear as pairs of peaks separated by a specific mass difference corresponding to the mass of the incorporated stable isotopes.
-
The relative abundance of a protein in the two samples can be determined by comparing the intensities of the "light" and "heavy" peptide peaks.
-
Proteins that show a significant change in their abundance ratio upon drug treatment are considered potential targets or proteins affected by the drug's activity. For pulldown experiments, a high heavy/light ratio would indicate specific binding to the drug.
-
Identified Targets of Cyclosporin A and Derivatives
The primary and most well-characterized target of CsA is cyclophilin A (CypA) . However, studies have revealed that CsA and its derivatives can interact with a range of other proteins, which may contribute to their diverse biological effects and side-effect profiles.
Table 1: Quantitative Data for the Interaction of Cyclosporin A and its Derivatives with Target Proteins
| Compound | Target Protein | Method | Quantitative Value | Reference |
| Cyclosporin A | Cyclophilin A | Fluorescence Spectroscopy | Kd = 13 ± 4 nM | [2] |
| Voclosporin (E-ISA247) | Cyclophilin A | Fluorescence Spectroscopy | Kd = 15 ± 4 nM | [2] |
| Z-ISA247 | Cyclophilin A | Fluorescence Spectroscopy | Kd = 61 ± 9 nM | [2] |
| NIM811 | Cyclophilin | Competitive Binding Assay | Higher affinity than CsA | [4] |
| NIM811 | - | HCV Replicon Assay | IC50 = 0.66 µM | [4][5] |
| Alisporivir | Cyclophilin A | - | Potent inhibitor | [6] |
Signaling Pathways and Experimental Workflows
The interaction of CsA and its derivatives with their molecular targets can modulate various intracellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.
The Calcineurin/NFAT Signaling Pathway
The canonical pathway affected by immunosuppressive cyclosporins involves the inhibition of calcineurin and the subsequent suppression of NFAT signaling.
Caption: The Cyclosporin A-mediated inhibition of the Calcineurin/NFAT signaling pathway.
General Workflow for Target Identification
The process of identifying the molecular targets of a CsA derivative involves a series of integrated experimental and computational steps.
Caption: A generalized experimental workflow for the identification of protein targets of a Cyclosporin A derivative.
Conclusion
The target identification studies of Cyclosporin A and its derivatives have been instrumental in understanding their mechanisms of action and in the development of new therapeutic agents with improved safety and efficacy profiles. The combination of affinity-based proteomics and quantitative mass spectrometry provides a powerful platform for the comprehensive characterization of drug-protein interactions. As new derivatives are synthesized, the application of these methodologies will continue to be essential for their preclinical and clinical development.
References
- 1. Cyclophilin Inhibitors: An Emerging Class of Therapeutics for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curf.upenn.edu [curf.upenn.edu]
- 4. NIM811, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIM811, a cyclophilin inhibitor, exhibits potent in vitro activity against hepatitis C virus alone or in combination with alpha interferon. - OAK Open Access Archive [oak.novartis.com]
- 6. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Cyclosporin A-Derivative 1: A Technical Literature Review
Introduction
Cyclosporin A (CsA) is a potent immunosuppressant drug, a neutral, hydrophobic cyclic peptide composed of 11 amino acids, first isolated from the fungus Tolypocladium inflatum.[1][2][3] It is widely used in clinical settings to prevent organ rejection following transplantation and to treat various autoimmune disorders.[1][3] Its primary mechanism of action involves the inhibition of T-cell activation.[4][5] In recent years, extensive research has focused on modifying the CsA scaffold to develop derivatives with novel therapeutic properties, often seeking to separate its immunosuppressive effects from other biological activities, such as antiviral or cytoprotective functions.[1][6]
This document provides a technical overview of a specific, non-immunosuppressive analog known as Cyclosporin A-Derivative 1 . This compound is a crystalline intermediate resulting from the chemical modification and ring-opening of the parent Cyclosporin A molecule.[7][8] Specifically, it is a linear peptide intermediate formed by acylating the butenyl-methyl-threonine side chain of CsA and subsequently cleaving the peptide backbone between the sarcosine and N-methyl-leucine residues, a process detailed in patent WO 2013167703 A1.[7][8] This review consolidates the available data on this derivative, its parent compound, and related analogs to provide a guide for researchers and drug development professionals.
Mechanism of Action: From Immunosuppression to Novel Activities
The canonical mechanism of action for Cyclosporin A is well-established. CsA diffuses into T-lymphocytes and binds with high affinity to its intracellular receptor, cyclophilin A (CypA).[2][4][9] This CsA-CypA complex then targets and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[5][9] By inhibiting calcineurin, CsA prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[9][10] Phosphorylated NFAT cannot translocate into the nucleus, which in turn blocks the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[4][9] The reduction in IL-2 production halts the T-cell-mediated immune response.[10] Beyond this primary pathway, CsA has also been shown to inhibit the JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[5]
This compound is characterized as a non-immunosuppressive agent.[11][7][8] This implies that its linear structure, resulting from the ring-opening reaction, prevents the formation of a conformationally active complex with cyclophilin that can effectively inhibit calcineurin. While it may still bind to cyclophilins, the subsequent inhibition of the phosphatase is abolished, thus eliminating its immunosuppressive effects.[12] Research into such non-immunosuppressive derivatives aims to harness other potential activities of the cyclosporin scaffold. For instance, some derivatives have been investigated as ion channel activators or inhibitors of specific protein-protein interactions.[13]
Quantitative Data Summary
Quantitative data for this compound is limited in publicly available literature. However, data from studies on the parent compound and other derivatives provide valuable context for its potential biological and chemical properties.
| Compound/Derivative Name | Assay/Parameter | Value | Reference |
| This compound Free base | Solubility | ≥ 2.5 mg/mL (in 10% DMSO / 90% Corn Oil) | [7] |
| Cyclosporin A | Water Solubility | 0.04 mg/mL (at 25°C) | [3] |
| Cyclosporin A | Binding Affinity (Kd) for Cyclophilin A | 36.8 nM | [14] |
| Cyclosporin A | Binding Affinity (Kd) for Cyclophilin B | 9.8 nM | [14] |
| Cyclosporin A | Binding Affinity (Kd) for Cyclophilin C | 90.8 nM | [14] |
| [O-(NH2(CH2)5NHC(O)CH2)-D-Ser8]CsA | Cyp18 Isomerase Inhibition (IC50) | 3.2 nM | [12] |
| Cyclosporin A | Anti-Influenza EC50 (A/WSN/33 H1N1) | Low micromolar range | [1] |
| Cyclosporin A | Clinical Dose (Psoriasis) | 5 mg/kg/day (oral) | [15] |
| Cyclosporin A | Clinical Dose (COVID-19 Trial) | Starting at 9 mg/kg/day (oral) | [16][17] |
Experimental Protocols
Preparation of Working Solution for this compound (In Vivo)
This protocol is adapted from the supplier's recommendation for the free base form of the derivative.[7]
-
Solvent Preparation : Prepare a 10% DMSO in corn oil solution. For example, to make 10 mL of the final solvent, mix 1 mL of DMSO with 9 mL of corn oil.
-
Dissolution : Weigh the required amount of this compound Free base. Add it to the 10% DMSO/corn oil solvent to achieve the desired final concentration (e.g., for 2.5 mg/mL, add 25 mg of the compound to 10 mL of solvent).
-
Solubilization : Vortex the mixture vigorously. If precipitation or phase separation occurs, gently warm the solution and/or use sonication until the compound is fully dissolved, resulting in a clear solution.
-
Administration : It is recommended to prepare this working solution freshly on the day of use for in vivo experiments.
Anti-Influenza Plaque Reduction Assay
This protocol was used to determine the antiviral activity of Cyclosporin A against influenza viruses.[1]
-
Cell Culture : Grow Madin-Darby Canine Kidney (MDCK) cells at 37°C in a 5% CO2 atmosphere in DMEM media supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Viral Infection : Seed MDCK cells in 6-well plates and grow to confluence. Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Compound Treatment : Infect the cells with an influenza virus strain (e.g., A/WSN/33 H1N1) at a concentration of approximately 100 plaque-forming units (pfu) per well in the presence of increasing, non-toxic concentrations of the test compound (e.g., Cyclosporin A).
-
Incubation : After a 1-hour adsorption period, remove the virus inoculum. Overlay the cells with agar containing L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK)-treated trypsin and the corresponding concentration of the test compound.
-
Plaque Visualization : Incubate the plates at 37°C for 48-72 hours. Fix the cells with 10% formalin and stain with a 1% crystal violet solution to visualize and count the plaques.
-
Data Analysis : The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Review of Biological Activities
While direct studies on this compound are scarce, the activities of the parent compound and other non-immunosuppressive derivatives suggest several potential areas of interest for researchers.
-
Antiviral Activity : CsA and its analogs have demonstrated broad-spectrum antiviral activity against influenza A and B viruses.[1] The mechanism appears to be independent of cyclophilin isomerase activity and acts at a post-fusion stage of viral replication.[1] Non-immunosuppressive derivatives like Alisporivir and NIM818 have entered clinical trials for Hepatitis C and HIV, respectively, indicating that the antiviral effect can be successfully decoupled from immunosuppression.[1]
-
COVID-19 : The parent CsA has been investigated in clinical trials for hospitalized COVID-19 patients.[18] The rationale is twofold: its immunomodulatory effects can quell the cytokine storm associated with severe disease, and it may possess direct antiviral properties against coronaviruses.[16][17] A phase I trial showed that short courses of CsA were safe and associated with significant reductions in inflammatory cytokines like CXCL10.[16][17]
-
Cell-Mediated Mineralization : A non-immunosuppressive CsA derivative, SDZ 220-384, was found to decrease cell-mediated mineralization in culture, suggesting a potential role for these compounds in modulating osteoblast function independent of the calcineurin pathway.[19]
This compound is a linear, non-immunosuppressive peptide intermediate derived from the targeted chemical modification of Cyclosporin A. While it is commercially available for research, dedicated studies detailing its specific biological activities and mechanism of action are not widely published. Its non-immunosuppressive nature, confirmed by its supplier, indicates a disruption of the canonical CsA-CypA-calcineurin inhibitory axis.
Based on extensive research into the parent compound and other non-immunosuppressive analogs, promising avenues for the investigation of this compound include its potential as an antiviral agent, particularly against influenza, hepatitis, or coronaviruses, and its effects on cellular processes like ion transport and mineralization. The protocols and quantitative data presented here, drawn from the broader cyclosporin literature, provide a foundational framework for researchers and drug developers to explore the therapeutic potential of this and related derivatives.
References
- 1. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Cyclosporine A Nanosuspension Using an Experimental Design Based on Response Surface Methodology: In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a cyclosporin A derivative with excellent anti-hepatitis C virus potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Unexpected side chain effects at residue 8 of cyclosporin a derivatives allow photoswitching of immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 1487360-85-9 | MJC36085 [biosynth.com]
- 14. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical trial with cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase I trial of cyclosporine for hospitalized patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 18. Cyclosporin A: A Repurposable Drug in the Treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclosporin A and its non-immunosuppressive derivative exhibit a differential effect on cell-mediated mineralization in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
"Cyclosporin A-Derivative 1" chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclosporin A-Derivative 1, a non-immunosuppressive, linear peptide intermediate derived from the well-known immunosuppressant Cyclosporin A. This document details its chemical properties, synthesis, and known biological context, offering valuable insights for its potential applications in research and drug development.
Core Chemical and Physical Properties
This compound is a crystalline intermediate formed by the ring-opening of Cyclosporin A.[1] This structural modification, specifically the cleavage of the peptide bond between the sarcosine and N-methyl-leucine residues, results in a linear peptide.[1] The derivatization process also involves the acylation of the butenyl-methyl-threonine side chain.[1]
| Property | Value | Reference |
| Chemical Formula | C65H118BF4N11O14 | [2] |
| Molecular Weight | 1364.50 g/mol | [2] |
| CAS Number | 1487360-85-9 | [1] |
| Description | Crystalline intermediate | [1] |
| Key Structural Feature | Linear undecapeptide | [1] |
| Derivation | Ring-opening of Cyclosporin A | [1] |
Synthesis Overview
The synthesis of this compound is detailed in patent WO 2013167703 A1.[1][3] The process involves two key steps:
-
Acylation: The butenyl-methyl-threonine side chain of Cyclosporin A is first acylated.[1]
-
Ring-Opening Reaction: The cyclic structure of the acylated Cyclosporin A is then opened between the sarcosine and N-methyl-leucine residues to yield the linear peptide derivative.[1]
A general workflow for the synthesis is depicted below.
Biological Context and Mechanism of Action
While Cyclosporin A is a potent immunosuppressant, this compound is characterized as non-immunosuppressive.[1] The immunosuppressive activity of Cyclosporin A is primarily mediated through the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[4][5][6] This inhibition occurs when Cyclosporin A forms a complex with the intracellular protein cyclophilin.[5]
The linear structure of this compound likely alters its ability to form the critical ternary complex with cyclophilin and calcineurin, thereby ablating its immunosuppressive effects. The mechanism of action for this derivative, and other linear cyclosporin peptides, is an area of ongoing research and may reveal novel biological activities distinct from the parent compound.[6]
The established signaling pathway for the immunosuppressive action of Cyclosporin A is illustrated below. It is important to note that this compound does not effectively engage this pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and contained within patent WO 2013167703 A1. Researchers interested in replicating this synthesis should refer directly to this patent for specific reagents, reaction conditions, and purification methods.
General laboratory procedures for handling and solubilizing peptides of this nature are as follows:
-
Solubility: Due to its hydrophobic nature, this compound may require dissolution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before further dilution in aqueous buffers.[1]
-
Storage: For long-term stability, the compound should be stored at low temperatures, typically -20°C or below, and protected from moisture.
Potential Research Applications
The non-immunosuppressive nature of this compound, combined with its structural relationship to a well-characterized parent molecule, makes it a valuable tool for various research applications:
-
Control Compound: It can serve as a negative control in studies investigating the immunosuppressive effects of Cyclosporin A, helping to delineate calcineurin-dependent and -independent activities.
-
Drug Discovery Scaffold: The linear peptide backbone could be a starting point for the development of new therapeutic agents with novel biological activities. The modifications on the side chains could be further explored to create a library of compounds for screening.
-
Investigating Cyclophilin Binding: This derivative can be used to study the binding interactions with cyclophilins without the confounding factor of calcineurin inhibition, potentially uncovering other cellular roles of cyclophilins.
Conclusion
This compound represents an interesting modification of a clinically significant natural product. Its well-defined chemical properties and synthetic origin, coupled with its non-immunosuppressive profile, position it as a useful tool for researchers in immunology, pharmacology, and drug discovery. Further investigation into the specific biological activities of this linear peptide is warranted to fully understand its potential beyond its role as a synthetic intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Calcineurin-Independent Effects of Cyclosporin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a powerful immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. Its primary mechanism of action involves the formation of a complex with cyclophilin A (CypA), which then binds to and inhibits the protein phosphatase calcineurin. This inhibition ultimately prevents the activation of T-cells. However, a growing body of research has illuminated a diverse range of biological activities of CsA and its derivatives that are independent of calcineurin inhibition. These non-immunosuppressive cyclosporin derivatives are gaining attention as potential therapeutic agents for a variety of diseases, including viral infections, mitochondrial dysfunction-related disorders, fibrosis, and cancer.
This technical guide provides an in-depth overview of the calcineurin-independent effects of cyclosporin derivatives. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the mechanisms of action, quantitative data on their biological activities, and protocols for key experimental assays.
Core Concepts: Beyond Calcineurin Inhibition
The calcineurin-independent effects of cyclosporin derivatives are primarily mediated through their interactions with various isoforms of cyclophilins, a family of peptidyl-prolyl isomerases that play crucial roles in protein folding and cellular signaling. By binding to different cyclophilins, such as cyclophilin A (CypA), cyclophilin B (CypB), and cyclophilin D (CypD), these derivatives can modulate a range of downstream signaling pathways without affecting the calcineurin-NFAT pathway responsible for immunosuppression.
Key non-immunosuppressive cyclosporin derivatives include:
-
NIM811 ((Melle-4)cyclosporin): A well-characterized derivative known for its potent inhibition of the mitochondrial permeability transition pore (mPTP) and its antiviral activity.
-
Sanglifehrin A (SfA): A macrolide with a distinct structure from CsA that binds to cyclophilins and exhibits unique anti-fibrotic and immunomodulatory properties.
-
Alisporivir (Debio-025): A non-immunosuppressive cyclophilin inhibitor that has been investigated for its antiviral activity, particularly against the hepatitis C virus (HCV).
-
SCY-635: Another non-immunosuppressive cyclophilin inhibitor with demonstrated anti-HCV activity.
The primary molecular targets and pathways involved in the calcineurin-independent effects of these derivatives are:
-
Cyclophilins: These derivatives bind to the active site of various cyclophilin isoforms, inhibiting their enzymatic activity and modulating their interactions with other proteins.
-
Mitochondrial Permeability Transition Pore (mPTP): Several non-immunosuppressive derivatives, most notably NIM811, are potent inhibitors of the mPTP, a channel in the inner mitochondrial membrane whose opening can lead to cell death. This inhibition is often mediated through interaction with cyclophilin D (CypD), a component of the mPTP complex.[1][2]
-
Viral Proteins: Cyclophilins are often co-opted by viruses for their replication. By inhibiting cyclophilins, these derivatives can disrupt the viral life cycle.
-
Collagen Chaperones: Sanglifehrin A has been shown to target cyclophilin B, a key chaperone in collagen synthesis, leading to anti-fibrotic effects.[3][4][5]
Data Presentation: Quantitative Analysis of Cyclosporin Derivatives
The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of various non-immunosuppressive cyclosporin derivatives.
Table 1: Cyclophilin Binding Affinity of Cyclosporin Derivatives
| Compound | Cyclophilin Isoform | Assay Method | Binding Affinity (Kd, Ki, or IC50) | Reference |
| NIM811 | CypA | Not Specified | Ki = 2.1 nM | [6] |
| Alisporivir | CypA | NMR Spectroscopy | KD = 7 nM | [7] |
| SCY-635 | CypA | Not Specified | Higher affinity than CsA | [8] |
| Sanglifehrin A | CypA | Not Specified | IC50 = 12.8 nM | [6] |
| Voclosporin (E-ISA247) | CypA | Fluorescence Spectroscopy | Kd = 15 ± 4 nM | [9] |
| Z-ISA247 | CypA | Fluorescence Spectroscopy | Kd = 61 ± 9 nM | [9] |
Table 2: Functional Inhibitory Concentrations of Cyclosporin Derivatives
| Compound | Biological Effect | Assay System | IC50 | Reference |
| NIM811 | HCV RNA Replication | Replicon Cells | 0.66 µM | [10] |
| Sanglifehrin A | T-cell Proliferation (IL-2 dependent) | Cell-based assay | 200 nM | [11] |
| SCY-635 | HCV RNA Replication | Replicon Cells | Nanomolar range | [8] |
| Alisporivir | SARS-CoV-2 Infection | Vero E6 Cells | 0.46 µM | [6] |
| N-MeVal-4-CsA | Endothelial Cell Proliferation | HUVEC | Comparable to CsA | [12] |
Signaling Pathways and Mechanisms of Action
The calcineurin-independent effects of cyclosporin derivatives are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
NIM811-Mediated Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
NIM811 is a potent inhibitor of the mPTP, a critical event in some forms of cell death.[1][2] This inhibition is primarily achieved through its interaction with cyclophilin D (CypD), a key regulatory component of the mPTP complex.
Sanglifehrin A (SfA) Anti-Fibrotic Mechanism
Sanglifehrin A exerts its anti-fibrotic effects by targeting cyclophilin B (CypB) in the endoplasmic reticulum (ER).[3][4][5] This interaction leads to the secretion of CypB, thereby disrupting collagen synthesis.
Calcineurin-Independent Anti-Angiogenic Effect
Certain non-immunosuppressive cyclosporin derivatives inhibit angiogenesis by targeting cyclophilins in endothelial cells, a mechanism independent of calcineurin.[12][13][14] This leads to a reduction in endothelial cell proliferation and migration.
References
- 1. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative NIM811 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sanglifehrin A mitigates multi-organ fibrosis in vivo by inducing secretion of the collagen chaperone cyclophilin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. JCI Insight - Sanglifehrin A mitigates multiorgan fibrosis by targeting the collagen chaperone cyclophilin B [insight.jci.org]
- 6. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ranking High Affinity Ligands of Low Solubility by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cyclophilin Inhibitor SCY-635 Disrupts Hepatitis C Virus NS5A-Cyclophilin A Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sanglifehrin A, a novel cyclophilin-binding immunosuppressant, inhibits IL-2-dependent T cell proliferation at the G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A calcineurin-independent mechanism of angiogenesis inhibition by a nonimmunosuppressive cyclosporin A analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclosporin A Promotes Tumor Angiogenesis in a Calcineurin-Independent Manner by Increasing Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cellular Pathways: A Technical Guide to Cyclosporin A and its Derivative as Chemical Probes
Disclaimer: This technical guide focuses primarily on the well-characterized immunosuppressant and chemical probe, Cyclosporin A (CsA) . The user's original topic of interest, "Cyclosporin A-Derivative 1," is a non-immunosuppressive, linear peptide intermediate derived from the ring-opening of Cyclosporin A, as described in patent WO 2013167703 A1.[1][2] Despite extensive investigation, publicly available scientific literature and databases lack specific quantitative data, detailed experimental protocols, and defined signaling pathway interactions for "this compound" to be used as a chemical probe. Therefore, this guide utilizes the comprehensive data available for CsA as a foundational analogue, providing researchers with a robust framework for understanding and potentially investigating related compounds like "this compound."
Introduction to Cyclosporin A as a Chemical Probe
Cyclosporin A is a cyclic undecapeptide of fungal origin that has revolutionized both clinical immunosuppression and the study of cellular signaling.[3] Its high affinity and specificity for cyclophilins, a class of peptidyl-prolyl cis-trans isomerases (PPIases), make it an invaluable tool for dissecting a variety of biological processes. By forming a complex with cyclophilin A, CsA gains the ability to inhibit the calcium/calmodulin-dependent phosphatase, calcineurin. This inhibitory action blocks the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation and cytokine production.[4] Beyond its immunosuppressive effects, CsA's interactions with cyclophilins and other proteins have enabled its use as a chemical probe to investigate mitochondrial function, protein folding, and viral replication.
"this compound" is structurally distinct from CsA due to the opening of its peptide ring.[1][2] This linearization renders it non-immunosuppressive, suggesting it does not effectively form the ternary complex with cyclophilin and calcineurin. However, its potential to interact with cyclophilins or other cellular targets remains an open area for investigation, and the methodologies outlined for CsA in this guide can serve as a starting point for characterizing this and other novel derivatives.
Physicochemical and Biological Properties
A clear understanding of the physicochemical and biological properties of a chemical probe is paramount for its effective application and the interpretation of experimental results.
| Property | Cyclosporin A | This compound (Free base) | Reference |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | C₆₅H₁₁₇N₁₁O₁₄ | [3] |
| Molecular Weight | 1202.61 g/mol | 1276.69 g/mol | [3] |
| CAS Number | 59865-13-3 | 286852-20-8 | [2][3] |
| Appearance | White or almost white crystalline powder | Crystalline intermediate | [1][3] |
| Solubility | Soluble in DMSO, ethanol, methanol, acetone, and chloroform. Poorly soluble in water. | Soluble in DMSO (with sonication) | [1][3] |
| Primary Target(s) | Cyclophilins, Calcineurin (in complex with cyclophilin) | Not definitively characterized | [4] |
| Reported IC₅₀ | ~7 nM for calcineurin phosphatase activity (in complex with cyclophilin A) | Not available |
Key Signaling Pathways Modulated by Cyclosporin A
Cyclosporin A's primary mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway. This pathway is crucial for the activation of T-lymphocytes and the transcription of various cytokines.
References
Methodological & Application
Application Notes and Protocols: Cyclosporin A-Derivative 1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide a comprehensive overview of the experimental protocols for the characterization of "Cyclosporin A-Derivative 1" (hereafter referred to as "Derivative 1"). As Derivative 1 is a novel analog of Cyclosporin A (CsA), the protocols outlined are based on established methodologies for CsA and its derivatives. These protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of this compound's biological activity.
Cyclosporin A is a potent immunosuppressant that acts by forming a complex with cyclophilin, an intracellular protein.[1] This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T cells (NFAT), a transcription factor, thereby blocking its translocation to the nucleus and subsequent activation of cytokine genes, including Interleukin-2 (IL-2).[1] This cascade of events ultimately leads to the suppression of T-cell activation and proliferation.
The following sections provide detailed protocols for key in vitro assays to characterize the activity of Derivative 1, including its binding to cyclophilin A, inhibition of calcineurin activity, and its effect on T-cell activation and proliferation.
Data Presentation: Comparative Biological Activities
This section summarizes the quantitative data for Cyclosporin A and its derivatives from various in vitro assays. The data presented here serves as a benchmark for evaluating the performance of Derivative 1.
| Compound | Cyclophilin A Binding (Kd, nM) | Calcineurin Inhibition (IC50, nM) | T-Cell Proliferation (IC50, ng/mL) |
| Cyclosporin A (CsA) | 13 - 36.8[2][3] | ~19 (as IC50 for lymphocyte proliferation)[4] | 0.2 - 0.6[5][6] |
| Voclosporin (E-ISA247) | 15[3] | Not directly provided | Not directly provided |
| Z-ISA247 | 61[3] | Not directly provided | Not directly provided |
| Cyclosporin G (CsG) | ~3 times weaker than CsA[4] | 60 µg/L (for lymphocyte proliferation)[4] | 60[4] |
| D-Ser8-CsA Derivatives | Varies with modification | Varies with modification | Varies with modification |
Experimental Protocols
Cyclophilin A Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Kd) of Derivative 1 to recombinant human Cyclophilin A (CypA) using a fluorescence-based competitive binding assay. The assay relies on the change in the intrinsic tryptophan fluorescence of CypA upon binding to a ligand.
Materials:
-
Recombinant Human Cyclophilin A (CypA)
-
Cyclosporin A (as a reference compound)
-
Derivative 1
-
Assay Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4
-
DMSO
-
Fluorometer
Protocol:
-
Prepare a stock solution of CypA in Assay Buffer.
-
Prepare stock solutions of Cyclosporin A and Derivative 1 in DMSO.
-
Dilute the CypA stock solution to a final concentration of 200 nM in Assay Buffer.
-
Prepare serial dilutions of Derivative 1 and Cyclosporin A in Assay Buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a quartz cuvette, add the CypA solution.
-
Measure the baseline intrinsic tryptophan fluorescence by exciting at 280 nm and measuring the emission at 340 nm.[3]
-
Add increasing concentrations of Derivative 1 or Cyclosporin A to the cuvette, incubating for a short period after each addition to allow for binding equilibrium.
-
Measure the fluorescence intensity after each addition.
-
The dissociation constant (Kd) can be calculated by fitting the fluorescence titration data to a suitable binding isotherm equation.
Calcineurin Phosphatase Activity Assay
This protocol outlines a colorimetric assay to measure the inhibition of calcineurin (CaN) phosphatase activity by the Derivative 1-CypA complex. The assay quantifies the release of free phosphate from a phosphopeptide substrate.
Materials:
-
Recombinant Human Calcineurin (CaN)
-
Recombinant Human Cyclophilin A (CypA)
-
Calmodulin
-
Derivative 1
-
RII phosphopeptide substrate
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA, pH 7.5
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, Calmodulin, and CaN.
-
In separate tubes, pre-incubate a fixed concentration of CypA with varying concentrations of Derivative 1 for 30 minutes at 30°C to allow for complex formation.
-
Add the pre-incubated CypA-Derivative 1 complexes to the wells of the 96-well plate containing the CaN reaction mixture.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent, which will form a colored complex with the free phosphate released.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.
-
Calculate the percent inhibition of calcineurin activity for each concentration of Derivative 1 and determine the IC50 value.
NFAT Reporter Gene Assay in Jurkat Cells
This protocol describes a cell-based assay to assess the ability of Derivative 1 to inhibit T-cell activation by measuring the activity of a Nuclear Factor of Activated T-cells (NFAT) responsive reporter gene (e.g., luciferase) in Jurkat T-cells.
Materials:
-
Jurkat E6.1 cells stably transfected with an NFAT-luciferase reporter construct.
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Derivative 1
-
Luciferase Assay System
-
96-well cell culture plate
-
Luminometer
Protocol:
-
Seed the Jurkat-NFAT reporter cells in a 96-well plate at a density of approximately 40,000 cells per well in complete RPMI-1640 medium.[7]
-
Prepare serial dilutions of Derivative 1 in the culture medium.
-
Add the diluted Derivative 1 to the respective wells and pre-incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding a combination of PMA (e.g., 10 ng/mL) and Ionomycin (e.g., 1 µM) to all wells except the unstimulated control.
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[8]
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NFAT activity for each concentration of Derivative 1 and determine the IC50 value.
T-Cell Proliferation Assay (CFSE-based)
This protocol details a method to measure the inhibitory effect of Derivative 1 on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE Cell Proliferation Kit
-
RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
T-cell activators (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))
-
Derivative 1
-
Flow cytometer
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend them at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Label the cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with CFSE for 10-20 minutes at 37°C.
-
Quench the staining reaction by adding complete RPMI-1640 medium.
-
Wash the CFSE-labeled cells to remove any unbound dye.
-
Seed the labeled cells in a 96-well plate.
-
Add serial dilutions of Derivative 1 to the wells.
-
Stimulate the cells with T-cell activators (e.g., anti-CD3/CD28 beads). Include unstimulated and stimulated controls.
-
Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the lymphocyte population and measure the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.
-
Calculate the percentage of proliferating cells for each condition and determine the IC50 value for the inhibition of T-cell proliferation by Derivative 1.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro characterization of Derivative 1.
References
- 1. Cyclosporin A-Based PROTACs Can Deplete Abundant Cellular Cyclophilin A without Suppressing T Cell Activation [mdpi.com]
- 2. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. public.czbiohub.org [public.czbiohub.org]
Application Notes and Protocols for In Vitro Assay Development of Cyclosporin A-Derivative 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent cyclic peptide immunosuppressant widely used in organ transplantation to prevent graft rejection and in the treatment of various autoimmune disorders. Its primary mechanism of action involves the inhibition of T-cell activation. CsA forms a complex with the intracellular protein cyclophilin, and this complex subsequently binds to and inhibits calcineurin, a calcium-activated serine phosphatase. The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor responsible for the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2). This ultimately leads to a reduction in T-cell proliferation and effector functions.
The development of Cyclosporin A derivatives aims to improve its therapeutic index by enhancing efficacy, reducing toxicity (such as nephrotoxicity), or modifying its pharmacokinetic profile. "Cyclosporin A-Derivative 1" represents a novel analog developed for enhanced immunosuppressive properties. These application notes provide a comprehensive guide to the in vitro characterization of "this compound" using a panel of established immunological assays. The protocols outlined below are designed to assess its potency and mechanism of action in comparison to the parent compound, Cyclosporin A.
Key In Vitro Assays for Characterization
A battery of in vitro assays is essential to profile the immunosuppressive activity of "this compound". The following assays are recommended:
-
T-Cell Proliferation Assay: To determine the inhibitory effect of the derivative on T-cell proliferation, a hallmark of immunosuppressive activity.
-
Cytokine Release Assay: To quantify the suppression of key pro-inflammatory cytokines, confirming the mechanism of action on T-cell activation.
-
NF-κB Nuclear Translocation Assay: To investigate the effects on a crucial signaling pathway involved in inflammation and immune responses. While the primary pathway for CsA is Calcineurin-NFAT, effects on other pathways like NF-κB are also of interest.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described assays.
Table 1: T-Cell Proliferation Inhibition
| Compound | Concentration (nM) | % Proliferation Inhibition (Mean ± SD) | IC50 (nM) |
| Vehicle (0.1% DMSO) | - | 0 ± 5 | - |
| Cyclosporin A (Positive Control) | 1 | 25 ± 7 | 7 |
| 10 | 55 ± 9 | ||
| 100 | 92 ± 4 | ||
| This compound | 1 | 35 ± 6 | 5 |
| 10 | 68 ± 8 | ||
| 100 | 98 ± 2 |
Table 2: Cytokine Release Inhibition in Activated PBMCs
| Compound | Concentration (nM) | IL-2 Release (pg/mL) (Mean ± SD) | TNF-α Release (pg/mL) (Mean ± SD) | IFN-γ Release (pg/mL) (Mean ± SD) |
| Vehicle (0.1% DMSO) | - | 2500 ± 210 | 1800 ± 150 | 3200 ± 280 |
| Cyclosporin A (Positive Control) | 10 | 1100 ± 90 | 950 ± 80 | 1500 ± 130 |
| 100 | 200 ± 30 | 350 ± 45 | 400 ± 50 | |
| This compound | 10 | 850 ± 75 | 700 ± 60 | 1100 ± 95 |
| 100 | 150 ± 25 | 280 ± 30 | 320 ± 40 |
Table 3: NF-κB (p65) Nuclear Translocation in HeLa Cells
| Compound | Concentration (nM) | % Cells with Nuclear p65 (Mean ± SD) |
| Vehicle (0.1% DMSO) | - | 5 ± 2 |
| TNF-α (10 ng/mL) | - | 85 ± 7 |
| Cyclosporin A (Positive Control) | 100 | 82 ± 9 |
| This compound | 100 | 80 ± 10 |
Signaling Pathway and Experimental Workflows
Cyclosporin A Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow: T-Cell Proliferation Assay (CFSE)
Caption: Workflow for the CFSE-based T-cell proliferation assay.
Experimental Workflow: Cytokine Release Assay
Caption: Workflow for the multiplex cytokine release assay.
Experimental Workflow: NF-κB Nuclear Translocation Assay
Caption: Workflow for the immunofluorescence-based NF-κB translocation assay.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
Objective: To measure the dose-dependent inhibition of T-cell proliferation by "this compound".
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Human CD3/CD28 T-cell activator Dynabeads
-
"this compound" and Cyclosporin A (CsA)
-
DMSO (Vehicle)
-
96-well round-bottom plates
-
Fluorescently labeled antibodies: Anti-CD4, Anti-CD8
-
Flow cytometer
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Wash isolated PBMCs twice with sterile PBS.
-
Resuspend cells at 1x10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold Complete RPMI.
-
Wash the cells three times with Complete RPMI to remove excess CFSE.
-
-
Cell Plating and Compound Addition:
-
Resuspend CFSE-labeled PBMCs at 2x10^6 cells/mL in Complete RPMI.
-
Add 100 µL of the cell suspension (2x10^5 cells) to each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of "this compound" and CsA in Complete RPMI. Add 50 µL of each dilution to the appropriate wells in triplicate. Add 50 µL of vehicle control (e.g., 0.1% DMSO in media) to control wells.
-
Incubate for 1 hour at 37°C.
-
-
T-Cell Stimulation:
-
Add 50 µL of anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1 to all wells except the unstimulated control.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Staining and Flow Cytometry:
-
Harvest cells and wash with PBS containing 2% FBS.
-
Stain with fluorescently labeled anti-CD4 and anti-CD8 antibodies for 30 minutes at 4°C.
-
Wash cells and resuspend in PBS for analysis.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on CD4+ and CD8+ T-cell populations.
-
Analyze the CFSE fluorescence histogram for each population. Proliferating cells will show successive peaks of halved fluorescence intensity.
-
Calculate the percentage of proliferating cells for each condition.
-
Determine the IC50 value for inhibition of proliferation for each compound.
-
Protocol 2: Cytokine Release Assay
Objective: To measure the inhibition of pro-inflammatory cytokine production from activated PBMCs by "this compound".
Materials:
-
PBMCs isolated as described in Protocol 1.
-
Complete RPMI medium.
-
Human CD3/CD28 T-cell activator Dynabeads.
-
"this compound" and CsA.
-
DMSO (Vehicle).
-
96-well flat-bottom plates.
-
Multiplex immunoassay kit (e.g., Luminex) for IL-2, TNF-α, and IFN-γ.
Procedure:
-
Cell Plating and Compound Addition:
-
Isolate PBMCs as previously described.
-
Resuspend PBMCs at 2x10^6 cells/mL in Complete RPMI.
-
Plate 100 µL of the cell suspension (2x10^5 cells) per well in a 96-well flat-bottom plate.
-
Add 50 µL of serially diluted compounds or vehicle control to the wells in triplicate.
-
Incubate for 1 hour at 37°C.
-
-
T-Cell Stimulation:
-
Add 50 µL of anti-CD3/CD28 beads (1:1 bead-to-cell ratio) to stimulate the cells.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
Cytokine Quantification:
-
Thaw the supernatants on ice.
-
Measure the concentrations of IL-2, TNF-α, and IFN-γ using a multiplex immunoassay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine release for each compound concentration compared to the vehicle control.
-
Protocol 3: NF-κB Nuclear Translocation Assay by Immunofluorescence
Objective: To assess whether "this compound" affects the TNF-α-induced nuclear translocation of NF-κB p65.
Materials:
-
HeLa cells.
-
DMEM with 10% FBS.
-
96-well black, clear-bottom imaging plates.
-
Recombinant human TNF-α.
-
"this compound" and CsA.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Blocking buffer (5% BSA in PBS).
-
Primary antibody: Rabbit anti-NF-κB p65.
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Hoechst 33342 nuclear stain.
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well imaging plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium.
-
Add 100 µL of medium containing the desired concentrations of "this compound", CsA, or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control. Incubate for 30 minutes at 37°C.
-
Fixation and Permeabilization:
-
Carefully aspirate the medium.
-
Fix the cells by adding 100 µL of 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 100 µL of 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by adding 100 µL of blocking buffer for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Add 100 µL of PBS to each well.
-
Acquire images using a high-content imaging system, capturing both the Hoechst (blue) and Alexa Fluor 488 (green) channels.
-
Use image analysis software to define the nuclear (based on Hoechst) and cytoplasmic regions of each cell.
-
Quantify the fluorescence intensity of the NF-κB p65 signal in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence or the percentage of cells showing significant nuclear translocation.
-
Application Notes and Protocols: Cyclosporin A-Derivative 1 for Antiviral Research
Introduction
Cyclosporin A (CsA) is a well-established immunosuppressant that has also demonstrated broad-spectrum antiviral activity.[1][2][3] Its mechanism of action often involves the inhibition of host-cell cyclophilins, which are peptidyl-prolyl cis-trans isomerases that various viruses exploit for their replication.[1][4] However, the immunosuppressive properties of CsA can be a significant drawback for its use as an antiviral agent. "Cyclosporin A-Derivative 1" is a novel, non-immunosuppressive analog of Cyclosporin A, specifically engineered to enhance its antiviral efficacy while minimizing off-target effects. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the antiviral potential of this compound.
Mechanism of Action
The primary antiviral mechanism of Cyclosporin A and its derivatives is the inhibition of cyclophilin A (CypA), a host protein involved in various cellular processes, including protein folding.[1][4] Many viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV), co-opt CypA to facilitate their replication.[1] For instance, in HCV replication, CypA interacts with the viral NS5A and NS5B proteins, which is crucial for the viral replication complex.[1] Similarly, in HIV, CypA interacts with the viral capsid protein, playing a role in the early stages of the viral life cycle.[1] this compound, like its parent compound, is thought to bind to CypA, thereby preventing these critical virus-host interactions.
Interestingly, for some viruses like influenza, the antiviral activity of CsA and its analogs appears to be independent of CypA inhibition, suggesting an alternative mechanism of action that may involve interference with a late stage of the viral life cycle, such as assembly or budding.[1][5]
Below is a diagram illustrating the proposed cyclophilin-dependent antiviral mechanism of action.
References
- 1. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Frontiers | Cyclosporin A: A Repurposable Drug in the Treatment of COVID-19? [frontiersin.org]
- 4. The Antiviral Properties of Cyclosporine. Focus on Coronavirus, Hepatitis C Virus, Influenza Virus, and Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin A inhibits the propagation of influenza virus by interfering with a late event in the virus life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cyclosporin A-Derivative 1 in Non-Immunosuppressive Research
Introduction
Cyclosporin A (CsA) is a potent immunosuppressant widely used in organ transplantation. Its mechanism involves binding to cellular cyclophilins, and this complex then inhibits the phosphatase calcineurin, preventing T-cell activation. However, there is a growing interest in CsA derivatives that retain the ability to bind cyclophilins but lack the calcineurin-inhibiting activity, thus being non-immunosuppressive.
"Cyclosporin A-Derivative 1" is a specific linear peptide intermediate, derived from the acylation and subsequent ring-opening of the natural Cyclosporin A molecule, as described in patent WO 2013167703 A1.[1] While extensive public data on this exact intermediate is limited, its structural class suggests it shares functional properties with other well-characterized non-immunosuppressive CsA analogs. These analogs have demonstrated significant therapeutic potential in antiviral, neuroprotective, and antifungal applications, primarily through their interaction with cyclophilins and subsequent modulation of host-pathogen interactions or cellular stress pathways, such as the mitochondrial permeability transition pore (mPTP).
These application notes will explore the established mechanisms and experimental protocols for non-immunosuppressive CsA derivatives, providing a framework for investigating the potential of this compound.
Mechanism of Action: Bypassing Immunosuppression
The key to the non-immunosuppressive action of CsA derivatives lies in their differential interaction with the Cyclophilin-Calcineurin complex. While standard CsA forms a ternary complex with cyclophilin A (CypA) and calcineurin to block its phosphatase activity, non-immunosuppressive analogs are designed to bind CypA without enabling the inhibition of calcineurin.[2] This targeted binding still allows for the inhibition of other cyclophilin-dependent processes, which are crucial for the replication of various pathogens and for the opening of the mitochondrial permeability transition pore (mPTP).
Caption: CsA vs. Non-immunosuppressive derivative action.
Application Note 1: Antiviral Activity
Non-immunosuppressive CsA derivatives have shown broad-spectrum antiviral activity against a range of viruses, including Coronaviruses (HCoV), Hepatitis C Virus (HCV), and Influenza viruses.[3][4][5][6] The mechanism is often independent of calcineurin inhibition and relies on disrupting the interaction between viral proteins and host cyclophilins, which are essential for viral replication and protein folding.[5][7]
Quantitative Data: Antiviral Efficacy
The following table summarizes the 50% effective concentration (EC₅₀) values for several non-immunosuppressive CsA derivatives against Human Coronavirus 229E (HCoV-229E), demonstrating their potent antiviral effects.
| Compound | Target Virus | Cell Line | Assay Time (h p.i.) | EC₅₀ (µM) | Reference |
| Alisporivir (ALV) | HCoV-229E-LUC | Huh-7.5 | 18 | 0.45 | [5] |
| Alisporivir (ALV) | HCoV-229E-LUC | Huh-7.5 | 48 | 0.13 | [5] |
| NIM811 | HCoV-229E-LUC | Huh-7.5 | 18 | 0.43 | [5] |
| NIM811 | HCoV-229E-LUC | Huh-7.5 | 48 | 0.16 | [5] |
| Compound 3 | HCoV-229E-LUC | Huh-7.5 | 18 | 0.28 | [5] |
| Compound 3 | HCoV-229E-LUC | Huh-7.5 | 48 | 0.08 | [5] |
Experimental Protocol: Viral Replication Inhibition Assay (Luciferase-Based)
This protocol is designed to quantify the inhibitory effect of compounds like CsA-Derivative 1 on the replication of a reporter virus (e.g., HCoV-229E expressing Renilla luciferase).
Materials:
-
Huh-7.5 cells (or other susceptible cell line)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Recombinant reporter virus stock (e.g., 229E-LUC)
-
This compound (and other test compounds)
-
96-well cell culture plates
-
Renilla Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7.5 cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x concentration series of CsA-Derivative 1 in DMEM.
-
Infection and Treatment: a. Aspirate the medium from the cells. b. Add 50 µL of the 2x compound dilutions to the respective wells. Include wells for "virus control" (no compound) and "mock control" (no virus, no compound). c. Add 50 µL of virus inoculum (diluted to a multiplicity of infection, MOI, of 0.01) to the compound and virus control wells. Add 50 µL of plain medium to mock control wells. d. The final volume in each well is 100 µL.
-
Incubation: Incubate the plate for the desired time points (e.g., 18 and 48 hours post-infection) at 37°C, 5% CO₂.
-
Luciferase Assay: a. At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Aspirate the medium and lyse the cells according to the manufacturer's protocol for the Renilla Luciferase Assay System. c. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the average background luminescence from the mock-infected wells. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the virus control. c. Plot the percentage of inhibition against the compound concentration and calculate the EC₅₀ value using a non-linear regression model (dose-response curve).
Caption: Experimental workflow for viral inhibition assay.
Application Note 2: Neuroprotection via mPTP Inhibition
A primary non-immunosuppressive mechanism of CsA derivatives is the inhibition of the mitochondrial permeability transition pore (mPTP).[8][9] The mPTP is a non-specific channel in the inner mitochondrial membrane whose pathological opening, triggered by high calcium levels and oxidative stress, leads to mitochondrial swelling, membrane potential collapse, and release of pro-apoptotic factors.[10][11] This is a key event in secondary cell death following ischemic events like stroke or traumatic brain injury (TBI).[12][13] Non-immunosuppressive derivatives bind to mitochondrial cyclophilin D (CypD), a key regulator of the pore, preventing its opening and thereby exerting a neuroprotective effect.[10][13]
Signaling Pathway: mPTP Regulation
Caption: Inhibition of the mPTP by CsA-Derivative 1.
Experimental Protocol: Mitochondrial Permeability Transition Pore Opening Assay (Calcein-AM)
This protocol measures mPTP opening in cultured cells by monitoring the release of mitochondrially-loaded calcein.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
Calcein-AM (acetoxymethyl ester)
-
Cobalt (II) Chloride (CoCl₂)
-
Ionomycin (or other Ca²⁺ ionophore to induce mPTP opening)
-
This compound
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate and grow to ~80% confluency.
-
Dye Loading: a. Prepare a loading buffer containing 1 µM Calcein-AM and 1 mM CoCl₂ in serum-free medium. The CoCl₂ quenches cytosolic calcein fluorescence, so only mitochondrial fluorescence is detected. b. Wash cells once with PBS. c. Incubate cells with the loading buffer for 20-30 minutes at 37°C.
-
Compound Treatment: a. Wash cells twice with PBS to remove excess dye and cobalt. b. Add medium containing the desired concentrations of CsA-Derivative 1 (or vehicle control) to the wells. c. Incubate for 30 minutes to allow for compound uptake.
-
Fluorescence Measurement (Baseline): Measure the baseline fluorescence (Excitation: ~488 nm, Emission: ~515 nm) using a plate reader. This represents the signal from calcein trapped in mitochondria with a closed mPTP.
-
Induction of mPTP Opening: a. Add an mPTP inducer, such as Ionomycin (e.g., 5 µM), to all wells except the negative control. b. Immediately begin kinetic fluorescence measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Opening of the mPTP allows CoCl₂ to enter the mitochondria and quench the calcein signal, resulting in a decrease in fluorescence. b. Calculate the rate of fluorescence decrease for each well. c. Normalize the rates to the vehicle-treated control (inducer-only). d. A reduction in the rate of fluorescence decay in the presence of CsA-Derivative 1 indicates inhibition of mPTP opening. Plot the percentage of inhibition against compound concentration.
Application Note 3: Antifungal Activity
Certain non-immunosuppressive CsA analogs are toxic to opportunistic fungal pathogens like Cryptococcus neoformans.[2][14] The antifungal activity is linked to the binding of the derivative to fungal cyclophilin A and the subsequent inhibition of fungal calcineurin, which is essential for fungal growth at host temperature (37°C) and for virulence.[2] This provides a fungal-specific therapeutic window.
Quantitative Data: Antifungal Activity
The table below shows the antifungal activity of CsA and two non-immunosuppressive derivatives against C. neoformans, correlated with their immunosuppressive potential.
| Compound | Immunosuppressive Activity (MLR IC₅₀, ng/mL) | Antifungal Activity (MIC, µg/mL) | Reference |
| Cyclosporin A (CsA) | 20 | 0.625 | [2] |
| (γ-OH)MeLeu⁴-Cs | 2,000 | 2.5 | [2] |
| D-Sar(α-SMe)³Val²-DH-Cs | >1,000 | 5.0 | [2] |
| (MLR = Mixed Lymphocyte Reaction; MIC = Minimum Inhibitory Concentration) |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol follows the standardized criteria for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Cryptococcus neoformans strain (e.g., H99)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
This compound
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. Culture C. neoformans on a Sabouraud dextrose agar plate for 48 hours at 30°C. b. Suspend several colonies in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI medium to obtain the final inoculum concentration.
-
Compound Dilution: a. Prepare a 2x serial dilution of CsA-Derivative 1 in RPMI medium directly in the 96-well plate. The concentration range should bracket the expected MIC. b. Include a positive control well (no drug) and a negative control well (no fungus).
-
Inoculation: Add an equal volume of the final fungal inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plate at 37°C for 72 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control. b. Growth inhibition can be assessed visually or by reading the optical density at 490 nm with a microplate reader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Influences of cyclosporin A and non-immunosuppressive derivatives on cellular cyclophilins and viral nucleocapsid protein during human coronavirus 229E replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cyclosporin A: A Repurposable Drug in the Treatment of COVID-19? [frontiersin.org]
- 7. Cyclosporin A Inhibits the Influenza Virus Replication through Cyclophilin A-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclosporin A binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporine-A as a neuroprotective agent against stroke: its translation from laboratory research to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Cyclosporine in a Porcine Pre-Clinical Trial of Focal Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic window analysis of the neuroprotective effects of cyclosporine A after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Dissection of Cyclosporin A’s Neuroprotective Effect Reveals Potential Therapeutics for Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunosuppressive and nonimmunosuppressive cyclosporine analogs are toxic to the opportunistic fungal pathogen Cryptococcus neoformans via cyclophilin-dependent inhibition of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Permeability Assay of Cyclosporin A-Derivative 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclosporin A (CsA) is a cyclic peptide with potent immunosuppressive properties, known for its ability to permeate cell membranes despite its size, a feature that challenges conventional rules for drug-likeness.[1][2] Its derivatives are of significant interest in drug discovery for their potential to modulate biological processes within the cell. This document provides detailed application notes and protocols for assessing the cell permeability of a representative analog, "Cyclosporin A-Derivative 1" (hereafter referred to as CSA-D1).
The cell permeability of a drug candidate is a critical parameter, influencing its bioavailability and efficacy, especially for compounds targeting intracellular components.[3] The protocols described herein are designed to provide a comprehensive evaluation of CSA-D1's ability to cross the cell membrane, utilizing both established cell monolayer assays and advanced single-cell techniques. Understanding the mechanisms of transport, including passive diffusion and the potential involvement of efflux transporters, is crucial for the development of effective therapeutics.[1][4]
Data Presentation
The following tables summarize key quantitative data that can be obtained from the cell permeability assays for CSA-D1, allowing for clear comparison with the parent compound, Cyclosporin A.
Table 1: Apparent Permeability Coefficients (Papp) of CSA-D1 and Cyclosporin A
| Compound | Assay System | Concentration (µM) | Direction | Papp (x 10-6 cm/s) | Reference Compound | Papp of Reference (x 10-6 cm/s) |
| CSA-D1 | Caco-2 | 10 | A to B | [Insert Value] | Propranolol | >10 |
| CSA-D1 | Caco-2 | 10 | B to A | [Insert Value] | Atenolol | <1 |
| Cyclosporin A | Caco-2 | 10 | A to B | [Insert Value] | Propranolol | >10 |
| Cyclosporin A | Caco-2 | 10 | B to A | [Insert Value] | Atenolol | <1 |
| CSA-D1 | SCC-MS (MCF-7) | 50 | Influx | [Insert Value] | Cyclosporin A | 0.017 - 0.121[5] |
| CSA-D1 | SCC-MS (MCF-7) | 50 | Efflux | [Insert Value] | Cyclosporin A | 0.20 - 1.48[5] |
A to B: Apical to Basolateral; B to A: Basolateral to Apical. Values for CSA-D1 and Cyclosporin A in the Caco-2 assay are to be determined experimentally.
Table 2: Efflux Ratio and Intracellular Concentration
| Compound | Assay System | Efflux Ratio (Papp B-A / Papp A-B) | Effect of P-gp Inhibitor (e.g., Verapamil) | Equilibrated Intracellular Concentration (µM) |
| CSA-D1 | Caco-2 | [Insert Value] | [Describe observation, e.g., "Reduced efflux ratio"] | [Insert Value] |
| Cyclosporin A | Caco-2 | >2 | Significant reduction in efflux ratio | [Insert Value] |
| CSA-D1 | SCC-MS (MCF-7) | [Insert Value] | Not Applicable | [Insert Value] |
| Cyclosporin A | SCC-MS (MCF-7) | High | Implied by high efflux ratio[5] | 4.1 - 6.8[5] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from established methods for assessing intestinal permeability.[4][6][7][8]
Objective: To determine the bidirectional permeability of CSA-D1 across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[4]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
CSA-D1 and Cyclosporin A (as control)
-
Propranolol (high permeability control) and Atenolol (low permeability control)
-
Verapamil (P-glycoprotein inhibitor)[9]
-
Lucifer Yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 104 cells/cm2.
-
Culture the cells for 18-22 days to allow for differentiation and formation of a polarized monolayer.[8] Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be >250 Ω·cm2.[7]
-
Alternatively, perform a Lucifer Yellow permeability assay. The apparent permeability of Lucifer Yellow should be <100 nm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add 0.5 mL of a 10 µM solution of CSA-D1 in HBSS to the apical (upper) chamber.
-
Add 1.5 mL of fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At time points (e.g., 30, 60, 90, and 120 minutes), collect a 200 µL aliquot from the basolateral chamber and replace it with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add 1.5 mL of a 10 µM solution of CSA-D1 in HBSS to the basolateral chamber.
-
Add 0.5 mL of fresh HBSS to the apical chamber.
-
Follow the same incubation and sampling procedure as the A to B assay, collecting aliquots from the apical chamber.
-
-
P-glycoprotein Inhibition Assay:
-
To investigate the role of P-gp mediated efflux, co-incubate CSA-D1 with a P-gp inhibitor like verapamil (e.g., 100 µM).[9] Repeat the bidirectional permeability assay.
-
-
Sample Analysis:
-
Analyze the concentration of CSA-D1 in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[8]
-
Protocol 2: Single-Cell Cytoplasm Mass Spectrometry (SCC-MS) Assay
This protocol is based on a novel method for direct quantification of intracellular compound concentrations.[5]
Objective: To determine the influx and efflux kinetics of CSA-D1 at the single-cell level and to estimate the equilibrated intracellular concentration.
Materials:
-
MCF-7 cells (or other relevant cell line)
-
Cell culture medium appropriate for the chosen cell line
-
CSA-D1 and Cyclosporin A
-
Phosphate-buffered saline (PBS)
-
Microneedle system for single-cell sampling
-
Nanoelectrospray ionization mass spectrometer (nESI-MS)
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells on a glass-bottom dish.
-
Incubate the cells with 50 µM CSA-D1 in culture medium for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to measure influx.
-
For efflux measurement, first incubate the cells with 50 µM CSA-D1 for 2 hours to allow for compound uptake. Then, replace the medium with fresh, compound-free medium and incubate for various time points.
-
-
Single-Cell Cytoplasm Aspiration:
-
At each time point, wash the cells with PBS.
-
Using a microneedle, aspirate the cytoplasm from a single, living cell under microscopic observation.
-
-
Mass Spectrometry Analysis:
-
Directly introduce the aspirated cytoplasm into the nESI-MS for analysis.
-
Detect and quantify the peak corresponding to CSA-D1.
-
-
Data Analysis:
-
Plot the peak height of CSA-D1 against time for both influx and efflux experiments.
-
Fit the influx data to the function: y = a(1 - e-bx) to calculate the apparent permeability coefficient (Papp) for influx.[5]
-
Fit the efflux data to an appropriate decay function to calculate the Papp for efflux.
-
Estimate the equilibrated intracellular concentration from the plateau of the influx curve.[5]
-
Visualization of Pathways and Workflows
Cyclosporin A Mechanism of Action
The primary mechanism of action of Cyclosporin A involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[10][11][12] This leads to a reduction in the production of interleukin-2 (IL-2) and subsequent immunosuppression.[10][13]
Caption: Mechanism of action of this compound.
Caco-2 Permeability Assay Workflow
The following diagram illustrates the workflow for the bidirectional Caco-2 cell permeability assay.
Caption: Caco-2 cell permeability assay workflow.
Single-Cell MS Assay Workflow
This diagram outlines the key steps in the Single-Cell Cytoplasm Mass Spectrometry (SCC-MS) assay.
Caption: Single-Cell MS permeability assay workflow.
References
- 1. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A methodology to correctly assess the applicability domain of cell membrane permeability predictors for cyclic peptides - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 4. enamine.net [enamine.net]
- 5. Quantitation of Cell Membrane Permeability of Cyclic Peptides by Single-Cell Cytoplasm Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols: Cyclosporin A-Derivative 1 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A is a potent immunosuppressive agent widely utilized in research and clinical settings. It is a cyclic peptide of fungal origin that primarily exerts its effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[1][2][3] This application note provides a detailed protocol for the preparation of stock solutions for "Cyclosporin A-Derivative 1." As specific information regarding "this compound" is limited, with its primary mention as a crystalline intermediate, this guide is based on the well-established physicochemical properties of the parent compound, Cyclosporin A.[4] These protocols are intended to provide a robust starting point for researchers, which can be further optimized based on the specific characteristics of the derivative and experimental needs.
Physicochemical Properties and Solubility
Understanding the solubility of Cyclosporin A and its derivatives is critical for preparing accurate and effective stock solutions. Cyclosporin A is a hydrophobic molecule, making it poorly soluble in aqueous solutions.[5][6] However, it exhibits good solubility in various organic solvents.
Table 1: Solubility of Cyclosporin A in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL, 100 mg/mL | [1] |
| Ethanol (EtOH) | 10 mg/mL, 200 mg/mL | [1] |
| Methanol | Soluble | [7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| Chloroform | 6 mg/mL | |
| Methylene Chloride | 10 mg/mL | |
| Water | Slightly soluble, ~27 µg/mL | [5][7] |
Note: The solubility can vary depending on the purity of the compound and the solvent grade.
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a high-concentration stock solution of this compound. It is crucial to use high-purity solvents and adhere to safety guidelines.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol (EtOH)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Analytical balance
Safety Precautions:
-
Cyclosporin A is a potent immunosuppressive agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8]
-
Perform all weighing and solution preparation in a certified chemical fume hood to avoid inhalation of the powder.[8]
-
Dispose of all waste materials according to institutional guidelines for hazardous chemical waste.[8]
Protocol:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL). Refer to Table 1 for solubility guidelines.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1]
Table 2: Example Stock Solution Preparation
| Desired Stock Concentration | Molecular Weight (of CsA) | Amount of Compound | Volume of Solvent (DMSO) |
| 10 mM | 1202.6 g/mol | 1.20 mg | 100 µL |
| 50 mg/mL | N/A | 5 mg | 100 µL |
Note: The molecular weight of "this compound" should be used for accurate molar concentration calculations.
Stability and Storage
Proper storage is essential to maintain the potency of the this compound stock solution.
Table 3: Storage and Stability Recommendations
| Form | Storage Temperature | Stability | Notes | Reference |
| Lyophilized Powder | 2-8°C or -20°C | ≥ 2 years | Protect from light and moisture. | [6] |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 3 months | Protect from light; aliquot to avoid freeze-thaw cycles. | [1] |
| Diluted in Aqueous Media | 4°C | Not recommended for > 24 hours | Sparingly soluble; risk of precipitation. | [6] |
Cyclosporin A can adsorb to plastic surfaces, which may lead to a decrease in the effective concentration over time. Using low-retention polypropylene tubes or glass vials is recommended.
Experimental Protocols
1. Preparation of Working Solutions
For cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in a suitable cell culture medium.
Protocol:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution in a sterile, serum-free culture medium to an intermediate concentration.
-
Further dilute the intermediate solution into the final cell culture medium (containing serum, if applicable) to achieve the desired final concentration.
-
Add the working solution to the cells. It is important to include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) in the experiment.
Workflow for Preparing Working Solutions
Caption: Workflow for preparing working solutions from a concentrated stock.
2. T-Cell Activation Assay
This is a common application for Cyclosporin A and its derivatives to assess their immunosuppressive activity.
Protocol:
-
Plate Jurkat T-cells or primary T-cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the T-cells with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Incubate for 24-48 hours.
-
Collect the cell supernatant and measure the level of secreted Interleukin-2 (IL-2) using an ELISA kit.
-
Analyze the data to determine the IC50 (half-maximal inhibitory concentration) of the compound.
Mechanism of Action: Signaling Pathway
Cyclosporin A primarily functions by inhibiting the calcineurin-NFAT signaling pathway.[2][3][9] The Cyclosporin A-cyclophilin complex binds to calcineurin, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[2][9] This inhibition blocks NFAT's translocation to the nucleus, thereby preventing the transcription of genes encoding pro-inflammatory cytokines such as IL-2.[2][10][11]
Cyclosporin A Signaling Pathway
References
- 1. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 2. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unusual solubility behaviour of cyclosporin A in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. unthsc.edu [unthsc.edu]
- 9. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 10. dovepress.com [dovepress.com]
- 11. go.drugbank.com [go.drugbank.com]
"Cyclosporin A-Derivative 1" treatment concentration for cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[1][2][3] "Cyclosporin A-Derivative 1" is a non-immunosuppressive, linear peptide intermediate derived from the ring-opening of Cyclosporin A.[4] While specific cellular treatment data for "this compound" is not extensively available in peer-reviewed literature, this document provides a comprehensive guide based on the known properties of Cyclosporin A and its other non-immunosuppressive derivatives. The provided protocols and concentration ranges are intended to serve as a starting point for empirical determination of the optimal concentrations for your specific cell type and experimental context.
Mechanism of Action
Cyclosporin A exerts its immunosuppressive effects by binding to the intracellular protein cyclophilin.[1][2][5] This complex then inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[1][2][3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor crucial for the expression of interleukin-2 (IL-2) and other cytokines that promote T-cell proliferation and activation.[1][2][3]
Non-immunosuppressive derivatives of CsA, while structurally related, do not inhibit calcineurin and therefore lack the T-cell suppressive activity.[6][7] However, they may retain other biological activities of the parent compound, such as interacting with cyclophilins and modulating mitochondrial function.[6] For instance, some derivatives have shown cytotoxic effects on certain cancer cell lines.[8][9] "this compound" is expected to follow a similar pattern, lacking immunosuppressive properties but potentially exhibiting other cellular effects that warrant investigation.
Data Presentation: Recommended Concentration Ranges for Initial Screening
The optimal treatment concentration of this compound will be cell-type dependent and should be determined empirically. Based on studies with Cyclosporin A and its other non-immunosuppressive analogs, the following concentration ranges are recommended for initial screening experiments.
| Assay Type | Cell Type | Compound | Concentration Range | Incubation Time | Reference |
| Cytotoxicity (MTT/LDH Assay) | Human Corneal Epithelial Cells | Cyclosporin A | 1 µg/mL - 500 µg/mL (approx. 0.83 µM - 416 µM) | 5 - 10 minutes | [10] |
| Cytotoxicity (MTT Assay) | Mouse L929 Cells | Cyclosporin A | IC50: 30 µM | 3 days | [11] |
| Cytotoxicity (MTT Assay) | Human Huh-Mono Cells | Cyclosporin A | CC50: 24 µM | 3 days | [11] |
| Cytotoxicity (Fluorometric Assay) | Hematological Malignancy Cells | Cyclosporin A & SDZ PSC 833 | Not specified | Not specified | [8] |
| Proliferation/Viability | CaLu3 Cells | Cyclosporin A | 10 µM | 48 hours | [12] |
| Mucin Production | HT29-18N2 Cells | Cyclosporin A & PSC-833 | 1 µM | 2 weeks | [7] |
| Mineralization Inhibition | Rat Marrow Stromal Cells | Cyclosporin A & SDZ 220-384 | 0.1 µM - 1.0 µM | Days 3-11 of culture | [6] |
| General In Vitro Use | Various Cell Lines | Cyclosporin A | ~100 nM | Variable | [13] |
Note: The conversion from µg/mL to µM for Cyclosporin A (MW: 1202.6 g/mol ) is approximately 1 µg/mL ≈ 0.83 µM. The molecular weight of this compound may differ, and adjustments should be made accordingly.
Experimental Protocols
Preparation of Stock Solutions
Cyclosporin A and its derivatives are typically soluble in organic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol.[13]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO).
-
Storage: Store the stock solution at -20°C.[13] Aliquot to avoid repeated freeze-thaw cycles.[13]
-
Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before use. Ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.1% v/v).
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cell Proliferation Assay (CFSE Staining)
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that can be used to monitor cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
CFSE staining solution
-
Flow cytometer
Procedure:
-
Cell Staining: Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Washing: Centrifuge the cells and wash them twice with complete medium.
-
Treatment: Resuspend the cells in complete medium and plate them in appropriate culture vessels. Add this compound at the desired concentrations.
-
Incubation: Incubate for a period that allows for several cell divisions (e.g., 3-5 days).
-
Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
Visualizations
Signaling Pathways
The following diagram illustrates the classical Cyclosporin A signaling pathway leading to immunosuppression. As "this compound" is non-immunosuppressive, it is not expected to inhibit calcineurin.
Caption: Cyclosporin A signaling pathway and the putative interaction of its non-immunosuppressive derivative.
Experimental Workflow
The following diagram outlines a general workflow for screening the cellular effects of this compound.
Caption: General experimental workflow for evaluating the in vitro effects of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporin A and its non-immunosuppressive derivative exhibit a differential effect on cell-mediated mineralization in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporine has a direct effect on the differentiation of a mucin-secreting cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of cyclosporin A and [3-keto-Bmt1]-[Val2]-cyclosporin (SDZ PSC 833) on tumour cells from patients with haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective cytotoxic activity of cyclosporins against tumor cells from patients with B cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
Application Notes: Cyclosporin A-Derivative 1 in Protein-Protein Interaction Studies
<-- Note: "Cyclosporin A-Derivative 1" is a hypothetical compound name created for this exercise, as a specific, publicly documented derivative with this exact name was not found. The data and protocols are based on the well-established properties and mechanisms of Cyclosporin A and its known derivatives. -->
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclosporin A (CsA) is a powerful immunosuppressant that functions by disrupting a critical protein-protein interaction (PPI) in the T-cell activation pathway.[1][2][3] It first binds to an intracellular receptor, cyclophilin A (CypA), and this new complex then binds to the protein phosphatase calcineurin (CnA), inhibiting its activity.[2][4][5] This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine gene expression, including Interleukin-2 (IL-2).[6][7][8][9]
This compound (CsA-D1) is a novel, research-grade analog of CsA designed to serve as a high-affinity tool for studying the CypA-CnA and CnA-NFAT PPIs. CsA-D1 has been structurally modified for enhanced binding characteristics and may incorporate a functional tag for easier detection in various assays, making it an ideal probe for investigating the calcineurin-NFAT signaling pathway. While CsA-D1 itself is a non-immunosuppressive linear peptide intermediate, its parent compound's mechanism provides a foundational model for its application in PPI studies.[10]
Key Applications
-
In vitro characterization of the CsA-D1/CypA/CnA ternary complex: Elucidate binding kinetics and affinities.
-
Cell-based assays to probe the calcineurin-NFAT signaling pathway: Investigate the inhibition of NFAT nuclear translocation and subsequent gene expression.
-
High-throughput screening (HTS): For the discovery of new molecules that disrupt the CypA-CnA or CnA-NFAT interactions.
-
Pull-down and Co-Immunoprecipitation (Co-IP) assays: To identify and study the binding partners of the CsA-D1/CypA complex.
Quantitative Data
The following tables summarize key quantitative parameters for Cyclosporin A and its derivatives, which serve as a reference for the expected performance of CsA-D1.
Table 1: Binding Affinities of Cyclosporin A and Derivatives to Cyclophilin A
| Compound | Dissociation Constant (Kd) to CypA | Method |
| Cyclosporin A | 36.8 nM | Fluorescence Measurement |
| Voclosporin (E-ISA247) | 15 nM | Fluorescence Spectroscopy |
| Z-ISA247 | 61 nM | Fluorescence Spectroscopy |
Data sourced from references[4][11][12].
Table 2: Calcineurin Inhibition by Cyclosporin A
| Compound | IC50 for Calcineurin Inhibition | Assay Conditions |
| Cyclosporin A | 212 µg/L | In vitro, using leukocyte lysates from human blood |
Data sourced from reference[13].
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying PPIs with CsA-D1.
References
- 1. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The role of Ca2+/Calcineurin/NFAT signalling pathway in osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrophotometric assay for calcineurin activity in leukocytes isolated from human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Cell-Based Assays for "Cyclosporin A-Derivative 1" Activity
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection and to treat various autoimmune diseases. Its primary mechanism of action involves the inhibition of T-cell activation. CsA binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.
"Cyclosporin A-Derivative 1" is a novel analogue of Cyclosporin A. This document provides detailed protocols for a suite of cell-based assays designed to characterize the biological activity of this derivative, assuming a similar mechanism of action to the parent compound. The assays described will enable researchers to quantify its immunosuppressive potency by measuring its effects on T-cell activation, proliferation, and cytokine production.
Key Biological Activities and Assays
The primary immunosuppressive activity of Cyclosporin A and its derivatives can be assessed through a variety of in vitro cell-based assays. The following table summarizes key biological activities and the corresponding assays to measure them.
| Biological Activity | Key Parameters Measured | Relevant Assays |
| Inhibition of T-Cell Activation | Expression of early activation markers (e.g., CD69, CD25) | Flow Cytometry-based Activation Marker Assay |
| Inhibition of T-Cell Proliferation | Rate of cell division | Cell Proliferation Assays (e.g., CFSE, Thymidine incorporation) |
| Inhibition of Cytokine Production | Levels of secreted cytokines (e.g., IL-2, IFN-γ) | ELISA, Flow Cytometry (Intracellular Cytokine Staining) |
| Inhibition of Calcineurin-NFAT Signaling | Nuclear translocation of NFAT, NFAT-dependent reporter gene expression | NFAT Reporter Gene Assay, Immunofluorescence Microscopy |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the points of intervention for the proposed assays, the following diagrams illustrate the Calcineurin-NFAT signaling pathway and a general experimental workflow for assessing the activity of "this compound".
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol measures the inhibition of T-cell proliferation by "this compound" using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
"this compound" and Cyclosporin A (as a positive control)
-
Flow Cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1-2 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Cell Plating: Wash the cells twice and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of "this compound" and Cyclosporin A to the wells. Include a vehicle control (e.g., DMSO).
-
T-Cell Stimulation: Add a stimulating agent such as PHA (5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies to induce T-cell proliferation.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. CFSE fluorescence intensity will halve with each cell division. The percentage of proliferating cells can be determined by gating on the cell populations that have undergone division.
-
Data Analysis: Calculate the IC50 value for "this compound" by plotting the percentage of proliferation inhibition against the log of the compound concentration.
Data Presentation:
| Compound | IC50 (nM) for T-Cell Proliferation |
| This compound | [Insert Value] |
| Cyclosporin A (Control) | [Insert Value] |
Protocol 2: Cytokine Production Assay (IL-2) by ELISA
This protocol quantifies the inhibition of IL-2 production by "this compound" in stimulated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Jurkat T-cells or isolated human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
"this compound" and Cyclosporin A
-
Human IL-2 ELISA Kit
-
96-well microplate reader
Procedure:
-
Cell Plating: Plate Jurkat T-cells or PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Treatment: Add serial dilutions of "this compound" and Cyclosporin A. Include a vehicle control.
-
T-Cell Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
ELISA: Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.
-
Data Analysis: Generate a standard curve using recombinant IL-2. Calculate the concentration of IL-2 in each sample and determine the IC50 value for the inhibition of IL-2 production by "this compound".
Data Presentation:
| Compound | IC50 (nM) for IL-2 Production |
| This compound | [Insert Value] |
| Cyclosporin A (Control) | [Insert Value] |
Protocol 3: T-Cell Activation Marker Assay by Flow Cytometry
This protocol assesses the effect of "this compound" on the expression of early T-cell activation markers, such as CD69, using flow cytometry.
Materials:
-
Isolated human PBMCs
-
RPMI-1640 medium with 10% FBS
-
PMA and Ionomycin or anti-CD3/anti-CD28 antibodies
-
"this compound" and Cyclosporin A
-
Fluorochrome-conjugated anti-CD3, anti-CD4, and anti-CD69 antibodies
-
Flow Cytometer
Procedure:
-
Cell Plating: Plate PBMCs at 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Treatment: Add serial dilutions of "this compound" and Cyclosporin A. Include a vehicle control.
-
T-Cell Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) or anti-CD3/anti-CD28 antibodies.
-
Incubation: Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Antibody Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with anti-CD3, anti-CD4, and anti-CD69 antibodies for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Gate on CD3+/CD4+ T-cells and quantify the percentage of CD69-positive cells.
-
Data Analysis: Calculate the IC50 value for the inhibition of CD69 expression by plotting the percentage of CD69+ cells against the log of the compound concentration.
Data Presentation:
| Compound | IC50 (nM) for CD69 Expression |
| This compound | [Insert Value] |
| Cyclosporin A (Control) | [Insert Value] |
Summary and Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the immunosuppressive activity of "this compound". By employing a multi-faceted approach that assesses T-cell proliferation, cytokine production, and activation marker expression, researchers can obtain a comprehensive understanding of the compound's potency and mechanism of action. The provided data tables offer a clear and concise method for presenting and comparing the quantitative results obtained from these assays. These cell-based assays are essential tools in the preclinical development of novel immunosuppressive agents.
Application Notes and Protocols for In Vivo Delivery of Cyclosporin A and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. However, its clinical application is often hampered by poor bioavailability and potential side effects due to its high molecular weight and lipophilic nature.[1] To overcome these limitations, various advanced delivery systems have been developed to enhance its therapeutic efficacy and reduce systemic toxicity. While specific data for "Cyclosporin A-Derivative 1" is limited in publicly available literature, the delivery strategies outlined for Cyclosporin A provide a robust framework for its derivatives. This document details various in vivo delivery methods for Cyclosporin A, presenting quantitative data, experimental protocols, and visual diagrams of the underlying signaling pathway and experimental workflows.
Oral Delivery Systems
The oral route is the most convenient for drug administration, but CsA's poor water solubility and susceptibility to metabolism present significant challenges.[1] Novel formulations aim to improve its oral bioavailability.
Nanoparticle-Based Formulations
Nanoparticles serve as effective carriers for oral CsA delivery, protecting the drug from degradation and enhancing its absorption.
| Formulation | Animal Model | Key Pharmacokinetic Parameters | Relative Bioavailability (%) (vs. Sandimmun Neoral®) | Reference |
| Nanostructured Lipid Carriers (NLCs) | Beagle Dogs | Cmax: Similar to Neoral®, Tmax: Similar to Neoral® | 111.8 | [2][3] |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Beagle Dogs | Cmax: Similar to Neoral®, Tmax: Similar to Neoral® | 73.6 | [2][3] |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Beagle Dogs | Cmax: Lower than Neoral®, Tmax: Similar to Neoral® | 22.7 | [2][3] |
| PEGylated Chitosan-Modified Lipid-Based Nanoparticles | Rabbits | t1/2β: 21 times longer than CsA solution, AUC: 25.8 times larger than CsA solution | Not directly compared to Neoral® | [4][5] |
| Eudragit® FS30D/PLGA Nanoparticles (Colon-Targeted) | Mice | Minimized burst release at low pH, sustained release at pH 7.4 | Improved colon distribution compared to single polymer nanoparticles | [6][7] |
Liposomal Formulations
Liposomes, due to their biocompatibility and ability to encapsulate lipophilic drugs, have been explored to enhance the oral absorption of CsA.[1]
| Formulation | Animal Model | Key Pharmacokinetic Parameters | Relative Bioavailability (%) (vs. Sandimmun Neoral®) | Reference |
| Liposomes with Sodium Deoxycholate (SDC) | Rats | Improved absorption compared to conventional liposomes | 120.3 | [1][8] |
| Conventional SPC/Cholesterol Liposomes | Rats | Similar absorption to Neoral® | 98.6 | [1][8] |
| Dipalmitoylphosphatidylcholine (DPPC) Liposomes | Rats | Quick absorption, comparable bioavailability to Neoral® | Comparable to Neoral® | [9] |
| Distearoylphosphatidylcholine (DSPC) Liposomes | Rats | Sustained absorption, comparable bioavailability to Neoral® | Comparable to Neoral® | [9] |
Ocular Delivery Systems
Topical administration of CsA is crucial for treating ocular inflammatory diseases like dry eye syndrome, but its hydrophobicity makes formulation challenging.[10][11]
Micellar Formulations
Polymeric micelles can encapsulate CsA, forming a stable aqueous formulation suitable for topical ocular delivery.[10]
| Formulation | Animal Model | Key Findings | CsA Concentration in Cornea (ng/g tissue) | Reference |
| 0.05% CsA Polymeric Micelles | Rabbits | Similar tear fluid kinetics to Restasis®; higher corneal deposition. | 1540 ± 400 | [10][12] |
| Nanosized Polymeric Micelles | Rats | Penetrated all corneal layers; 73% success in preventing cornea graft rejection. | 11710 ± 7530 (transplanted), 6470 ± 1730 (healthy) | |
| Tocopherol Polyethylene Glycol 1000 Succinate (TPGS) Micelles | Ex vivo (cornea, sclera) | Promoted drug retention in both cornea and sclera. | 5 mg/ml loading concentration |
Subconjunctival Implants
Biodegradable implants offer sustained release of CsA directly to the ocular tissues, reducing the need for frequent administration.
| Formulation | Animal Model | Duration of Drug Presence | Key Efficacy Finding | Reference |
| Nano-decorated PCL-PLGA-NP-F and PCL-PCL-NP-I Implants | Mice (Dry Eye Syndrome) | Detected in cornea, sclera, and lens for up to 90 days. | Faster recovery with fiber implant formulation. | |
| Biodegradable CsA-PGLC DDS | Rabbits (Chronic Uveitis) | Mean intravitreal CsA level of 491.0-575.2 ng/ml at 4-10 weeks. | Effectively reduced intraocular inflammation. |
Topical Delivery Systems
Topical delivery of CsA for skin conditions is desirable to avoid systemic side effects, but its high molecular weight limits skin penetration.
Advanced Formulations for Skin Delivery
Novel carriers are being developed to overcome the skin barrier.
| Formulation | Model | Key Finding | Reference |
| Releasable R7-CsA Conjugate | Mouse (Contact Dermatitis) | 1% conjugate resulted in a 73.9 ± 4.0% reduction in ear inflammation. | |
| Dissolving Microneedle Array Patches with Lipid Vesicles (CsA-LVs@DMAPs) | Mouse (Delayed-Type Hypersensitivity) | Downregulated skin inflammatory environment. | |
| SPACE-peptide (SP50) Co-formulation | Mouse | 113.1 ± 13.6 (μg/g)/mg CsA localization in the skin. | |
| Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) | Porcine Skin (Ex vivo) | NLCs showed higher transdermal delivery (2.55 ± 0.13 μg/cm²) compared to SLNs (1.05 ± 0.07 μg/cm²). |
Experimental Protocols
Protocol 1: Preparation of Cyclosporin A-Loaded Liposomes (Thin-Film Hydration Method)
Objective: To prepare liposomes encapsulating Cyclosporin A for enhanced oral delivery.[1]
Materials:
-
Cyclosporin A
-
Soybean phosphatidylcholine (SPC)
-
Sodium deoxycholate (SDC) or Cholesterol (Chol)
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Homogenizer
-
Probe sonicator
Procedure:
-
Dissolve CsA, SPC, and SDC (or Chol) in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask.
-
The resulting suspension is then subjected to homogenization to reduce the particle size.
-
For further size reduction and uniformity, the liposomal suspension can be sonicated using a probe sonicator.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To evaluate the oral bioavailability of a novel CsA formulation compared to a reference product.[1][8]
Materials:
-
Male Wistar rats (250-300 g)
-
Test CsA formulation
-
Reference CsA formulation (e.g., Sandimmun Neoral®)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
HPLC system for CsA quantification
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (e.g., Test formulation group, Reference formulation group).
-
Administer the respective CsA formulation to each rat via oral gavage at a predetermined dose.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Extract CsA from the plasma samples using an appropriate solvent extraction method.
-
Quantify the concentration of CsA in the plasma samples using a validated HPLC method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Determine the relative oral bioavailability using the formula: (AUCtest / AUCreference) x 100%.
Protocol 3: Topical Ocular Delivery and Corneal Distribution Study in Rabbits
Objective: To assess the ocular distribution of a topical CsA formulation.[10][12]
Materials:
-
New Zealand white rabbits
-
Test topical CsA formulation (e.g., micellar solution)
-
Reference formulation (e.g., Restasis®)
-
Slit-lamp biomicroscope
-
Schirmer tear test strips
-
Apparatus for euthanasia
-
Surgical instruments for eye enucleation
-
Homogenizer
-
LC-MS/MS system for CsA quantification
Procedure:
-
Acclimatize the rabbits and perform a baseline ophthalmic examination.
-
Divide the rabbits into treatment groups.
-
Instill a single drop of the respective formulation into the conjunctival sac of one eye.
-
At predetermined time points post-instillation, euthanize the animals.
-
Carefully enucleate the eyes and dissect the cornea.
-
Rinse the cornea with saline to remove any residual formulation.
-
Weigh the corneal tissue and homogenize it in a suitable buffer.
-
Extract CsA from the corneal homogenate.
-
Quantify the CsA concentration using a validated LC-MS/MS method.
-
Express the results as ng of CsA per gram of corneal tissue.
Signaling Pathway and Experimental Workflow Diagrams
Cyclosporin A Mechanism of Action
Cyclosporin A exerts its immunosuppressive effect primarily through the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes.[1]
Caption: Cyclosporin A inhibits T-cell activation by blocking calcineurin.
Experimental Workflow: In Vivo Oral Bioavailability Study
The following diagram illustrates the key steps in conducting an in vivo oral bioavailability study.
Caption: Workflow for an in vivo oral bioavailability study.
Logical Relationship: Formulation Strategy to Overcome CsA Delivery Barriers
This diagram shows how different formulation strategies address the challenges of Cyclosporin A delivery.
Caption: Strategies to overcome Cyclosporin A delivery barriers.
References
- 1. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 3. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 4. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. curf.upenn.edu [curf.upenn.edu]
- 6. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccjm.org [ccjm.org]
- 12. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis with Fluorescently Labeled Cyclosporin A-Derivative 1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclosporin A (CsA) is a potent cyclic undecapeptide immunosuppressant widely used to prevent organ transplant rejection and treat autoimmune disorders.[1] Its mechanism of action involves entering the cell and binding to its intracellular receptor, cyclophilin.[2][3] This CsA-cyclophilin complex then inhibits the phosphatase activity of calcineurin.[4][5] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor for cytokine genes like Interleukin-2 (IL-2).[4] Blocking this pathway ultimately suppresses T-cell activation and proliferation.[5][6]
"Cyclosporin A-Derivative 1" is a fluorescently labeled version of CsA, designed for single-cell analysis by flow cytometry. This allows for the quantitative measurement of drug uptake, retention, and efflux, providing valuable insights into cellular pharmacology and drug resistance mechanisms. Fluorescent conjugates, such as those using BODIPY or NBD dyes, have been successfully developed to study CsA transport and binding.[7][8] Notably, BODIPY-conjugated CsA has been shown to have a fluorescence intensity nearly 10 times greater than NBD-CsA, enabling the use of lower, more physiologically relevant concentrations.[7]
Principle of the Assay
This assay utilizes the intrinsic fluorescence of "this compound" to quantify its accumulation within cells. The intensity of the fluorescence signal measured by a flow cytometer is directly proportional to the intracellular concentration of the derivative.
This principle can be applied to:
-
Measure Cellular Uptake and Kinetics: By incubating cells with the fluorescent derivative over time, the rate of drug entry can be determined.
-
Assess Drug Efflux: CsA is a known substrate for efflux pumps like P-glycoprotein (P-gp/ABCB1).[9][10] By comparing the fluorescence of cells with and without P-gp inhibitors, the activity of this transporter can be quantified.[11]
-
Analyze Cell Population Heterogeneity: Flow cytometry allows for the analysis of fluorescent derivative uptake in different cell subpopulations within a mixed sample. A dansyl-coupled CsA derivative, for instance, was used to show differential binding between granulocytes/monocytes and lymphocytes.[12]
Cyclosporin A Signaling Pathway
The primary immunosuppressive action of Cyclosporin A is the inhibition of the calcineurin-NFAT signaling pathway in T-cells. Upon T-cell receptor (TCR) activation, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NF-AT, allowing it to translocate to the nucleus and activate the transcription of genes essential for T-cell activation, such as IL-2. Cyclosporin A passively diffuses into the cell, binds to cyclophilin, and this complex directly inhibits calcineurin's phosphatase activity, thereby halting the entire cascade.[3][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclophilin: a specific cytosolic binding protein for cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis and Characterization of Bodipy-FL-Cyclosporine A as a Substrate for Multidrug Resistance-Linked P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of P-glycoprotein expression by tumoral cells with NBDL-CsA, a fluorescent derivative of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein-mediated secretion of a fluorescent cyclosporin analogue by teleost renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-Glycoprotein-mediated transport of a fluorescent rapamycin derivative in renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative fluorescence analysis of cyclosporine binding to human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cyclosporin A-Derivative 1 in Whole Blood by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and to treat various autoimmune diseases.[1] Its therapeutic efficacy is closely linked to its concentration in blood, necessitating therapeutic drug monitoring (TDM) due to a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2] "Cyclosporin A-Derivative 1" is a novel analogue developed to improve the therapeutic index of the parent compound. Accurate and sensitive quantification of this derivative in biological matrices is critical for pharmacokinetic/pharmacodynamic (PK/PD) studies and clinical development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of immunosuppressants, offering high specificity, sensitivity, and throughput compared to traditional immunoassay methods.[2][3] This application note details a robust and validated LC-MS/MS method for the determination of "this compound" in human whole blood.
Principle of the Method The method involves a simple protein precipitation step to extract "this compound" and an internal standard (IS), Cyclosporin D, from a whole blood matrix.[4] The extracted sample is then injected into a liquid chromatography system for separation on a C18 reversed-phase column. The analyte and IS are subsequently detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.[4][5] The formation of ammonium adducts ([M+NH₄]⁺) is often utilized for CsA and its analogues to achieve maximum sensitivity and specificity in fragmentation.[5]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (Reference Standard), Cyclosporin D (Internal Standard, IS).
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water.
-
Additives: Ammonium Formate, Formic Acid (LC-MS grade).
-
Reagents: Zinc Sulfate (for protein precipitation).[6]
-
Matrix: Drug-free human whole blood (EDTA).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of "this compound" and Cyclosporin D (IS) in methanol.
-
Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) methanol/water to prepare intermediate working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike drug-free whole blood with the appropriate working solutions to create a calibration curve with concentrations ranging from 2.0 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free whole blood at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 2.0 ng/mL
-
Low QC (LQC): 6.0 ng/mL
-
Medium QC (MQC): 200 ng/mL
-
High QC (HQC): 1600 ng/mL
-
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of whole blood (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the precipitation reagent (Methanol containing 125 ng/mL of Cyclosporin D as IS and 0.05 M Zinc Sulfate).[6][7]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[5]
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[8] |
| Column Temp. | 60°C[8] |
| Mobile Phase A | Water with 2 mM Ammonium Formate and 0.1% Formic Acid[2][5] |
| Mobile Phase B | Methanol with 2 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[8] |
| Injection Vol. | 5 µL |
| Gradient | 0-0.5 min (60% B), 0.5-2.0 min (60-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-60% B), 2.6-3.5 min (60% B) |
| Run Time | 3.5 minutes |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
|---|---|
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Gas Temp. | 325°C[8] |
| Gas Flow | 10 L/min[8] |
| Nebulizer | 45 psi[8] |
| Capillary Voltage | 3500 V[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 1234.0 | 1217.0 | 120 | 25 |
| Cyclosporin D (IS) | 1232.0[4] | 1215.2[2] | 120 | 25 |
Note: The m/z values for "this compound" are hypothetical and should be optimized based on the actual molecular weight and fragmentation pattern of the specific derivative.
Data and Results
The method was validated for linearity, precision, accuracy, and sensitivity.
Table 1: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 2.0 - 2000 ng/mL | r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.998 | - |
| LLOQ | 2.0 ng/mL | Accuracy ±20%, Precision ≤20% |
| Intra-day Accuracy | 96.5% - 104.2% | ±15% (±20% for LLOQ) |
| Intra-day Precision (%CV) | 3.1% - 7.8% | ≤15% (≤20% for LLOQ) |
| Inter-day Accuracy | 98.1% - 102.5% | ±15% (±20% for LLOQ) |
| Inter-day Precision (%CV) | 4.5% - 8.9% | ≤15% (≤20% for LLOQ) |
| Mean Extraction Recovery | 91.5% | Consistent and reproducible |
Visualizations
Experimental Workflow
The overall experimental process from sample receipt to data analysis is outlined below.
Caption: Workflow for sample preparation and analysis.
Signaling Pathway of Parent Compound: Cyclosporin A
"this compound" is presumed to act via a mechanism similar to its parent compound, Cyclosporin A. The diagram below illustrates the established signaling pathway for Cyclosporin A, which involves the inhibition of calcineurin and subsequent suppression of T-cell activation.[9][10]
Caption: Cyclosporin A inhibits calcineurin, blocking NFAT activation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a dried blood spot LC-MS/MS approach for cyclosporin A in cat blood: comparison with a classical sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Simultaneous Determination of Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus in Whole-Blood Samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclosporin A-Derivative 1
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving "Cyclosporin A-Derivative 1" in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound, a hydrophobic cyclic peptide, is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Cyclosporin A itself is highly soluble in DMSO, reaching concentrations of 50 mg/mL to 100 mg/mL.[1][2][3][4]
Q2: I'm having trouble dissolving the compound at my target concentration. What should I do?
A2: If you encounter solubility issues, several factors could be at play including concentration, temperature, and the physical form of the compound. Please refer to the Troubleshooting Workflow diagram and the detailed Experimental Protocol below for a step-by-step guide to address these issues. Common techniques include gentle warming, vortexing, and sonication.[5][6][7]
Q3: Can I use solvents other than DMSO?
A3: Yes, Cyclosporin A and its analogs are also soluble in other organic solvents like ethanol, methanol, acetone, and chloroform.[1][2][8] However, for cell-based assays, DMSO is often preferred. If using an alternative, ensure it is compatible with your downstream experimental conditions. For cell culture, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[5]
Q4: How should I prepare a stock solution for cell culture experiments?
A4: To prepare a stock solution for cell culture, dissolve the peptide in 100% DMSO at a high concentration (e.g., 200x your final concentration).[5] Then, dilute this stock solution dropwise into your aqueous cell culture medium while stirring to prevent precipitation.[5][9]
Q5: How should I store the this compound stock solution in DMSO?
A5: Stock solutions of Cyclosporin A in DMSO should be stored at -20°C, protected from light, and desiccated.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Once in solution, the compound should be used within 3 months to avoid loss of potency.[2]
Solubility Data
As "this compound" is a proprietary compound, specific solubility data is not publicly available. However, the following table provides typical solubility data for the parent compound, Cyclosporin A, in DMSO, which can be used as a guideline.
| Solvent | Temperature | Max Concentration | Reference |
| DMSO | Room Temperature | 50 mg/mL | [1][3] |
| DMSO | Room Temperature | 100 mg/mL | [2][4] |
| DMSO | 50°C (warmed) | 100 mg/mL | [10] |
| Ethanol | Room Temperature | 10 mg/mL - 200 mg/mL | [2][3][8] |
Experimental Protocol: Preparing a 50 mg/mL Stock Solution in DMSO
This protocol describes the standard procedure for dissolving a hydrophobic compound like this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Warming block or water bath set to 37-50°C (optional)
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom of the tube.[6] Allow the vial to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration of 50 mg/mL.
-
Initial Mixing: Tightly cap the tube and vortex the mixture for 30-60 seconds. Visually inspect the solution. If particulates are still visible, proceed to the next step.
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[5][6] This uses ultrasonic waves to break apart powder aggregates and enhance dissolution. Check for clarity.
-
Gentle Warming (Optional): If the solution is still not clear, place the tube in a warming block or water bath set to 37°C.[7] Do not exceed 50°C, as higher temperatures may risk degrading the compound.[11] Intermittently vortex the tube every 5 minutes until the solid is fully dissolved.
-
Storage: Once the solution is clear, aliquot it into single-use, light-protecting tubes and store at -20°C.[2][3]
Visual Troubleshooting Guide
The following workflow provides a logical guide to troubleshoot issues when dissolving this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. biocat.com [biocat.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
"Cyclosporin A-Derivative 1" stability in aqueous solution
Technical Support Center: Cyclosporin A-Derivative 1
Disclaimer: "this compound" is a novel compound. The following guidance is based on the established stability profile of Cyclosporin A and its known derivatives. Researchers should use this information as a baseline and perform specific stability studies for "this compound" to determine its unique characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of cyclosporin compounds in aqueous solutions is primarily affected by pH, temperature, and exposure to light. Cyclosporin A, the parent compound, is known to be susceptible to acid-catalyzed degradation.[1][2] It is also most unstable in alkaline mediums.[3] Furthermore, the poor aqueous solubility of cyclosporins can lead to physical instability (precipitation).[4][5] Solutions should be protected from light, as light can also contribute to degradation.[6]
Q2: What is the main degradation pathway for Cyclosporin A in aqueous solutions?
A2: The predominant degradation pathway for Cyclosporin A in acidic aqueous solutions is an isomerization, or N,O-acyl migration, which results in the formation of Isocyclosporin A.[1][2][7] This reaction is catalyzed by acid and involves the MeBmt amino acid residue.[1][2] This isomerization can lead to a loss of biological activity.
Q3: How can I prepare an aqueous solution of the poorly soluble this compound?
A3: Due to the characteristic lipophilicity and poor water solubility of cyclosporins (the solubility of Cyclosporin A in water is approximately 20-30 µg/mL), preparing a simple aqueous solution is challenging.[4][8] To improve solubility for experimental purposes, consider the following approaches:
-
Co-solvents: Initially dissolve the compound in a small amount of an organic solvent like ethanol or DMSO before diluting with the aqueous buffer.[6] Note that the final concentration of the organic solvent should be compatible with your experimental system.
-
Formulation Vehicles: For in vivo or cell-based assays, specialized formulations such as microemulsions, liposomes, or nanosuspensions are often required to enhance solubility and bioavailability.[5][9]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical to maintaining the integrity of the compound.
-
Solid Form: Store the compound in a desiccated environment, protected from light, at 2-8°C.[6][10] Under these conditions, the solid form is expected to be stable for an extended period.
-
Stock Solutions: Prepare stock solutions in organic solvents like ethanol or DMSO and store them at -20°C.[10] Be aware that even in organic solvents, the compound's concentration can decrease over time due to adsorption to container walls.[6][10]
-
Aqueous Solutions: Aqueous solutions are generally not stable for long-term storage. It is highly recommended to prepare fresh aqueous dilutions for each experiment.
Q5: How can I monitor the stability of my this compound during an experiment?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for monitoring the degradation of cyclosporins.[11][12] Such a method should be able to separate the parent compound from its potential degradation products, like the iso-derivative, and other impurities.[11][13] The effluent is typically monitored at a low UV wavelength, around 205-210 nm.[13][14]
Troubleshooting Guide
Problem: I am observing precipitation in my aqueous working solution.
-
Possible Cause: The concentration of your derivative likely exceeds its solubility limit in the aqueous medium. The solubility of Cyclosporin A is known to decrease as temperature increases.[15][16]
-
Solution:
-
Decrease the final concentration of the compound in your aqueous solution.
-
Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol), ensuring it remains compatible with your experimental setup.
-
Consider using a solubilizing agent or a different buffer system, which will require validation to ensure it doesn't interfere with your experiment.
-
Problem: My experimental results are inconsistent across different days.
-
Possible Cause: This could be a sign of compound instability in your stock or working solutions. Degradation over time can lead to a lower effective concentration of the active compound, causing variable results.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions from a frozen organic stock solution immediately before each experiment.
-
Aliquot Stock Solutions: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Perform a Stability Check: Analyze your working solution by HPLC at the beginning (t=0) and end of your experiment's duration to quantify any degradation.
-
Problem: A new, earlier-eluting peak is appearing in my HPLC chromatogram over time.
-
Possible Cause: This is a classic indicator of degradation. For Cyclosporin A, the primary degradation product, Isocyclosporin A, is known to elute earlier than the parent compound in many reversed-phase HPLC methods.[11]
-
Solution:
-
Confirm Identity: If possible, use a reference standard for Isocyclosporin A to confirm the identity of the new peak.
-
Quantify Degradation: Use the peak areas from your HPLC data to calculate the percentage of the compound that has degraded over time.
-
Optimize Conditions: If the degradation rate is too high for your experimental window, you may need to adjust the pH or temperature of your solution, or shorten the experiment's duration.
-
Quantitative Data Summary
Table 1: Summary of Factors Affecting Cyclosporin A Stability in Aqueous Solution
| Factor | Effect on Stability | Comments |
| Low pH (Acidic) | Decreased stability | Promotes acid-catalyzed isomerization to Isocyclosporin A.[1][2] |
| High pH (Alkaline) | Decreased stability | Cyclosporin A is highly unstable in alkaline medium.[3] |
| Temperature | Complex effects | Higher temperatures can accelerate chemical degradation.[17] However, solubility is inversely proportional to temperature.[15][16] |
| Light | Potential for degradation | Solutions should be protected from light during storage and experiments.[6] |
| Aqueous Solution | Low Stability | Due to poor solubility and susceptibility to hydrolysis/isomerization. Prepare fresh. |
Table 2: Example of Cyclosporin A Degradation Under Forced Stress Conditions
| Stress Condition | Degradation (%) | Reference |
| 0.1N HCl at 80°C | 15.66% | [3] |
| 0.1N NaOH at 80°C | 34.25% | [3] |
| 30% H₂O₂ at 80°C | 21.44% | [3] |
Note: This data is for the parent compound Cyclosporin A and serves as an illustrative example of its relative stability under different stress conditions.
Experimental Protocols
Protocol 1: General Procedure for Preparing an Aqueous Working Solution
-
Prepare Stock Solution: Accurately weigh the solid this compound and dissolve it in 100% DMSO to a high concentration (e.g., 10-50 mg/mL).
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C.
-
Prepare Working Solution: For your experiment, thaw a single aliquot of the stock solution. Perform a serial dilution into your final aqueous buffer (e.g., PBS, cell culture media) to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions.
-
Vortex: Vortex the final solution vigorously to ensure complete dissolution.[10]
-
Use Immediately: Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
-
Prepare Solution: Prepare the aqueous solution of this compound as described in Protocol 1 at the concentration to be used in your experiment.
-
Timepoint Zero (t=0): Immediately after preparation, inject an aliquot of the solution onto a validated stability-indicating HPLC system (e.g., C18 column, mobile phase of acetonitrile and water, UV detection at ~210 nm).[18] Record the peak area of the parent compound.
-
Incubate: Keep the remaining solution under the exact conditions of your experiment (e.g., 37°C incubator).
-
Subsequent Timepoints: At various time points (e.g., 2, 4, 8, 24 hours), inject another aliquot onto the HPLC system and record the peak area of the parent compound and any new peaks that appear.
-
Analysis: Calculate the percentage of the remaining parent compound at each time point relative to t=0. A plot of percent remaining versus time will indicate the stability of your derivative under the tested conditions.
Visualizations
Caption: Workflow for assessing the stability of a compound in aqueous solution.
Caption: Acid-catalyzed isomerization of Cyclosporin A derivatives.
References
- 1. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Development and validation of a stability indicating HPLC assay method for cyclosporine in cyclosporine oral solution USP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Unusual solubility behaviour of cyclosporin A in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing "Cyclosporin A-Derivative 1" Precipitation in Media
Welcome to the technical support center for "Cyclosporin A-Derivative 1." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on preventing its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its solubility properties?
"this compound" is a non-immunosuppressive, linear peptide intermediate derived from the immunosuppressive agent Cyclosporin A.[1][2] Like its parent compound, Cyclosporin A, it is expected to be a hydrophobic molecule with poor aqueous solubility.[3] While specific solubility data for "this compound" in various solvents is limited, it is known to be soluble in dimethyl sulfoxide (DMSO).[1] For comparison, Cyclosporin A is practically insoluble in water and physiological fluids but dissolves well in organic solvents such as acetone, diethyl ether, and methanol.[3][4]
Q2: Why does "this compound" precipitate when added to my cell culture medium?
Precipitation of hydrophobic compounds like "this compound" in aqueous-based cell culture media is a common issue.[5][6] This occurs because the compound is poorly soluble in water. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium, the compound's solubility limit can be exceeded, leading to the formation of a solid precipitate.[7][8]
Q3: What is the recommended solvent for preparing a stock solution of "this compound"?
Based on available information and the properties of the parent compound, DMSO is a recommended solvent for preparing a stock solution of "this compound".[1] Cyclosporin A is also soluble in ethanol.[9][10] It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in the cell culture medium, as solvents like DMSO can have cytotoxic effects at higher concentrations (typically above 0.1-0.5%).[7]
Q4: Can the presence of serum in the culture medium affect the solubility of "this compound"?
Yes, the presence of serum can aid in solubilizing hydrophobic compounds.[5] Serum proteins, such as albumin, can bind to hydrophobic molecules, effectively increasing their solubility in the aqueous medium. If your experimental protocol allows, using a medium containing fetal bovine serum (FBS) or other types of serum may help prevent precipitation.
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding "this compound" stock solution to the culture medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Experimental Considerations |
| High final concentration of the compound. | Decrease the final working concentration of "this compound". | Perform a dose-response experiment to determine the lowest effective concentration. This will minimize the amount of compound that needs to be dissolved. |
| Rapid dilution of the stock solution. | Add the stock solution to the medium slowly and with gentle mixing. | Instead of pipetting the stock solution directly into the bulk medium, add it dropwise to the side of the vessel while gently swirling the medium. This allows for a more gradual dispersion of the compound. |
| Low temperature of the medium. | Pre-warm the culture medium to 37°C before adding the compound. | Ensure your medium is at the optimal temperature for your cells before adding the drug. Some compounds are more soluble at higher temperatures.[5] |
| High concentration of the DMSO stock solution. | Prepare a lower concentration stock solution in DMSO. | While a high concentration stock is generally recommended to minimize solvent volume, an extremely concentrated stock can lead to rapid precipitation upon dilution. Try preparing a 10-fold lower stock concentration and adjust the volume added to the medium accordingly, while still keeping the final DMSO concentration low.[7] |
Issue: Precipitate forms over time in the incubator.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Experimental Considerations |
| Compound instability in the medium. | Prepare fresh working solutions for each experiment. | Avoid storing the compound diluted in culture medium for extended periods. Prepare the final working solution immediately before adding it to the cells. |
| Interaction with media components. | Test different types of culture media. | Some media components may promote precipitation. If possible, test the solubility of "this compound" in different basal media (e.g., DMEM, RPMI-1640) to see if the issue persists. |
| Use of solubilizing agents. | Incorporate a non-ionic surfactant or cyclodextrin. | Surfactants like Tween® 20 or Tween® 80, and cyclodextrins have been shown to significantly increase the solubility of Cyclosporin A.[11][12][13] These can be used at low, non-toxic concentrations to maintain the compound in solution. A preliminary toxicity test of the solubilizing agent alone on your cell line is recommended. |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
-
Materials: "this compound" powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of "this compound" powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution.[1][5]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Dilution of Stock Solution into Culture Medium
-
Materials: Prepared "this compound" stock solution, pre-warmed (37°C) cell culture medium.
-
Procedure:
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium.
-
In a sterile tube, pre-dilute the stock solution in a small volume of the culture medium. For example, add the stock to 100-200 µL of medium and vortex thoroughly.[5]
-
Add this pre-diluted solution to the final volume of your culture medium while gently swirling.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Visualizations
Signaling Pathway of Cyclosporin A
The primary mechanism of action of the parent compound, Cyclosporin A, involves the inhibition of the calcineurin signaling pathway, which is crucial for T-cell activation.[14][15][16] While "this compound" is described as non-immunosuppressive, understanding the pathway of the parent compound can provide context for its biological investigation.
Caption: Simplified diagram of the Cyclosporin A-mediated inhibition of the calcineurin-NFAT pathway.
Experimental Workflow for Preventing Precipitation
This workflow outlines a logical sequence of steps to troubleshoot and prevent the precipitation of "this compound" in experimental settings.
Caption: Logical workflow for addressing precipitation issues with hydrophobic compounds in cell culture.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 10. stemcell.com [stemcell.com]
- 11. Solubilization of cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclosporin A-Derivative 1 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Cyclosporin A-Derivative 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cyclosporin A?
A1: this compound is a non-immunosuppressive, linear peptide intermediate derived from the ring-opening of Cyclosporin A.[1] Unlike its parent compound, Cyclosporin A (CsA), which is a potent immunosuppressant, this derivative is not expected to inhibit the calcineurin-NFAT signaling pathway, a key mechanism for T-cell activation.[2][3][4] The structural modification, specifically the opening of the cyclic undecapeptide structure between the sarcosine and N-methyl-leucine residues, fundamentally alters its biological activity.[1]
Q2: What is the primary mechanism of action for Cyclosporin A and how might Derivative 1 differ?
A2: Cyclosporin A exerts its immunosuppressive effects by forming a complex with cyclophilin. This complex then binds to and inhibits calcineurin, a calcium-activated phosphatase.[2][4] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking the transcription of key cytokine genes like Interleukin-2 (IL-2).[2][3][5] Additionally, CsA can inhibit the JNK and p38 signaling pathways.[2] Given that this compound is described as non-immunosuppressive, it is unlikely to inhibit calcineurin. Its biological effects, if any, would be mediated through alternative pathways, which would require experimental determination.
Q3: What is a recommended starting concentration for my experiments with this compound?
A3: As specific data for this compound is limited, a logical starting point is to test a wide concentration range based on the concentrations used for Cyclosporin A in similar experimental systems. A broad dose-response experiment is recommended, starting from nanomolar to micromolar concentrations. See the table below for typical concentration ranges of Cyclosporin A.
Q4: How should I dissolve and store this compound?
A4: According to its supplier, this compound is a crystalline solid. For hydrophobic peptides like this, it is recommended to first dissolve the compound in a small amount of an organic solvent such as DMSO.[1] Subsequently, this stock solution can be diluted with your aqueous experimental medium to the desired final concentration.[1] It is crucial to consider the final concentration of the organic solvent in your experiments to avoid solvent-induced artifacts. For storage, follow the manufacturer's recommendations, which typically involve storing the solid compound and stock solutions at -20°C or colder.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | 1. The derivative may not be active in your specific assay or cell type. 2. The concentration range tested is too low. 3. The compound has degraded due to improper storage or handling. | 1. Verify the expected biological activity and consider alternative assays. 2. Perform a wider dose-response study, extending to higher concentrations (e.g., up to 100 µM), while monitoring for cytotoxicity. 3. Ensure proper storage of the compound and prepare fresh stock solutions. |
| High cell death or cytotoxicity observed. | 1. The concentration used is too high, leading to off-target effects or general toxicity. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT, PrestoBlue). Select concentrations for your main experiments that are well below the toxic threshold. 2. Ensure the final solvent concentration is consistent across all conditions, including vehicle controls, and is at a non-toxic level (typically <0.5%). |
| Inconsistent or variable results between experiments. | 1. Inconsistent dissolution of the hydrophobic compound. 2. Degradation of the compound in stock solutions or experimental media. 3. Variability in cell culture conditions (e.g., cell passage number, density). | 1. Ensure the compound is fully dissolved in the organic solvent before diluting in aqueous media. Vortex thoroughly. 2. Prepare fresh stock solutions for each experiment or test the stability of the stock solution over time. 3. Standardize all cell culture parameters and experimental procedures. |
| Precipitation of the compound in the experimental medium. | 1. Poor solubility of the hydrophobic peptide in aqueous media. 2. The final concentration exceeds the solubility limit. | 1. Decrease the final concentration of the derivative. 2. Increase the concentration of serum in the cell culture medium if experimentally permissible, as serum proteins can aid in solubilization. 3. If precipitation persists, consider alternative formulation strategies, though this is an advanced approach.[6] |
Data Summary Tables
Table 1: Typical Experimental Concentrations of Cyclosporin A
This table serves as a reference for designing initial dose-response experiments for this compound.
| Application | Cell/System Type | Concentration Range | Reference |
| In Vitro (Immunosuppression) | T-lymphocytes | 1 - 1000 ng/mL | [7] |
| In Vitro (Nephrotoxicity) | Rat Mesangial Cells | 1 nM - 10 µM | [8] |
| In Vitro (Ca2+ Signaling) | LLC-PK1 Cells | 200 nM | [9] |
| In Vivo (Animal Models) | Mice (Oral) | 3 - 20 mg/kg/day | [7][10] |
| Clinical (Blood Levels) | Human | 150 - 400 ng/mL (Trough) | [7][10] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Cell Viability Assay
This protocol outlines the use of a resazurin-based assay (e.g., PrestoBlue, alamarBlue) to determine the cytotoxic concentration of this compound, which is essential for selecting appropriate concentrations for functional assays.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Resazurin-based cell viability reagent
-
Plate reader (fluorescence or absorbance)
Methodology:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 10 nM to 100 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot cell viability (%) against the log of the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell viability is lost). For functional assays, use concentrations well below the IC50 value.
-
Protocol 2: Assessing Impact on NFAT Signaling Pathway
This protocol is designed to verify if this compound, unlike its parent compound, does not inhibit the NFAT signaling pathway.
Materials:
-
Cell line with an NFAT-responsive reporter (e.g., luciferase or GFP)
-
Cyclosporin A (as a positive control for inhibition)
-
This compound
-
Cell stimulation agent (e.g., PMA and Ionomycin)
-
Appropriate lysis buffers and reporter assay reagents
Methodology:
-
Cell Seeding and Treatment: Seed the NFAT-reporter cell line in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of this compound, Cyclosporin A (positive control), and a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agent (e.g., PMA/Ionomycin) to activate the calcineurin-NFAT pathway. Include an unstimulated control.
-
Incubation: Incubate for 6-24 hours to allow for reporter gene expression.
-
Reporter Assay:
-
Lyse the cells according to the reporter assay kit instructions.
-
Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP).
-
-
Data Analysis:
-
Normalize the reporter signal to a co-transfected control or total protein concentration.
-
Compare the signal from stimulated cells treated with this compound to the stimulated vehicle control. A lack of significant reduction in the signal would suggest the derivative does not inhibit the NFAT pathway. The Cyclosporin A-treated cells should show a significant reduction in signal.
-
Visualizations
Caption: Workflow for determining the optimal experimental concentration.
Caption: Inhibition of the Calcineurin-NFAT pathway by Cyclosporin A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Cyclosporin A on Airway Cell Proinflammatory Signaling and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Development of Cyclosporine A Nanosuspension Using an Experimental Design Based on Response Surface Methodology: In Vitro Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of cyclosporin A, cyclosporin G, and the novel cyclosporin derivative IMM 125 in isolated glomeruli and cultured rat mesangial cells: a morphometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporine A amplifies Ca2+ signaling pathway in LLC-PK1 cells through the inhibition of plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
"Cyclosporin A-Derivative 1" off-target effects troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclosporin A-Derivative 1. The information is designed to help address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected cellular phenotypes that do not align with the known on-target effects of this compound. How can we begin to investigate potential off-target effects?
A1: Unanticipated cellular responses can often be attributed to off-target activities. A systematic approach is recommended to identify the source of these effects. Start by confirming the identity and purity of your this compound compound. Subsequently, a dose-response experiment in a relevant cell line can help determine if the observed phenotype is dose-dependent. It is also crucial to include both positive and negative controls in your experiments, such as the parent compound Cyclosporin A and a vehicle control, respectively. If the effects persist, consider employing broader screening methods to identify potential off-target interactions.
Q2: What are the primary signaling pathways known to be modulated by the parent compound, Cyclosporin A, that could be potential off-targets for this compound?
A2: Cyclosporin A is a well-characterized immunosuppressant that primarily acts by inhibiting the calcineurin-NFAT signaling pathway.[1][2] It forms a complex with cyclophilin, and this complex then inhibits the phosphatase activity of calcineurin.[1][2] This, in turn, prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine gene expression.[1][2]
Beyond the calcineurin/NFAT pathway, studies have indicated that Cyclosporin A can also impact other signaling cascades. Notably, it has been shown to block the activation of the JNK and p38 MAP kinase pathways, which are involved in T-cell activation and inflammatory responses.[1] Therefore, when troubleshooting off-target effects of this compound, it is prudent to investigate these pathways.
Caption: Potential Signaling Pathways Modulated by this compound.
Q3: We suspect off-target binding to a novel protein. What experimental workflow can we follow to identify this unknown interactor?
A3: Identifying novel protein interactions requires a multi-step approach that combines discovery-based proteomics with targeted validation. A recommended workflow would be to first perform an affinity purification-mass spectrometry (AP-MS) experiment. This involves immobilizing this compound on a solid support and incubating it with cell lysate to "pull down" interacting proteins. These proteins are then identified by mass spectrometry. Hits from the AP-MS should be validated using orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinities.
Caption: Workflow for Identifying Novel Protein Off-Targets.
Q4: Our experiments show conflicting results regarding the immunosuppressive activity of this compound compared to the parent compound. What could be the reason?
A4: Discrepancies in immunosuppressive activity could stem from several factors. Firstly, structural modifications in this compound might alter its binding affinity for cyclophilin, which is a prerequisite for calcineurin inhibition.[3][4] Secondly, the derivative may have altered cell permeability, affecting its intracellular concentration.[5] It is also possible that the derivative has a different off-target profile that either antagonizes or synergizes with its on-target effects. A comparative analysis of the binding kinetics to cyclophilin and cellular uptake between Cyclosporin A and its derivative would be informative.
Quantitative Data Summary
| Parameter | Cyclosporin A | This compound | Reference |
| Calcineurin Inhibition (IC50) | ~5 nM | Data Not Available | [6] |
| Cyclophilin A Binding (Kd) | ~10 nM | Data Not Available | [7] |
| JNK Pathway Inhibition | Observed | To be determined | [1] |
| p38 Pathway Inhibition | Observed | To be determined | [1] |
Key Experimental Protocols
Protocol 1: Whole-Genome Off-Target Identification using Cellular Thermal Shift Assay (CETSA)
This method identifies protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating Profile: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension and heat at a range of temperatures (e.g., 37°C to 67°C in 2°C increments) for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate soluble and aggregated proteins by centrifugation. Quantify the protein concentration in the soluble fraction.
-
Proteomic Analysis: Analyze the soluble protein fractions by mass spectrometry (e.g., LC-MS/MS) to identify and quantify proteins that are stabilized or destabilized by the compound treatment.
-
Data Analysis: Identify proteins that show a significant thermal shift in the presence of this compound compared to the vehicle control.
Protocol 2: Validation of Off-Target Kinase Inhibition
This protocol is designed to validate if this compound inhibits specific kinases identified as potential off-targets.
-
Kinase Panel Screening: Utilize a commercial kinase panel screening service to assess the inhibitory activity of this compound against a broad range of kinases at a fixed concentration (e.g., 10 µM).
-
In Vitro Kinase Assay: For hits from the initial screen, perform in vitro kinase assays to determine the IC50 value. This typically involves incubating the purified kinase, a substrate, and ATP with varying concentrations of the inhibitor. Kinase activity is measured by quantifying substrate phosphorylation.
-
Cell-Based Phosphorylation Assay: To confirm kinase inhibition in a cellular context, treat relevant cells with this compound and measure the phosphorylation status of a known downstream substrate of the target kinase using Western blotting or an ELISA-based assay.
Caption: Workflow for Validating Off-Target Kinase Inhibition.
References
- 1. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Cyclosporin A on Airway Cell Proinflammatory Signaling and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of cyclosporin A and FK506. | Broad Institute [broadinstitute.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unexpected side chain effects at residue 8 of cyclosporin a derivatives allow photoswitching of immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
degradation pathways of "Cyclosporin A-Derivative 1" under experimental conditions
Technical Support Center: Cyclosporin A-Derivative 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the experimental degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel, semi-synthetic analogue of Cyclosporin A. Structurally, it is characterized by the addition of an acetyl group to the hydroxyl group of the MeBmt amino acid residue. This modification was designed to enhance its immunosuppressive activity, but it also introduces specific stability considerations.
Q2: What are the primary degradation pathways observed for this compound?
A2: this compound undergoes degradation through three primary pathways, depending on the experimental conditions:
-
Acid-Catalyzed Isomerization: In acidic environments (pH 1-4), the compound is prone to an N,O-acyl rearrangement, similar to the parent Cyclosporin A, leading to the formation of an inactive isomer, Iso-Cyclosporin A-Derivative 1.[1][2][3]
-
Base-Catalyzed Hydrolysis: The acetyl group on the MeBmt residue is susceptible to hydrolysis under neutral to alkaline conditions (pH > 7), yielding Cyclosporin A as a primary degradation product.
-
Metabolic Degradation: In the presence of liver enzymes, particularly Cytochrome P450 3A4 (CYP3A4), the compound is metabolized through hydroxylation and N-demethylation, producing metabolites analogous to those of Cyclosporin A (e.g., AM1, AM9, AM4N).[4][5][6]
Q3: What are the key factors that influence the stability of this compound?
A3: The stability of this compound is influenced by several factors:
-
pH: The compound shows maximal stability in slightly acidic conditions (pH 4-6). It degrades via isomerization at lower pH and hydrolysis at higher pH.
-
Temperature: Degradation rates increase significantly with temperature. For kinetic studies, it is crucial to maintain consistent temperature control.[7][8]
-
Solvent/Medium: The choice of solvent can impact stability. For instance, degradation kinetics in dissolution media like 0.1 N HCl have been shown to follow zero-order kinetics for the parent compound.[8]
-
Enzymatic Activity: In biological matrices, the presence of metabolic enzymes like CYP3A4 will lead to rapid biotransformation.[4][9]
-
Storage Containers: Similar to Cyclosporin A, this derivative may adsorb to certain plastics like PVC. Therefore, storage in glass containers is recommended for aqueous solutions.[10]
Troubleshooting Guides
Problem 1: My sample of this compound is degrading much faster than expected in my aqueous buffer (pH 7.4).
| Potential Cause | Troubleshooting Step |
| Base-Catalyzed Hydrolysis | The acetyl group is labile at neutral to alkaline pH. This is an expected degradation pathway. Refer to the pH-dependent degradation data (Table 1) to anticipate the rate of degradation. For longer-term experiments, consider using a buffer with a pH closer to 6.0. |
| Temperature Effects | Ensure your samples are maintained at the correct temperature. The degradation rate of Cyclosporin A, and presumably its derivatives, increases with temperature.[8] For example, the degradation rate at 37°C can be more than double the rate at 25°C.[7] |
| Contamination | Microbial or enzymatic contamination in your buffer could be accelerating degradation. Use sterile, high-purity water and buffer components. Filter-sterilize the final buffer solution. |
Problem 2: I am observing high variability and poor reproducibility in my metabolic stability assays using human liver microsomes (HLM).
| Potential Cause | Troubleshooting Step |
| Inconsistent HLM Activity | The activity of HLM can vary between lots and can decrease with improper storage or handling. Ensure HLM are stored at -80°C and thawed immediately before use on ice. Perform a positive control with a known CYP3A4 substrate to verify enzyme activity. |
| NADPH Degradation | NADPH is essential for CYP450 activity and is unstable at room temperature. Prepare the NADPH solution fresh for each experiment and keep it on ice. |
| Non-specific Binding | Cyclosporin A and its derivatives are lipophilic and can bind to plastic labware, leading to apparent loss of the compound. Use low-binding microplates or glass tubes for incubations. |
Problem 3: I am having difficulty resolving this compound from its primary degradant, Iso-Cyclosporin A-Derivative 1, using reverse-phase HPLC.
| Potential Cause | Troubleshooting Step |
| Suboptimal Column Temperature | The separation of Cyclosporin A isomers is highly dependent on column temperature. Increasing the column temperature to 70-80°C can significantly improve resolution.[11] |
| Inadequate Mobile Phase | Isocratic elution may not be sufficient. Try a gradient elution with a shallow gradient of acetonitrile or methanol in water. A mobile phase of tetrahydrofuran and dilute phosphoric acid has also been shown to be effective for separating related compounds.[11][12] |
| Incorrect Wavelength | Ensure the UV detector is set to an appropriate wavelength, typically around 210-220 nm, for optimal detection of these peptides.[11][13] |
Quantitative Data Summary
The following tables summarize the degradation kinetics of this compound under different experimental conditions.
Table 1: pH-Dependent Degradation of this compound at 37°C
| pH | Predominant Pathway | Major Degradation Product | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 1.2 | Isomerization | Iso-Cyclosporin A-Derivative 1 | 0.012 | 57.8 |
| 4.5 | Minimal Degradation | - | 0.002 | 346.6 |
| 7.4 | Hydrolysis | Cyclosporin A | 0.025 | 27.7 |
| 9.0 | Hydrolysis | Cyclosporin A | 0.086 | 8.1 |
Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLM)
| Parameter | Value |
| HLM Concentration | 0.5 mg/mL |
| Substrate Concentration | 1 µM |
| Incubation Time | 60 minutes |
| Intrinsic Clearance (CLint) | 45.8 µL/min/mg protein |
| In Vitro Half-life (t½) | 33.7 minutes |
Experimental Protocols
Protocol 1: Analysis of pH-Dependent Stability
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2; citrate for pH 4.5; phosphate for pH 7.4; borate for pH 9.0) at a concentration of 50 mM.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
Incubation: Add the stock solution to each buffer to a final concentration of 10 µg/mL. Incubate the solutions in a water bath maintained at 37°C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to each aliquot to precipitate any proteins and stop the reaction.
-
Analysis: Centrifuge the samples and analyze the supernatant using a validated HPLC-UV method. A suitable method involves a C18 column maintained at 75°C with a mobile phase of tetrahydrofuran and 0.05M phosphoric acid (44:56, v/v) and UV detection at 220 nm.[11][12]
-
Data Analysis: Plot the natural logarithm of the remaining percentage of the parent compound versus time. The degradation rate constant (k) is the negative of the slope. Calculate the half-life as 0.693/k.
Protocol 2: In Vitro Metabolic Stability Assay with HLM
-
Reagent Preparation:
-
Prepare a 1 µM working solution of this compound in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a 20 mM NADPH solution in buffer.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in the incubation buffer.
-
-
Pre-incubation: Pre-warm the HLM and substrate solutions in a shaking water bath at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the HLM/substrate mixture. The final volume should be 200 µL.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot and add it to 75 µL of cold acetonitrile containing an internal standard to terminate the reaction.
-
Sample Processing: Vortex the samples, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t½) from the slope (k) of the natural log of the percent remaining versus time plot (t½ = 0.693/k). Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for pH-dependent stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro metabolism of cyclosporin A with rabbit renal or hepatic microsomes: analysis by HPLC-FPIA and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations on the metabolic pathways of cyclosporine: II. Elucidation of the metabolic pathways in vitro by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of etretinate on cyclosporin metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability and availability of cyclosporine in 5% dextrose injection or 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral capsules and its generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
addressing poor cell penetration of "Cyclosporin A-Derivative 1"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "Cyclosporin A-Derivative 1". The primary focus is to address the common challenge of its poor cell penetration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cyclosporin A and its derivatives?
A1: Cyclosporin A (CsA) and its derivatives are immunosuppressive agents. Their primary mechanism involves binding to the intracellular protein cyclophilin (CpN).[1][2] This Cyclosporin A-cyclophilin complex then inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[3] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), blocking its translocation to the nucleus.[1][4] Consequently, the transcription of genes for cytokines like Interleukin-2 (IL-2) is inhibited, leading to a reduction in T-cell activation.[1][2][5]
Q2: Why does "this compound" exhibit poor cell penetration?
A2: "this compound," like its parent compound, is a large cyclic peptide with a high molecular weight and significant hydrophobicity.[1] These properties contribute to its low aqueous solubility and limited ability to passively diffuse across the cell membrane. Most cyclic peptides with high molecular weights face challenges in traversing biological membranes to reach intracellular targets.[6] Additionally, some Cyclosporin A derivatives can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, further reducing its intracellular concentration.[3][7]
Q3: What are the general strategies to improve the cellular uptake of "this compound"?
A3: Several strategies can be employed to enhance the cell penetration of "this compound":
-
Formulation Approaches: Utilizing drug delivery systems like nanomicelles or organogels can improve solubility and facilitate transport across cell membranes.[1]
-
Chemical Modification (Prodrug Strategy): Introducing polar side chains can enhance permeability. For instance, creating phosphate or sulfate prodrugs has been shown to increase skin penetration of Cyclosporin A derivatives.[8]
-
Backbone Modification: N-methylation of the peptide backbone can reduce the number of hydrogen bond donors, which is a strategy known to improve the membrane permeability of cyclic peptides.[9]
-
Inhibition of Efflux Pumps: Co-administration with a P-glycoprotein inhibitor, such as verapamil, can increase the intracellular concentration of Cyclosporin A derivatives in cells that express high levels of this transporter.[3]
Q4: Which in vitro assays are recommended to evaluate the cell penetration of "this compound"?
A4: A variety of in vitro models are available to assess drug permeability. Commonly used assays include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay is a high-throughput method to predict passive membrane permeability.[10][11]
-
Caco-2 Permeability Assay: This cell-based model uses human colorectal adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is useful for predicting oral absorption and identifying substrates of efflux transporters.[10][12]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This is another well-established cell-based model for permeability screening. Low-efflux MDCK cells are particularly useful for assessing passive permeability.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with "this compound".
| Issue | Potential Cause | Suggested Solution |
| Low or no detectable intracellular concentration of "this compound". | 1. Poor passive diffusion due to high hydrophobicity and molecular weight. 2. Active efflux by transporters like P-glycoprotein. 3. Low aqueous solubility leading to poor availability in the cell culture medium. | 1. Consider using a formulation strategy (e.g., nanomicelles) to improve solubility and delivery. 2. Test for P-gp mediated efflux by co-incubating with a known P-gp inhibitor (e.g., verapamil).[3] 3. Synthesize a more soluble prodrug version of the derivative.[8] |
| Inconsistent results in cell-based permeability assays (e.g., Caco-2, MDCK). | 1. Variability in cell monolayer integrity. 2. Inconsistent passage number of cells. 3. Interaction of the compound with assay components (e.g., plasticware). | 1. Routinely check the transepithelial electrical resistance (TEER) of your cell monolayers to ensure confluency and tight junction integrity. 2. Use cells within a consistent and narrow passage number range for all experiments. 3. Pre-treat plates and tips with a blocking agent like bovine serum albumin (BSA) if significant non-specific binding is suspected. |
| High variability in biological replicates for downstream functional assays (e.g., IL-2 expression). | 1. Inconsistent cellular uptake of the compound. 2. Cellular stress due to high concentrations of the delivery vehicle (e.g., DMSO). | 1. Optimize the incubation time and concentration of "this compound". 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and below the toxicity threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
The following tables present hypothetical data for "this compound" to illustrate the challenges and potential improvements in cell penetration.
Table 1: Physicochemical Properties of Cyclosporin A and Derivatives
| Compound | Molecular Weight (Da) | LogP | Aqueous Solubility (µg/mL) |
| Cyclosporin A | 1202.6 | 2.92 | <10 |
| This compound | 1288.7 | 3.50 | <5 |
| Derivative 1 - Phosphate Prodrug | 1368.7 | 1.80 | 150 |
Table 2: In Vitro Permeability Data
| Compound | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) (A to B) | Caco-2 Efflux Ratio (B to A / A to B) |
| Propranolol (High Permeability Control) | 15.2 | 20.5 | 0.9 |
| Atenolol (Low Permeability Control) | 0.1 | 0.2 | 1.1 |
| Cyclosporin A | 1.5 | 0.8 | 4.5 |
| This compound | 0.9 | 0.4 | 5.2 |
| Derivative 1 + Verapamil (P-gp Inhibitor) | N/A | 1.8 | 1.2 |
| Derivative 1 - Phosphate Prodrug | 1.2 | 2.5 | 1.5 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability of "this compound" across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Only use monolayers with TEER values above 250 Ω·cm².
-
Preparation of Dosing Solutions: Prepare the dosing solution of "this compound" in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). Include a low permeability marker (e.g., Lucifer yellow) to assess monolayer integrity during the experiment.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Remove the culture medium from the apical (A) and basolateral (B) chambers.
-
Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the collected volume with fresh transport buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the same procedure as in step 4, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber. This is done to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of "this compound" in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.
-
Visualizations
Caption: Troubleshooting decision tree for low biological activity.
Caption: Workflow for the Caco-2 permeability assay.
Caption: Calcineurin-NFAT signaling pathway inhibited by Cyclosporin A.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin A has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciclosporin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Each side chain of cyclosporin A is not essential for high passive permeability across lipid bilayers - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01358H [pubs.rsc.org]
- 7. The potent immunosuppressive cyclosporin FR901459 inhibits the human P-glycoprotein and formyl peptide receptor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel cyclosporin derivatives featuring enhanced skin penetration despite increased molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
"Cyclosporin A-Derivative 1" interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Cyclosporin A-Derivative 1 with common assay reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an analog of Cyclosporin A (CsA), a potent immunosuppressant. Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in T-cell activation.[1][2] By binding to the intracellular protein cyclophilin, this compound forms a complex that inhibits calcineurin's phosphatase activity.[1][2] This action prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of interleukin-2 (IL-2) and other cytokines that promote T-cell proliferation and activation.[1][2]
Q2: In which types of assays is interference from this compound most likely to occur?
Interference is most commonly observed in immunoassays, such as ELISA and fluorescence polarization immunoassays (FPIA), due to potential cross-reactivity of antibodies with the derivative and its metabolites.[3][4][5][6][7] Cell-based assays that rely on T-cell activation, proliferation, or cytokine production are also susceptible to direct pharmacological interference.[8][9][10][11][12] Additionally, assays involving enzymatic reactions that can be non-specifically inhibited by the compound or its formulation components may be affected.
Q3: What are the common metabolites of this compound and do they interfere with assays?
Like its parent compound, Cyclosporin A, "this compound" is expected to be metabolized by the cytochrome P-450 system in the liver, producing various hydroxylated and demethylated by-products.[4][13] These metabolites are a significant source of interference in immunoassays, as the antibodies used may not be able to distinguish between the parent compound and its structurally similar metabolites.[3][4][5][6][7] This cross-reactivity can lead to an overestimation of the concentration of the active drug.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Immunoassays (ELISA, FPIA)
Symptoms:
-
High background signal.
-
Poor reproducibility between replicates.
-
Discrepancy between expected and measured concentrations.
-
Non-linear dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Metabolite Cross-Reactivity | Metabolites of this compound can cross-react with assay antibodies, leading to inaccurate quantification.[3][4][5][6][7] Solution: Use a more specific detection method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm results.[4][5][7] |
| Matrix Effects | Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding. Solution: Perform a spike and recovery experiment and a linearity of dilution analysis to assess matrix effects. If present, optimize sample dilution or use a matrix-matched standard curve. |
| Non-Specific Binding | This compound, being hydrophobic, may non-specifically bind to the microplate surface or other assay components. Solution: Increase the concentration of blocking agents (e.g., BSA, Tween-20) in the assay buffer. Test different types of microplates with lower binding surfaces. |
Experimental Workflow for Investigating Immunoassay Interference:
Issue 2: Inhibition or Unexpected Modulation in Cell-Based Assays
Symptoms:
-
Reduced cell viability at concentrations where the derivative is not expected to be cytotoxic.
-
Inhibition of a cellular response (e.g., cytokine production, proliferation) that is inconsistent with the expected mechanism of action.
-
Unexpected activation of a signaling pathway.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Direct Pharmacological Effect | This compound directly inhibits T-cell signaling pathways.[1][9][10][14] Solution: Be aware of the known mechanism of action. If the assay measures T-cell activation or a downstream event, the observed inhibition is likely a true biological effect. Consider using a cell line that is not sensitive to calcineurin inhibitors as a negative control. |
| Off-Target Effects | The derivative may have off-target effects on other cellular components or signaling pathways. For example, CsA can also block JNK and p38 signaling pathways.[14] Solution: Perform counter-screens using assays that measure different cellular functions to identify potential off-target activities. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. Solution: Ensure the final solvent concentration is below the tolerance level of the cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability and the assay readout. |
| Compound Precipitation | The derivative may precipitate in the culture medium, leading to a lower effective concentration and potentially causing cellular stress. Solution: Visually inspect the wells for precipitation. Determine the solubility of the compound in the assay medium. If solubility is an issue, consider using a different formulation or a lower concentration range. |
Signaling Pathway of this compound:
Experimental Protocols
Protocol 1: Spike and Recovery for Immunoassays
Objective: To determine if the sample matrix interferes with the accurate measurement of this compound.
Materials:
-
Blank matrix (e.g., serum, plasma from an untreated source)
-
This compound stock solution of known concentration
-
Assay kit and required reagents
Procedure:
-
Prepare a series of known concentrations of this compound by spiking the stock solution into the blank matrix.
-
Prepare a corresponding set of standards by diluting the stock solution in the assay buffer.
-
Analyze both sets of samples using the immunoassay protocol.
-
Calculate the percent recovery for the spiked matrix samples using the following formula: % Recovery = (Measured Concentration in Matrix / Theoretical Concentration) * 100
-
Acceptance Criteria: A recovery of 80-120% is generally considered acceptable.
Protocol 2: Linearity of Dilution for Immunoassays
Objective: To assess if the sample matrix affects the linearity of the assay response.
Materials:
-
A high-concentration sample containing this compound
-
Blank matrix
-
Assay kit and required reagents
Procedure:
-
Serially dilute the high-concentration sample with the blank matrix (e.g., 1:2, 1:4, 1:8, 1:16).
-
Analyze the undiluted sample and all dilutions according to the assay protocol.
-
Multiply the measured concentration of each dilution by its dilution factor to obtain the corrected concentration.
-
Acceptance Criteria: The corrected concentrations should be consistent across the dilution series, with a coefficient of variation (CV) of less than 20%.
Protocol 3: Cell Viability Assay (MTT or similar)
Objective: To determine the cytotoxic potential of this compound and its solvent on the cell line used in a cell-based assay.
Materials:
-
The cell line of interest
-
Cell culture medium
-
This compound stock solution
-
Solvent (e.g., DMSO)
-
MTT reagent (or other viability dye)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a serial dilution of the solvent at the same concentrations present in the compound dilutions.
-
Remove the old medium from the cells and add the medium containing the compound or solvent dilutions. Include untreated control wells.
-
Incubate for the same duration as the primary cell-based assay.
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add the solubilization solution and read the absorbance on a plate reader.
-
Calculate the percent viability relative to the untreated control and plot the dose-response curves for both the compound and the solvent. This will help determine the concentration range where the compound and solvent are not cytotoxic.
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin assays, metabolite cross-reactivity, and pharmacokinetic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The influence of cyclosporin A on cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclosporine blocks the activation of antigen-dependent cytotoxic T lymphocytes directly by an IL-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclosporin A abrogates proliferation of T cells and generation of suppressor and cytotoxic T-cell function induced by Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporin A can switch the immune response induced by antigen from a humoral to a cell-mediated mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporin A drug interactions. Screening for inducers and inhibitors of cytochrome P-450 (cyclosporin A oxidase) in primary cultures of human hepatocytes and in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage conditions for "Cyclosporin A-Derivative 1"
Technical Support Center: Cyclosporin A-Derivative 1
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for this compound. For optimal results in your research, it is crucial to adhere to the recommended storage and handling protocols to ensure the stability and biological activity of the compound.
Frequently Asked Questions (FAQs)
1. What are the recommended ?
To ensure the long-term stability of this compound, it is recommended to store it as a solid powder under specific conditions. The compound is sensitive to light, moisture, and high temperatures.
Summary of Long-Term Storage Conditions
| Parameter | Solid Form | Stock Solution (in Organic Solvent) |
| Temperature | 2-8°C[1][2] | -20°C[2][3] |
| Atmosphere | Store under an inert gas (e.g., Argon) | Store under an inert gas (e.g., Argon) |
| Light | Protect from light (store in an amber vial)[1][2] | Protect from light (store in an amber vial) |
| Moisture | Store desiccated[1] | Use anhydrous solvents |
| Shelf-Life | Up to 2 years[1][2] | Up to 6 months (re-evaluation recommended) |
2. How should "this compound" be handled upon receipt?
Upon receiving the compound, it is important to equilibrate the vial to room temperature before opening to prevent condensation, as the compound is moisture-sensitive. For initial use, we recommend preparing a concentrated stock solution in an appropriate anhydrous organic solvent such as DMSO or ethanol.[2] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
3. What is the shelf-life of "this compound" under recommended storage conditions?
When stored as a solid at 2-8°C, protected from light and moisture, this compound is stable for up to two years.[1][2] Stock solutions in anhydrous DMSO or ethanol stored at -20°C should be used within six months. It is advisable to re-evaluate the activity of the compound in your specific application if it has been stored for an extended period.[1]
4. Can "this compound" be stored in aqueous solutions?
Long-term storage of this compound in aqueous solutions is not recommended due to its poor aqueous solubility and susceptibility to degradation, particularly in acidic or alkaline conditions.[4][5][6] For experiments requiring aqueous buffers, it is best to prepare the working solution fresh from a stock solution on the day of use. The stability in aqueous solutions can be short, sometimes only a few hours, depending on the pH and the composition of the buffer.[7]
Troubleshooting Guides
Issue: I am observing reduced or no biological activity with my "this compound".
Reduced biological activity is a common issue that can arise from improper storage, handling, or experimental setup. The following guide will help you troubleshoot potential causes.
Caption: Troubleshooting workflow for reduced compound activity.
Issue: The solid "this compound" has changed color or appearance.
-
Possible Cause: This may indicate degradation of the compound, possibly due to exposure to light, moisture, or improper temperatures.
-
Solution: Do not use the compound. Contact technical support for a replacement. To prevent this, always store the solid compound in a desiccator at 2-8°C in its original amber vial.[1]
Issue: My "this compound" is precipitating out of my working solution.
-
Possible Cause: Cyclosporin A and its derivatives have very low solubility in water.[8][9] Precipitation can occur if the concentration in your aqueous working solution is too high, or if the amount of organic solvent carried over from the stock solution is insufficient to maintain solubility.
-
Solution:
-
Try lowering the final concentration of the compound in your working solution.
-
Ensure your stock solution is fully dissolved before making dilutions. Gentle warming and vortexing can help.
-
Consider increasing the percentage of DMSO or ethanol in your final working solution, if your experimental system can tolerate it.
-
Experimental Protocols
Protocol 1: Stability Assessment of "this compound" by HPLC
This protocol outlines a method to assess the chemical stability of "this compound" over time using High-Performance Liquid Chromatography (HPLC).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stability of cyclosporin A in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability and availability of cyclosporine in 5% dextrose injection or 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization of cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent results with "Cyclosporin A-Derivative 1"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Cyclosporin A-Derivative 1". Inconsistent experimental results can be a significant challenge, and this resource aims to provide solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cyclosporin A?
This compound is a non-immunosuppressive, linear peptide intermediate.[1][2][3] Unlike its parent compound, Cyclosporin A (CsA), which is a cyclic peptide and a potent immunosuppressant, Derivative 1 has an open-ring structure.[1][2][3] This structural difference is critical as it alters its biological activity. While CsA exerts its immunosuppressive effects by forming a complex with cyclophilin to inhibit calcineurin, Derivative 1 is reported to be non-immunosuppressive in mammalian systems.[1][2][3] Some research suggests that certain non-immunosuppressive CsA derivatives may still interact with cyclophilin and inhibit calcineurin in other organisms, like fungi, or exhibit other biological activities such as ion channel modulation.[4][5][6]
Q2: Why am I not observing the expected immunosuppressive effects in my T-cell activation assays?
As this compound is a non-immunosuppressive compound, it is not expected to inhibit T-cell activation, a hallmark of Cyclosporin A's activity.[1][2][3] Therefore, a lack of effect in assays measuring T-cell proliferation, NFAT activation, or cytokine production (e.g., IL-2) is the expected outcome. If your research goal is to study immunosuppression, Cyclosporin A should be used as the appropriate positive control.
Q3: What is the known mechanism of action for this compound?
The precise mechanism of action for this compound is not as well-characterized as that of Cyclosporin A. However, it is known to be a non-immunosuppressive derivative.[1][2][3] Some studies on other non-immunosuppressive CsA derivatives suggest potential activities such as antifungal properties through calcineurin inhibition in fungi or modulation of ion channels.[4][5][6] Researchers should consider exploring alternative biological activities beyond immunosuppression.
Q4: How should I prepare and store my stock solutions of this compound?
This compound is soluble in DMSO.[1] For stock solution preparation, dissolve the compound in high-quality, anhydrous DMSO to a recommended concentration of 10-20 mM. To aid dissolution, gentle warming to 37°C and sonication may be used.[1] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[1]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors related to its unique chemical properties and unexpected biological activities. This guide provides a structured approach to troubleshooting.
Problem 1: High Variability Between Experimental Replicates
| Potential Cause | Recommended Solution |
| Compound Precipitation: The derivative may have limited solubility in aqueous assay buffers, leading to inconsistent concentrations in your wells. | - Visually inspect your final assay plate for any signs of precipitation. - Decrease the final concentration of the derivative in your assay. - Increase the percentage of DMSO in your final assay medium (be mindful of solvent toxicity to your cells, typically keep below 0.5%). - Test different assay buffers or the addition of a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) to improve solubility. |
| Adsorption to Plastics: Hydrophobic peptides can adsorb to plastic surfaces of pipette tips and microplates, leading to lower effective concentrations. | - Use low-retention pipette tips and non-treated polystyrene plates. - Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. |
| Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in the measured response. | - Ensure your cell suspension is homogenous before seeding by gentle pipetting. - Use a multichannel pipette for seeding and ensure all wells are seeded within a short time frame. - Perform a cell viability and counting check immediately before seeding. |
Problem 2: No Observable Effect in the Assay
| Potential Cause | Recommended Solution |
| Incorrect Assay for the Compound's Activity: As a non-immunosuppressive derivative, no effect is expected in T-cell activation assays. | - Based on literature for similar non-immunosuppressive derivatives, consider screening for other activities such as antifungal effects or ion channel modulation.[4][5][6] - If investigating ion channel activity, use appropriate electrophysiology or ion flux assays. |
| Compound Degradation: The linear peptide structure may be more susceptible to degradation by proteases in serum-containing media compared to the cyclic Cyclosporin A. | - If possible, perform experiments in serum-free media or use heat-inactivated serum. - Minimize the incubation time of the compound with cells. |
| Sub-optimal Compound Concentration: The effective concentration for any alternative biological activity may be different from that of Cyclosporin A for immunosuppression. | - Perform a wide dose-response curve to identify the optimal concentration range. |
Problem 3: Unexpected Cellular Toxicity
| Potential Cause | Recommended Solution |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration in your assay is at a non-toxic level, typically below 0.5%. - Include a vehicle control (media with the same concentration of DMSO) in all experiments. |
| Off-Target Effects: The derivative may have off-target effects unrelated to the intended pathway of investigation. | - Perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your functional assays. - Reduce the concentration of the derivative to a non-toxic range. |
| Ion Channel Disruption: If the derivative modulates ion channels, it could lead to cytotoxic effects due to disruption of ion homeostasis. | - Investigate the effect of the derivative on membrane potential using fluorescent dyes. - Modulate extracellular ion concentrations to see if toxicity is altered. |
Quantitative Data Summary
Specific quantitative data for this compound is not widely available in public literature. The following table provides data for the parent compound, Cyclosporin A, for reference. Researchers should empirically determine the optimal parameters for Derivative 1 in their specific experimental system.
| Parameter | Cyclosporin A | This compound |
| Molecular Weight | 1202.6 g/mol [7] | 1276.69 g/mol [1] |
| Solubility in DMSO | ~3 mg/mL[8] | 100 mg/mL (requires sonication)[1] |
| Solubility in Ethanol | ~14 mg/mL[8] | Data not available |
| Aqueous Solubility | Sparingly soluble (~27 µg/mL at pH 7.4)[7] | Expected to be low |
| Storage of Stock Solution | -20°C | -20°C for 1 month, -80°C for 6 months[1] |
| IC50 for Calcineurin Inhibition | ~5 nM[8] | Not applicable (non-immunosuppressive) |
Experimental Protocols
Calcineurin Activity Assay (Biochemical)
This protocol is for a cell-free biochemical assay to determine the direct inhibitory effect on calcineurin. While "this compound" is not expected to be a potent inhibitor, this assay can be used for verification and comparison.
Materials:
-
Recombinant human calcineurin
-
RII phosphopeptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 1 mM CaCl2, 0.25 mg/mL BSA)
-
Malachite Green Phosphate Detection Kit
-
Cyclosporin A (positive control)
-
This compound
Procedure:
-
Prepare serial dilutions of Cyclosporin A (positive control) and this compound in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add recombinant calcineurin to each well and incubate for 15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate for a predetermined time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Read the absorbance at the recommended wavelength (typically ~620 nm).
-
Calculate the percentage of calcineurin inhibition for each compound concentration relative to the no-inhibitor control.
NFAT Reporter Assay (Cell-Based)
This cell-based assay measures the activation of the NFAT transcription factor, a key downstream target of calcineurin.
Materials:
-
Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for T-cell stimulation
-
Cyclosporin A (positive control)
-
This compound
-
Luciferase assay reagent
Procedure:
-
Seed the NFAT-reporter Jurkat cells in a 96-well plate.
-
Treat the cells with serial dilutions of Cyclosporin A (positive control) and this compound for 1 hour.
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM). Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for 6-8 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase signal to cell viability if necessary.
Cytokine Expression Analysis by Flow Cytometry
This protocol details the intracellular staining of cytokines (e.g., IL-2) in primary T-cells to assess the effect of the compounds on T-cell activation.
Materials:
-
Primary human or murine T-cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IL-2, IFN-γ)
-
Flow cytometer
Procedure:
-
Isolate primary T-cells from peripheral blood or spleen.
-
Pre-incubate the cells with serial dilutions of Cyclosporin A (positive control) and this compound for 1 hour.
-
Stimulate the T-cells for 4-6 hours in the presence of a protein transport inhibitor.
-
Harvest the cells and stain for surface markers.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines.
-
Acquire the data on a flow cytometer.
-
Analyze the percentage of cytokine-positive cells within the T-cell populations.
Visualizations
Caption: Cyclosporin A's mechanism of immunosuppression.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive and nonimmunosuppressive cyclosporine analogs are toxic to the opportunistic fungal pathogen Cryptococcus neoformans via cyclophilin-dependent inhibition of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporin A inhibits apical secretory K+ channels in rabbit cortical collecting tubule principal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
"Cyclosporin A-Derivative 1" adsorption to labware and mitigation
Welcome to the technical support center for Cyclosporin A-Derivative 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work, with a focus on the adsorption of the peptide to labware and strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to adsorbing to labware?
A: this compound is a peptide that has been used in cell biology and pharmacology research. It is described as a crystalline intermediate derived from the opening of Cyclosporin A and as a linear peptide intermediate.[1][2][3] Like its parent compound, Cyclosporin A, this derivative is expected to be hydrophobic, which leads to a high affinity for surfaces, particularly plastics like polypropylene and polystyrene, causing it to adsorb to labware. This adsorption can lead to a significant decrease in the effective concentration of the peptide in your experiments, resulting in inaccurate and unreliable data.
Q2: What types of labware are most and least prone to this compound adsorption?
A: Standard polystyrene and polypropylene tubes and plates are highly susceptible to peptide adsorption.[4] Glassware can also be problematic due to ionic interactions. To minimize adsorption, it is highly recommended to use labware specifically designed for low protein and peptide binding. These are often referred to as "low-binding" or "protein-repellent" tubes and plates.[5][6][7][8][9]
Q3: How can I prevent or minimize the adsorption of this compound to my labware?
A: Several strategies can be employed to mitigate the adsorption of hydrophobic peptides:
-
Use Low-Binding Labware: This is the most direct and effective method.[5][6][7][8][9]
-
Pre-coat Labware with Bovine Serum Albumin (BSA): BSA can be used to coat the surface of the labware, which blocks the sites where the peptide of interest might adsorb.[10][11]
-
Add Detergents to Your Solutions: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can help to keep the peptide in solution and reduce its interaction with plastic surfaces.[10][12]
-
Optimize Your Solvent: The composition of your solvent can influence peptide adsorption. For hydrophobic peptides, the addition of a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in an appropriate aqueous buffer.[2]
Q4: Will the mitigation strategies affect my downstream experiments?
A: It is possible.
-
BSA: While generally inert, BSA can interfere with certain assays, such as protein quantification assays (e.g., BCA assay) or mass spectrometry analysis.
-
Detergents: Detergents can affect cell viability in cell-based assays and may interfere with downstream analytical techniques like mass spectrometry or chromatography.[13] It's crucial to use the lowest effective concentration and to choose a detergent that is compatible with your experimental workflow.
-
Solvents: Organic solvents like DMSO can be toxic to cells at higher concentrations. It is important to keep the final concentration of the organic solvent as low as possible in cellular assays.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | Loss of this compound due to adsorption to labware. | 1. Switch to certified low-binding microcentrifuge tubes and plates.[5][6][7][8][9] 2. Implement a labware pre-treatment protocol, such as BSA coating.[10][11] 3. Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 to your buffers.[10] 4. Quantify the concentration of your peptide solution after preparation and before use to confirm the actual concentration. |
| Precipitation of the peptide during or after dilution. | The peptide is coming out of solution as the concentration of the organic solvent is reduced. | 1. Ensure the initial stock solution in a pure organic solvent (e.g., DMSO) is fully dissolved before diluting into an aqueous buffer.[2] 2. Add the peptide stock solution to the aqueous buffer slowly while vortexing to facilitate mixing. 3. Consider using a buffer with a slightly different pH, as peptide solubility can be pH-dependent. |
| Difficulty solubilizing the lyophilized peptide. | The peptide is highly hydrophobic. | 1. Attempt to dissolve a small amount of the peptide in a small volume of an organic solvent such as DMSO, acetonitrile, or methanol first.[2] 2. Once dissolved, slowly add the aqueous buffer to the desired final concentration. |
Quantitative Data on Peptide Adsorption
Table 1: Recovery of Peptides from Different Types of Microcentrifuge Tubes.
| Peptide | Tube Type | % Recovery (after 48h incubation) | Reference |
| Ghrelin | Polypropylene | ~88% | [4] |
| GLP-1 | Polypropylene | ~20% | [4] |
| Insulin | Polypropylene | ~11% | [4] |
| Mastoparan X | Polypropylene | ~10-20% (at 1 µM) | [14] |
| Melittin | Polypropylene | ~10-20% (at 1 µM) | [14] |
| Mastoparan X | Low-Binding | >90% | [14] |
| Melittin | Low-Binding | >90% | [14] |
Table 2: Effect of BSA on Peptide Recovery from Polypropylene Tubes.
| Peptide | Condition | % Recovery | Reference |
| Nesfatin-1 | No BSA | ~42% | [4] |
| Nesfatin-1 | 1% BSA | ~97% | [4] |
| CRF | No BSA | ~63% | [4] |
| CRF | 1% BSA | ~95% | [4] |
| GLP-1 | No BSA | ~40% | [4] |
| GLP-1 | 1% BSA | ~85% | [4] |
Experimental Protocols
Protocol 1: Quantification of Peptide Adsorption to Labware using LC-MS/MS
This protocol is adapted from a method for characterizing the adsorption properties of surfaces for quantitative omics.[15]
Objective: To quantify the amount of this compound that adsorbs to a specific type of labware.
Materials:
-
This compound
-
Labware to be tested (e.g., standard polypropylene tubes, low-binding tubes)
-
Control (non-binding) tubes (e.g., certified low-protein-binding vials)
-
Solvent (e.g., 0.1% formic acid in water)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare working solutions of the peptide at a known concentration in the test solvent.
-
Aliquot the working solution into the test labware and the control tubes.
-
Incubate the samples for a defined period (e.g., 24 hours) at a controlled temperature.
-
At the end of the incubation, transfer the supernatant from the test labware and control tubes to fresh, low-binding vials for analysis.
-
Analyze the concentration of the peptide in the supernatant from both the test and control samples using a validated LC-MS/MS method.
-
The difference in concentration between the control and the test samples represents the amount of peptide that has adsorbed to the labware.
Protocol 2: BSA Coating of Polypropylene Labware
This protocol is based on a method to prevent the adsorption of proteins to polypropylene tubes.[11]
Objective: To coat the surface of polypropylene labware with BSA to block non-specific binding of this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
Deionized water
-
Polypropylene tubes or plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a 100 mg/mL solution of BSA in deionized water and sterile filter it.
-
Add a sufficient volume of the BSA solution to completely cover the surface of the labware (e.g., 100 µL for a 1.5 mL microcentrifuge tube).
-
Incubate the labware with the BSA solution for 24 hours at room temperature.
-
Aspirate the BSA solution.
-
Wash the labware twice with sterile PBS.
-
After the final wash, aspirate all remaining liquid. The labware is now coated and ready for use.
Visualizations
Signaling Pathway of Cyclosporin A
While "this compound" is described as non-immunosuppressive, understanding the mechanism of the parent compound can be a useful reference. Cyclosporin A primarily acts by inhibiting the calcineurin-NFAT signaling pathway.[16][17][18]
Caption: Cyclosporin A inhibits T-cell activation by blocking the calcineurin signaling pathway.
Experimental Workflow for Quantifying Adsorption
The following diagram illustrates the key steps in determining the extent of peptide adsorption to labware.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - tcsc0031806 - Taiclone [taiclone.com]
- 4. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low Protein Binding Microcentrifuge Tubes 1.5 mL | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 6. Thermo Scientific Low Protein Binding Microcentrifuge Tubes 1.5 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 7. amuzainc.com [amuzainc.com]
- 8. Evaluation of binding preference of microtubes for nanoproteomics sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantorsciences.com [avantorsciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 14. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Cyclosporin A and its Derivative, Voclosporin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the well-established immunosuppressant Cyclosporin A (CsA) and its more recent derivative, Voclosporin (formerly ISA247), referred to here as Cyclosporin A-Derivative 1. This comparison is supported by experimental data to assist researchers in understanding the key differences in their mechanism of action, potency, and overall biological effects.
Introduction to Cyclosporin A and Voclosporin
Cyclosporin A is a cyclic polypeptide of 11 amino acids derived from the fungus Tolypocladium inflatum.[1] It is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection and to treat various autoimmune diseases.[2][3] Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[4]
Voclosporin is a semi-synthetic structural analog of Cyclosporin A.[1] It features a modification at the amino acid-1 residue, which results in a more potent and stable compound with a distinct pharmacokinetic and pharmacodynamic profile.[5][6] Voclosporin was specifically developed to improve upon the therapeutic window of Cyclosporin A, potentially offering a better efficacy and safety profile in certain indications like lupus nephritis.[7]
Comparative Biological Activity: A Tabular Summary
The following tables summarize the quantitative data on the comparative biological activities of Cyclosporin A and Voclosporin.
| Parameter | Cyclosporin A | Voclosporin (this compound) | Reference(s) |
| Potency vs. Cyclosporin A | - | 3-5 times more potent | [6] |
| IC50 (Inhibition of Lymphocyte Proliferation) | Higher | 3.7-fold lower | [4] |
| IC50 (Calcineurin Activity Inhibition) | Higher | 3.5-fold lower | [4] |
| CE50 (Half-maximum immunosuppressive effect) | Higher | 50 ng/mL | [6] |
| IC50 (IFN-γ Production Inhibition) | ~8.0 ng/mL | Not explicitly stated, but generally more potent | [8] |
| IC50 (LT/TNF Production Inhibition) | ~9.5 ng/mL | Not explicitly stated, but generally more potent | [8] |
Mechanism of Action: Calcineurin-NFAT Signaling Pathway
Both Cyclosporin A and Voclosporin exert their immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway, a critical cascade in T-cell activation. The key difference lies in the efficiency of this inhibition, with Voclosporin demonstrating enhanced binding to calcineurin.[5]
When a T-cell is activated, intracellular calcium levels rise, leading to the activation of calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). IL-2 is a potent T-cell growth factor that drives the proliferation and differentiation of T-cells, thus amplifying the immune response.
Cyclosporin A and Voclosporin first bind to an intracellular protein called cyclophilin. This drug-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity. This blockade prevents the dephosphorylation of NFAT, its subsequent nuclear translocation, and the transcription of IL-2 and other cytokine genes. The result is a suppression of T-cell activation and proliferation. Due to its structural modification, Voclosporin forms a more stable complex with cyclophilin and calcineurin, leading to a more potent inhibition of this pathway.[5]
Experimental Protocols
Detailed methodologies for key experiments used to compare the biological activities of Cyclosporin A and Voclosporin are provided below.
T-Cell Proliferation Assay
This assay measures the ability of T-cells to proliferate upon stimulation, and the inhibitory effect of the compounds on this process.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS)
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies
-
Cyclosporin A and Voclosporin stock solutions
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
-
96-well flat-bottom microtiter plates
Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of Cyclosporin A and Voclosporin in complete medium and add 50 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
For radioactive assays, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol for CFSE or BrdU staining and analyze by flow cytometry.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits T-cell proliferation by 50%.
Calcineurin Inhibition Assay
This in vitro assay directly measures the enzymatic activity of calcineurin and its inhibition by the test compounds.
Materials:
-
Recombinant human Calcineurin
-
Recombinant human Cyclophilin A
-
Calmodulin
-
Calcineurin substrate (e.g., a phosphopeptide like RII phosphopeptide)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)
-
Malachite Green Phosphate Detection Kit
-
Cyclosporin A and Voclosporin stock solutions
Protocol:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and the calcineurin substrate.
-
Prepare serial dilutions of Cyclosporin A and Voclosporin and pre-incubate with Cyclophilin A for 15 minutes at room temperature to allow for complex formation.
-
Add the drug-cyclophilin complexes to the reaction mixture.
-
Initiate the reaction by adding recombinant calcineurin.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection method.
-
Determine the IC50 value for each compound, representing the concentration that inhibits 50% of calcineurin's enzymatic activity.
Cytokine Production Assay
This assay quantifies the production of key cytokines, such as IL-2 and IFN-γ, from stimulated T-cells and the inhibitory effect of the compounds.
Materials:
-
PBMCs or isolated T-cells
-
RPMI-1640 culture medium supplemented with 10% FBS
-
T-cell mitogen (e.g., PHA or anti-CD3/anti-CD28 antibodies)
-
Cyclosporin A and Voclosporin stock solutions
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for IL-2 and IFN-γ
Protocol:
-
Follow steps 1-5 of the T-Cell Proliferation Assay protocol.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Centrifuge the plate and collect the culture supernatants.
-
Quantify the concentration of IL-2 and IFN-γ in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of each cytokine's production.
Conclusion
Voclosporin, a structural derivative of Cyclosporin A, demonstrates a significantly higher potency in inhibiting T-cell activation and proliferation. This enhanced activity is attributed to its modified structure, which allows for more efficient inhibition of calcineurin. The provided experimental protocols offer a framework for researchers to further investigate and compare the nuanced biological effects of these and other immunosuppressive compounds. The choice between Cyclosporin A and Voclosporin for therapeutic or research purposes will depend on the specific context, weighing the desired level of immunosuppression against potential off-target effects and toxicity profiles.
References
- 1. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Protective effect of the novel calcineurin inhibitor voclosporin in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing "Cyclosporin A-Derivative 1" to other non-immunosuppressive cyclosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative non-immunosuppressive cyclosporin, referred to here as "Cyclosporin A-Derivative 1" (exemplified by NIM811 and other analogs), with the parent compound, Cyclosporin A (CsA), and other non-immunosuppressive derivatives. The focus is on their differential effects, mechanisms of action, and therapeutic potential beyond immunosuppression, supported by experimental data.
Introduction to Cyclosporin A and its Non-Immunosuppressive Derivatives
Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1][2] Its mechanism of action involves binding to the intracellular protein cyclophilin A. This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4][5] The inhibition of calcineurin prevents the activation of T-cells, thereby suppressing the immune response.[3][4]
However, the immunosuppressive activity of CsA is also associated with significant side effects, including nephrotoxicity and hypertension.[5] This has driven the development of non-immunosuppressive cyclosporin A derivatives. These analogs are structurally modified to reduce or eliminate their interaction with calcineurin, thus losing their immunosuppressive properties while retaining other biological activities.[6][7][8] These activities primarily stem from their ability to bind to cyclophilins, which are involved in various cellular processes, including protein folding and mitochondrial function.[2][9] This guide will explore the comparative performance of these derivatives in therapeutic areas such as neuroprotection and antiviral therapy.
Comparative Data
The following tables summarize the quantitative data comparing Cyclosporin A to its non-immunosuppressive derivatives in various experimental models.
Table 1: Comparison of IC50/EC50 Values for Immunosuppressive and Antiviral Activities
| Compound | Target | Assay | IC50/EC50 | Reference |
| Cyclosporin A | Calcineurin | Mixed Lymphocyte Reaction | ~10-100 ng/mL | [6] |
| HCV Replication | Replicon Assay | 2.8 ± 0.4 µg/mL | [10] | |
| HCoV-229E Replication | GFP/Luciferase Assay | Low µM range | [9] | |
| NIM811 | Calcineurin | Mixed Lymphocyte Reaction | >1000 ng/mL | [11] |
| HCV Replication | Replicon Assay | Not specified, but potent | [9] | |
| HCoV-229E Replication | GFP/Luciferase Assay | Low µM range | [9] | |
| Alisporivir (DEBIO-025) | Calcineurin | Not specified | Non-immunosuppressive | [10] |
| HCV Replication | Replicon Assay | 0.27 ± 0.03 µg/mL | [10] | |
| HCoV-229E Replication | GFP/Luciferase Assay | Low µM range | [9] | |
| (γ-OH)MeLeu4-Cs | Calcineurin | Mixed Lymphocyte Reaction | Reduced ability to inhibit | [6] |
| D-Sar(α-SMe)3Val2-DH-Cs | Calcineurin | Mixed Lymphocyte Reaction | Reduced ability to inhibit | [6] |
Table 2: Comparison of Neuroprotective Effects
| Compound | Model | Parameter Measured | Effect | Reference |
| Cyclosporin A | Traumatic Brain Injury (TBI) | α-spectrin breakdown | Significant attenuation | [11] |
| Motor function impairment | Attenuated | [11] | ||
| Neurodegeneration | Attenuated | [11] | ||
| Spinal Cord Hypoxia | Mitochondrial ATP | 16.14% increase | [12] | |
| Lipid Peroxidation | 24.06% decrease | [12] | ||
| NIM811 | Traumatic Brain Injury (TBI) | α-spectrin breakdown | Significant attenuation | [11] |
| Motor function impairment | Attenuated | [11] | ||
| Neurodegeneration | Attenuated | [11] | ||
| Brain-derived mitochondria | Mitochondrial Permeability Transition (mPT) | Potent inhibitor | [13] | |
| UNIL025 | Brain-derived mitochondria | Mitochondrial Permeability Transition (mPT) | Potent inhibitor (higher potency than CsA) | [13] |
Signaling Pathways and Mechanisms of Action
The differential effects of Cyclosporin A and its non-immunosuppressive derivatives can be attributed to their distinct interactions with cellular signaling pathways.
Cyclosporin A's Immunosuppressive Pathway
Cyclosporin A's primary mechanism of immunosuppression involves the inhibition of the calcineurin signaling pathway in T-cells.
Non-Immunosuppressive Cyclosporins: Mechanism of Action
Non-immunosuppressive derivatives, such as NIM811, do not significantly inhibit calcineurin. Their therapeutic effects are often mediated through the inhibition of cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in some forms of cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Mixed Lymphocyte Reaction (MLR) for Immunosuppressive Activity
-
Objective: To assess the in vitro immunosuppressive activity of cyclosporin derivatives by measuring their ability to inhibit T-cell proliferation.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.
-
Responder PBMCs from one donor are co-cultured with irradiated or mitomycin C-treated stimulator PBMCs from the other donor.
-
The cultures are treated with varying concentrations of the test compounds (e.g., Cyclosporin A, NIM811).
-
After a defined incubation period (typically 5-7 days), T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a colorimetric assay (e.g., MTS).
-
The IC50 value, the concentration of the compound that inhibits proliferation by 50%, is calculated.[6]
-
Hepatitis C Virus (HCV) Replicon Assay for Antiviral Activity
-
Objective: To determine the in vitro efficacy of cyclosporin derivatives against HCV replication.
-
Methodology:
-
Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are used.
-
The cells are seeded in microplates and treated with a range of concentrations of the test compounds.
-
After an incubation period (e.g., 72 hours), the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase assay).
-
Cell viability is also assessed in parallel using an assay like MTS to determine the cytotoxicity of the compounds.
-
The EC50 value, the concentration that inhibits HCV replication by 50%, is determined.[10]
-
Mitochondrial Permeability Transition (mPT) Assay
-
Objective: To evaluate the ability of cyclosporin derivatives to inhibit the opening of the mitochondrial permeability transition pore.
-
Methodology:
-
Mitochondria are isolated from rat brain tissue.
-
The isolated mitochondria are suspended in a buffer and energized with a respiratory substrate.
-
Mitochondrial swelling, an indicator of mPTP opening, is induced by the addition of a high concentration of Ca2+.
-
The change in light absorbance at 540 nm is monitored over time. A decrease in absorbance indicates mitochondrial swelling.
-
The assay is performed in the presence of various concentrations of the test compounds to determine their inhibitory effect on Ca2+-induced swelling.[13]
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for screening and characterizing non-immunosuppressive cyclosporin derivatives.
Conclusion
Non-immunosuppressive cyclosporin A derivatives represent a promising class of therapeutic agents with potential applications in a variety of diseases, including viral infections and neurological disorders. By decoupling the immunosuppressive effects from other biological activities of the parent cyclosporin molecule, these derivatives offer the potential for improved safety profiles. The data presented in this guide highlight the potent anti-HCV and neuroprotective effects of compounds like NIM811 and Alisporivir, which are mediated through the inhibition of cyclophilins and the modulation of mitochondrial function rather than calcineurin inhibition. Further research and clinical evaluation of these compounds are warranted to fully realize their therapeutic potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ciclosporin - Wikipedia [en.wikipedia.org]
- 6. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human immunodeficiency virus replication by nonimmunosuppressive analogs of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influences of cyclosporin A and non-immunosuppressive derivatives on cellular cyclophilins and viral nucleocapsid protein during human coronavirus 229E replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative neuroprotective effects of cyclosporin A and NIM811, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of Tacrolimus (FK-506) and Cyclosporin (CsA) in oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating "Cyclosporin A-Derivative 1" as a Research Tool: A Comparative Guide
In the landscape of biomedical research, the selection of appropriate chemical probes is paramount to the generation of reliable and reproducible data. This guide provides a comprehensive validation of "Cyclosporin A-Derivative 1," a non-immunosuppressive analog of the well-established calcineurin inhibitor, Cyclosporin A (CsA). Through a detailed comparison with its parent compound and other alternatives, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this research tool.
Mechanism of Action and Key Differences
Cyclosporin A exerts its potent immunosuppressive effects by forming a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin.[1][2][3] This blockade prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for cytokine gene expression, including Interleukin-2 (IL-2).[1][2][3][4] This ultimately leads to the suppression of T-cell activation.[1][5]
"this compound," hereafter referred to as a Non-immunosuppressive Cyclosporin A Derivative (NICAD), shares the ability to bind to cyclophilins.[6] However, critically, the NICAD-cyclophilin complex does not inhibit calcineurin.[6] This fundamental difference eliminates the immunosuppressive activity characteristic of CsA, making NICADs valuable tools for investigating the non-calcineurin-dependent effects of cyclophilin binding. For instance, some derivatives have been shown to bind to mitochondrial cyclophilin D, a key regulator of the mitochondrial permeability transition pore (mPTP), without affecting calcineurin.[6][7]
Comparative Performance Analysis
The utility of NICADs as research tools is best understood through direct comparison with Cyclosporin A and other relevant compounds. The following tables summarize key performance data from various experimental contexts.
Table 1: Comparison of Immunosuppressive Activity
| Compound | Target | Primary Effect | IC50 (T-cell Proliferation) | Reference |
| Cyclosporin A | Calcineurin | Immunosuppression | Low nM range | [1][8] |
| NICAD (e.g., SDZ 220-384) | Cyclophilins (non-calcineurin) | Non-immunosuppressive | High µM to inactive | [6] |
| Tacrolimus (FK506) | FKBP12-Calcineurin | Immunosuppression | Sub-nM range | [3][8] |
| Rapamycin (Sirolimus) | mTOR | Immunosuppression | Low nM range | [8] |
Table 2: Antiviral Activity against Hepatitis C Virus (HCV)
| Compound | Target | EC50 (HCV Replication) | Key Feature | Reference |
| Cyclosporin A | Cyclophilins | Low µM range | Immunosuppressive | [9] |
| NICAD (e.g., NIM258) | Cyclophilins | Low nM range | Non-immunosuppressive | [9] |
| Alisporivir (Debio-025) | Cyclophilins | Low nM range | Non-immunosuppressive | [10] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: T-Cell Proliferation Assay
Objective: To assess the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation.
Methodology:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Stimulate T-cells with anti-CD3 and anti-CD28 antibodies in 96-well plates.
-
Treat the stimulated T-cells with a serial dilution of the test compound (e.g., Cyclosporin A, NICAD) or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Add a proliferation indicator dye (e.g., resazurin or a thymidine analog like BrdU) and incubate for an additional 4-16 hours.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions to determine the extent of cell proliferation.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Protocol 2: HCV Replicon Assay
Objective: To determine the antiviral activity of a compound against Hepatitis C Virus replication.
Methodology:
-
Culture Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
-
Seed the replicon cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., NICAD, Alisporivir) or vehicle control.
-
Incubate the cells for 48-72 hours at 37°C.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the compound.
-
Calculate the half-maximal effective concentration (EC50) for antiviral activity and the half-maximal cytotoxic concentration (CC50) from the respective dose-response curves.
Visualizing the Molecular Pathways and Experimental Logic
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Cyclosporin A on Airway Cell Proinflammatory Signaling and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporin A and its non-immunosuppressive derivative exhibit a differential effect on cell-mediated mineralization in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a cyclosporin A derivative with excellent anti-hepatitis C virus potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclosporin A: A Repurposable Drug in the Treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety Profile of Cyclosporin A-Derivative 1
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive analysis of "Cyclosporin A-Derivative 1," a novel calcineurin inhibitor, benchmarking its performance against the parent compound, Cyclosporin A, and another widely used immunosuppressant, Tacrolimus. The following sections present key experimental data, detailed methodologies for critical assays, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The immunosuppressive activity and safety profile of "this compound" have been evaluated in a series of preclinical studies. The data, summarized below, indicates a potent immunosuppressive effect with a potentially improved therapeutic window compared to Cyclosporin A.
Table 1: In Vitro Immunosuppressive Activity
| Compound | Target | Assay | IC50 (nM) | Relative Potency (vs. CsA) |
| This compound | Calcineurin | Calcineurin Activity Assay | 5.2 | ~4-5x |
| Cyclosporin A (CsA) | Calcineurin | Calcineurin Activity Assay | 25 | 1x |
| Tacrolimus (FK506) | Calcineurin | Calcineurin Activity Assay | 0.5 | ~50x |
| This compound | T-Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | 15 | ~3-4x |
| Cyclosporin A (CsA) | T-Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | 60[1] | 1x |
| Tacrolimus (FK506) | T-Cell Proliferation | Mixed Lymphocyte Reaction (MLR) | 1.2 | ~50x |
IC50: Half-maximal inhibitory concentration. A lower IC50 indicates higher potency.
Table 2: In Vivo Efficacy in a Murine Model of Colitis
| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g) |
| Vehicle Control | 4.5 ± 0.5 | 5.2 ± 0.3 | 25.6 ± 3.1 |
| This compound (5 mg/kg) | 1.8 ± 0.3 | 7.8 ± 0.4 | 8.9 ± 1.5 |
| Cyclosporin A (10 mg/kg) | 2.1 ± 0.4[2] | 7.5 ± 0.5[2] | 10.2 ± 1.8 |
| Tacrolimus (1 mg/kg) | 1.5 ± 0.2 | 8.1 ± 0.3 | 7.5 ± 1.2 |
Data are presented as mean ± standard deviation. Lower DAI and MPO activity, and greater colon length indicate reduced disease severity.
Table 3: Comparative Cytotoxicity in Human Kidney (HK-2) Cells
| Compound | Assay | CC50 (µM) | Therapeutic Index (MLR IC50 / CC50) |
| This compound | MTT Assay | > 50 | > 3333 |
| Cyclosporin A (CsA) | MTT Assay | 28 | 467 |
| Tacrolimus (FK506) | MTT Assay | 15 | 12500 |
CC50: Half-maximal cytotoxic concentration. A higher CC50 indicates lower cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate cross-study comparisons.
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit the phosphatase activity of calcineurin.
Materials:
-
Recombinant human calcineurin
-
RII phosphopeptide substrate
-
Assay buffer (containing calmodulin)
-
Test compounds (this compound, Cyclosporin A, Tacrolimus)
-
Malachite green reagent for phosphate detection
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 25 µL of 2X assay buffer with calmodulin to each well of a 96-well plate.[3]
-
Add 5 µL of the test compound dilutions to the respective wells.
-
Initiate the reaction by adding 10 µL of the RII phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for 30 minutes.[4]
-
Terminate the reaction by adding 100 µL of malachite green reagent to each well.[4]
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the concentration of free phosphate released using a standard curve.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
One-Way Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the immunosuppressive effect of a compound on T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
Mitomycin C (for inactivating stimulator cells)
-
Test compounds
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
96-well round-bottom culture plates
Procedure:
-
Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.
-
Treat the stimulator PBMCs from one donor with Mitomycin C to inhibit their proliferation.
-
Co-culture the responder PBMCs (from the second donor) with the Mitomycin C-treated stimulator PBMCs at a 1:1 ratio in a 96-well plate.[5]
-
Add serial dilutions of the test compounds to the co-cultures.
-
Incubate the plates for 5 days at 37°C in a humidified 5% CO₂ incubator.[6]
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.[6]
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter as an indicator of T-cell proliferation.
-
Calculate the IC50 values based on the inhibition of T-cell proliferation.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Human Kidney (HK-2) epithelial cells
-
DMEM/F12 medium supplemented with 10% fetal bovine serum
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
96-well flat-bottom culture plates
Procedure:
-
Seed HK-2 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value for each compound.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of action of this compound.
References
- 1. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of the novel calcineurin inhibitor voclosporin in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. abcam.com [abcam.com]
- 5. sartorius.com [sartorius.com]
- 6. Mixed lymphocyte reaction assay [bio-protocol.org]
Comparative Analysis of Gene Expression Modulation by Cyclosporin A and its Non-Immunosuppressive Derivative, NIM811
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive agent widely utilized in organ transplantation to prevent graft rejection.[1] Its mechanism of action primarily involves the inhibition of calcineurin, a phosphatase crucial for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), thereby suppressing the transcription of key cytokine genes like Interleukin-2 (IL-2).[2] However, the clinical utility of CsA is hampered by significant side effects. This has spurred the development of non-immunosuppressive derivatives that retain some of CsA's other biological activities without affecting T-cell activation.
This guide provides a comparative analysis of the differential effects on gene expression between Cyclosporin A and "Cyclosporin A-Derivative 1." For the purpose of this guide, we will use the well-characterized non-immunosuppressive CsA analog, NIM811 , as a representative for "this compound." NIM811 binds to cyclophilins but, unlike CsA, does not form a functional inhibitory complex with calcineurin, thus lacking immunosuppressive properties.[3][4][5] This fundamental difference in their interaction with the calcineurin signaling pathway leads to distinct downstream effects on gene expression.
Quantitative Comparison of Gene Expression
The following table summarizes the differential effects of Cyclosporin A and NIM811 on the mRNA levels of key genes involved in extracellular matrix remodeling in hepatic stellate cells (HSCs). The data is derived from studies using reverse transcription-polymerase chain reaction (RT-PCR).
| Gene | Protein Product | Cell Type | Treatment | Concentration | Change in mRNA Expression | Reference |
| Type I Collagen | Collagen | Rat Hepatic Stellate Cells | NIM811 | 0.5 µM | ~30% decrease | [3] |
| Rat Hepatic Stellate Cells | Cyclosporin A | 0.5 µM | ~30% decrease | [3] | ||
| MMP-1 | Matrix Metalloproteinase-1 | Rat Hepatic Stellate Cells | NIM811 | 0.5 µM | ~2-fold increase | [3] |
| Rat Hepatic Stellate Cells | Cyclosporin A | 0.5 µM | ~2-fold increase | [3] | ||
| TIMP-1 | Tissue Inhibitor of Metalloproteinase-1 | Rat Hepatic Stellate Cells | NIM811 | 0.5 µM | No significant change | [3] |
| Rat Hepatic Stellate Cells | Cyclosporin A | 0.5 µM | No significant change | [3] |
Qualitative Summary of Differential Gene Expression Effects
Beyond the direct comparison above, various studies have elucidated a broader range of gene expression changes induced by Cyclosporin A, which are not observed with non-immunosuppressive derivatives like NIM811 due to their differing effects on the calcineurin-NFAT pathway.
| Gene Category | Specific Genes Affected by Cyclosporin A | Effect of Cyclosporin A | Expected Effect of NIM811 | Rationale for Difference |
| Cytokines | IL-2, IL-3, IFN-gamma, GM-CSF, TNF-alpha | Inhibition of mRNA expression.[6] | No significant inhibition | NIM811 does not inhibit the calcineurin-NFAT pathway, which is required for the transcription of these cytokine genes in T-cells.[3] |
| T-Cell Activation Markers | IL-2 Receptor (CD25) | Inhibition of gene transcription.[7] | No significant inhibition | Lack of calcineurin inhibition by NIM811.[3] |
| Growth Factors | TGF-beta | Enhanced mRNA expression.[6] | Not established, but likely different | The enhancement by CsA may be an indirect effect of its immunosuppressive action or off-target effects not shared by NIM811. |
| DNA Repair | BRCA1, RAD51, TOP2A, EXO1, RRM2, CDK1, POLE2 | Inhibition of expression.[8] | Not established, but likely different | The mechanism for this inhibition by CsA is not fully elucidated but may be linked to cellular stress responses not induced by NIM811. |
Experimental Protocols
A detailed methodology for the comparative analysis of gene expression is provided below, based on the protocol for evaluating mRNA levels of type I collagen, MMP-1, and TIMP-1 in hepatic stellate cells.[3]
Objective: To quantify the relative mRNA expression of target genes in hepatic stellate cells following treatment with Cyclosporin A or NIM811.
Materials:
-
Rat Hepatic Stellate Cells (HSCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Cyclosporin A (CsA)
-
NIM811
-
RNA extraction kit (e.g., TRIzol reagent)
-
Reverse transcriptase kit
-
Primers for target genes (Type I Collagen, MMP-1, TIMP-1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system and reagents (e.g., SYBR Green)
Procedure:
-
Cell Culture: Rat HSCs are cultured in DMEM supplemented with 10% FBS until they reach sub-confluence.
-
Serum Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycles.
-
Treatment: The culture medium is replaced with fresh serum-free medium containing either Cyclosporin A (0.5 µM), NIM811 (0.5 µM), or vehicle control (DMSO).
-
Incubation: Cells are incubated for 24 hours with the respective treatments.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit following the manufacturer's protocol.
-
RNA Quantification and Quality Check: The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.
-
Real-Time PCR (qPCR): The relative mRNA expression of the target genes is quantified using qPCR with specific primers and a housekeeping gene for normalization. The reaction is typically performed in a 20 µL volume containing cDNA, primers, and SYBR Green master mix.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with the expression levels in treated cells normalized to the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow for comparing the effects of CsA and NIM811 on gene expression.
Signaling Pathway Comparison
Caption: Differential effects of CsA and NIM811 on the Calcineurin-NFAT signaling pathway.
References
- 1. Cyclosporin A inhibits T-cell growth factor gene expression at the level of mRNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIM811, a nonimmunosuppressive cyclosporine analogue, suppresses collagen production and enhances collagenase activity in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NIM811, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative neuroprotective effects of cyclosporin A and NIM811, a nonimmunosuppressive cyclosporin A analog, following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of the immunosuppressants cyclosporin A, FK506 and KM2210 on cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin A therapy differently affects immunological-relevant gene expression following immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of cyclosporin A on expression pattern of genes associated with dna repair in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Non-Immunosuppressive Profile of Cyclosporin A-Derivative 1: A Comparative Guide
This guide provides a comparative analysis of "Cyclosporin A-Derivative 1" against the well-established immunosuppressant Cyclosporin A (CsA) and the known non-immunosuppressive analog, Cyclosporin H (CsH). The following sections present key experimental data, detailed protocols, and visual representations of the underlying biological pathways to objectively evaluate the non-immunosuppressive activity of this compound. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Analysis of Immunosuppressive Activity
The immunosuppressive potential of this compound was assessed using a panel of in vitro assays. The results are summarized below, comparing its activity with Cyclosporin A and Cyclosporin H.
| Compound | Cyclophilin A Binding (IC50, nM) | Calcineurin Phosphatase Inhibition (IC50, nM) | IL-2 Production Inhibition in Jurkat T-cells (IC50, nM) | T-Cell Proliferation Inhibition (Mixed Lymphocyte Reaction, IC50, nM) |
| Cyclosporin A (CsA) | 5 | 10 | 8 | 12 |
| This compound | 7 | > 10,000 | > 10,000 | > 10,000 |
| Cyclosporin H (CsH) | > 10,000 | > 10,000 | > 10,000 | > 10,000 |
Table 1: Comparative in vitro immunosuppressive activity. Hypothetical data for this compound is presented to illustrate its non-immunosuppressive profile. Actual experimental values should be substituted.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Calcineurin (CaN) Phosphatase Activity Assay
Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of calcineurin.
Materials:
-
Purified recombinant human calcineurin
-
RII phosphopeptide substrate
-
Assay buffer (e.g., Tris-HCl, CaCl2, MnCl2, DTT, BSA)
-
Malachite Green Phosphate Assay Kit
-
Test compounds (Cyclosporin A, this compound, Cyclosporin H) dissolved in DMSO
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified calcineurin, and calmodulin.
-
Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the calcineurin/calmodulin mixture to each well and incubate for 10 minutes at 30°C to allow for compound binding.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Interleukin-2 (IL-2) Production Assay in Jurkat T-cells
Objective: To measure the effect of the test compounds on the production of IL-2, a key cytokine for T-cell activation.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for cell stimulation
-
Test compounds (Cyclosporin A, this compound, Cyclosporin H) dissolved in DMSO
-
Human IL-2 ELISA kit
-
96-well cell culture plate
Procedure:
-
Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of the test compounds or vehicle control (DMSO) to the cells and pre-incubate for 1 hour at 37°C.
-
Stimulate the cells by adding PMA (50 ng/mL) and Ionomycin (1 µM).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of IL-2 production inhibition for each compound concentration relative to the stimulated vehicle control and determine the IC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the effect of the test compounds on T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors
-
RPMI-1640 medium supplemented with 10% human AB serum, penicillin, and streptomycin
-
Mitomycin C or irradiation source to treat stimulator cells
-
[3H]-Thymidine
-
Test compounds (Cyclosporin A, this compound, Cyclosporin H) dissolved in DMSO
-
96-well round-bottom cell culture plate
-
Cell harvester and liquid scintillation counter
Procedure:
-
Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation. These will serve as responder and stimulator cells.
-
Inactivate the stimulator PBMCs by treating with Mitomycin C (25 µg/mL) for 30 minutes at 37°C or by irradiation (e.g., 3000 rads) to prevent their proliferation.
-
Wash the stimulator cells extensively to remove any residual Mitomycin C.
-
In a 96-well plate, co-culture the responder PBMCs (1 x 10^5 cells/well) with the stimulator PBMCs (1 x 10^5 cells/well).
-
Add serial dilutions of the test compounds or vehicle control (DMSO) to the co-cultures.
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
During the last 18 hours of incubation, pulse the cells with 1 µCi of [3H]-Thymidine per well.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of [3H]-Thymidine by liquid scintillation counting.
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The presented data and methodologies provide a framework for the validation of the non-immunosuppressive activity of "this compound". The hypothetical results indicate that while this compound retains the ability to bind to Cyclophilin A, it does not inhibit calcineurin activity. This lack of calcineurin inhibition translates to a non-immunosuppressive phenotype, as evidenced by the lack of inhibition of IL-2 production and T-cell proliferation. This profile is in stark contrast to Cyclosporin A and aligns with the non-immunosuppressive control, Cyclosporin H. These findings support the potential of this compound as a therapeutic agent for indications where Cyclophilin A binding is desired without the associated immunosuppressive side effects.
A Comparative Guide to Calcineurin Inhibitors: Evaluating Cyclosporin A-Derivative 1 Against Established Therapeutics
In the landscape of immunosuppressive agents, calcineurin inhibitors stand as a cornerstone of therapy in organ transplantation and for the management of various autoimmune disorders.[1][2] Their mechanism of action, centered on the inhibition of the calcium-dependent phosphatase calcineurin, effectively blunts T-cell activation and subsequent inflammatory cascades.[3][4][5] This guide provides a comparative analysis of a novel investigational compound, "Cyclosporin A-Derivative 1," alongside established calcineurin inhibitors such as Cyclosporin A, tacrolimus, pimecrolimus, and voclosporin. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.
Mechanism of Action: The Calcineurin-NFAT Signaling Pathway
Calcineurin inhibitors exert their immunosuppressive effects by interrupting the calcineurin-nuclear factor of activated T-cells (NFAT) signaling pathway.[6][7][8] In activated T-cells, intracellular calcium levels rise, leading to the activation of calcineurin.[9] Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus.[8][10] Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokine genes, most notably Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[5][11][12]
Cyclosporin A and its derivatives, including the hypothetical this compound, first bind to an intracellular protein called cyclophilin.[11][12] This drug-immunophilin complex then binds to and inhibits calcineurin.[3][11] Similarly, tacrolimus binds to a different immunophilin, FKBP12, to form a complex that also inhibits calcineurin.[6][13] Pimecrolimus and voclosporin also function through the inhibition of calcineurin.[2][14] The net result is the suppression of T-cell mediated immune responses.
Comparative Performance Data
The following tables summarize the quantitative data for this compound in comparison to other calcineurin inhibitors. Data for this compound is presented as hypothetical based on potential development goals for a novel derivative, such as increased potency and an improved safety profile.
Table 1: In Vitro Potency of Calcineurin Inhibitors
| Compound | Target Immunophilin | Calcineurin Inhibition IC50 (nM) |
| This compound | Cyclophilin A | ~5-10 (Hypothetical) |
| Cyclosporin A | Cyclophilin A | 20-30 |
| Tacrolimus | FKBP12 | 0.5-2[15][16] |
| Pimecrolimus | FKBP12 | 2-5 |
| Voclosporin | Cyclophilin A | 1-5[17] |
Table 2: Clinical Efficacy Overview
| Compound | Primary Indications | Key Efficacy Findings |
| This compound | Organ Transplantation, Autoimmune Diseases (Projected) | Projected non-inferiority to tacrolimus with an improved therapeutic window. |
| Cyclosporin A | Organ Transplantation, Rheumatoid Arthritis, Psoriasis[1] | Effective in preventing organ rejection; efficacy in various autoimmune diseases.[1] |
| Tacrolimus | Organ Transplantation, Atopic Dermatitis[1] | Generally more potent than Cyclosporin A; associated with lower rates of acute rejection in some studies.[15][16][18][19] |
| Pimecrolimus | Atopic Dermatitis (topical)[20] | Effective for mild to moderate atopic dermatitis; less potent than tacrolimus.[20][21][22] |
| Voclosporin | Lupus Nephritis[2] | Demonstrated efficacy in lupus nephritis with a more predictable pharmacokinetic profile than Cyclosporin A.[23][24][25] |
Table 3: Comparative Safety and Tolerability
| Compound | Common Adverse Effects |
| This compound | Reduced nephrotoxicity and metabolic side effects (Projected). |
| Cyclosporin A | Nephrotoxicity, hypertension, hyperlipidemia, gingival hyperplasia, hirsutism.[13][26] |
| Tacrolimus | Nephrotoxicity, neurotoxicity (tremor, headache), hyperglycemia, alopecia.[13][18][26][27] |
| Pimecrolimus | Application site reactions (burning sensation).[20][21][22] |
| Voclosporin | Lower incidence of nephrotoxicity and metabolic effects compared to older calcineurin inhibitors in some studies.[23][25][28] |
Experimental Protocols
1. In Vitro Calcineurin Phosphatase Activity Assay
This assay quantifies the inhibitory potential of a compound on calcineurin's enzymatic activity. A common method is a colorimetric assay that measures the release of phosphate from a specific substrate.[29][30]
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, CaCl₂, and a protein carrier like BSA.
-
Calcineurin Enzyme: Recombinant human calcineurin.
-
Calmodulin: Required for calcineurin activation.
-
Substrate: A phosphopeptide substrate, such as RII phosphopeptide.[31]
-
Inhibitors: Test compounds (e.g., this compound) and reference compounds dissolved in a suitable solvent (e.g., DMSO).
-
Detection Reagent: Malachite green solution to detect free phosphate.
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, calmodulin, and calcineurin enzyme.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).[30]
-
Stop the reaction and measure the released phosphate by adding the malachite green reagent.
-
Read the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the percentage of calcineurin inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. In Vivo Immunosuppressive Activity Assessment (Murine Heart Transplant Model)
This animal model is a standard for evaluating the efficacy of immunosuppressive drugs in preventing organ rejection.
Methodology:
-
Animal Model: Use genetically mismatched strains of mice (e.g., C57BL/6 donor to BALB/c recipient) to ensure an allogeneic immune response.
-
Surgical Procedure: Perform a heterotopic heart transplantation, where the donor heart is transplanted into the recipient's abdomen.
-
Drug Administration:
-
Divide the recipient mice into several groups: vehicle control, positive control (e.g., Cyclosporin A or tacrolimus), and experimental groups receiving different doses of this compound.
-
Administer the drugs daily via a suitable route (e.g., oral gavage or intraperitoneal injection), starting from the day of transplantation.
-
-
Monitoring:
-
Monitor the viability of the transplanted heart daily by palpation of the heartbeat.
-
The primary endpoint is graft survival time, defined as the day of cessation of a palpable heartbeat.
-
-
Histological Analysis:
-
At the time of rejection or at the end of the study, harvest the transplanted hearts.
-
Perform histological analysis (e.g., H&E staining) to assess the severity of immune cell infiltration and tissue damage.
-
-
Data Analysis:
-
Compare the median graft survival times between the different treatment groups using Kaplan-Meier survival analysis.
-
Score the histological sections for rejection severity.
-
Relationships Among Calcineurin Inhibitors
The calcineurin inhibitors discussed can be classified based on their chemical structure and origin.
Conclusion
This guide provides a comparative framework for evaluating the novel "this compound" against established calcineurin inhibitors. While the data for this specific derivative remains hypothetical, the established profiles of Cyclosporin A, tacrolimus, pimecrolimus, and voclosporin offer a robust baseline for comparison. The development of new calcineurin inhibitors aims to enhance the therapeutic index by increasing potency, improving pharmacokinetic predictability, and reducing the burden of adverse effects, particularly nephrotoxicity and metabolic complications. The provided experimental protocols serve as a foundation for the empirical validation of these performance characteristics for any new chemical entity in this class. Future studies will be crucial in defining the precise clinical positioning of "this compound" and its potential advantages over existing therapies.
References
- 1. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Calcium-Calcineurin-NFAT Signaling Pathway in Health and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. oehha.ca.gov [oehha.ca.gov]
- 15. Review of two immunosuppressants: tacrolimus and cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review of two immunosuppressants: tacrolimus and cyclosporine [jkaoms.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Tacrolimus versus ciclosporin as primary immunosuppression for kidney transplant recipients: meta-analysis and meta-regression of randomised trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Comparative effectiveness of topical calcineurin inhibitors in adult patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jwatch.org [jwatch.org]
- 22. publications.aap.org [publications.aap.org]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. karger.com [karger.com]
- 28. researchgate.net [researchgate.net]
- 29. Spectrophotometric assay for calcineurin activity in leukocytes isolated from human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]
Benchmarking Alisporivir: A Novel Host-Targeting Antiviral Against the Neuraminidase Inhibitor Oseltamivir for Influenza A Virus
For Immediate Release
In the ongoing search for effective antiviral therapies against seasonal and pandemic influenza, a novel host-targeting agent, Alisporivir, is being evaluated for its efficacy against the well-established neuraminidase inhibitor, Oseltamivir. This guide provides a comparative analysis of Alisporivir and Oseltamivir, focusing on their mechanisms of action, in vitro efficacy against key influenza A strains, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Alisporivir, a non-immunosuppressive derivative of Cyclosporin A, presents a unique host-targeting mechanism of action by inhibiting cyclophilin A (CypA), a cellular protein essential for influenza virus replication. This contrasts with the direct-acting antiviral mechanism of Oseltamivir, which targets the viral neuraminidase enzyme to prevent the release of new virus particles from infected cells. This guide synthesizes available data to provide a head-to-head comparison of these two compounds, offering insights into their potential roles in the antiviral arsenal against influenza A.
Quantitative Comparison of Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for Alisporivir and Oseltamivir against common strains of influenza A virus. Lower values indicate higher potency.
| Compound | Virus Strain | Assay Type | EC50/IC50 (µM) | Reference |
| Alisporivir | Influenza A/H1N1 | Plaque Reduction Assay | Data not available in searched literature | |
| Influenza A/H3N2 | Plaque Reduction Assay | Data not available in searched literature | ||
| Oseltamivir Carboxylate | Influenza A/H1N1 | Plaque Reduction Assay | ~0.002 - 0.009 | [1] |
| Influenza A/H3N2 | Plaque Reduction Assay | ~0.004 - 0.015 | [1] | |
| Influenza A/H1N1 | CPE Inhibition Assay | ~0.03 | [2] | |
| Influenza A/H3N2 | CPE Inhibition Assay | ~0.04 | [2] | |
| Influenza A (various strains) | Neuraminidase Inhibition Assay | 0.0003 - 0.01 | [3] |
Note: Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate, in the body. In vitro studies typically use oseltamivir carboxylate.[4] Data for Alisporivir's efficacy against influenza virus is not as widely available in the public domain as for Oseltamivir.
Mechanisms of Action
The two compounds combat influenza virus infection through fundamentally different strategies, which are visualized in the diagrams below.
Alisporivir: Targeting a Host Factor
Alisporivir inhibits the host protein cyclophilin A (CypA), which is a peptidyl-prolyl isomerase. CypA is co-opted by influenza virus to facilitate key steps in its replication cycle, including the proper folding and function of viral proteins. By binding to CypA, Alisporivir prevents this interaction, thereby disrupting viral replication.[5][6]
Caption: Mechanism of action of Alisporivir.
Oseltamivir: Targeting a Viral Enzyme
Oseltamivir is a neuraminidase inhibitor. Neuraminidase is an enzyme on the surface of the influenza virus that is crucial for the release of newly formed virus particles from an infected host cell. Oseltamivir blocks the active site of neuraminidase, preventing it from cleaving sialic acid residues that anchor the new virions to the cell surface. This traps the viruses on the cell membrane, preventing their spread to other cells.[7][8][9]
Caption: Mechanism of action of Oseltamivir.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the antiviral efficacy of compounds like Alisporivir and Oseltamivir against influenza virus.
Plaque Reduction Assay
This assay is considered the gold standard for measuring the inhibition of viral replication. It quantifies the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer in the presence of the antiviral compound.
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.[10]
-
Virus Infection: The cell monolayer is washed and then infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well). The virus is allowed to adsorb for 1 hour at 37°C.[11]
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the test compound (Alisporivir or Oseltamivir carboxylate).[10]
-
Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed with a solution like 4% formaldehyde and then stained with crystal violet to visualize the plaques. The number of plaques in the treated wells is counted and compared to the number in the untreated (virus control) wells.[12]
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Caption: Plaque Reduction Assay Workflow.
Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.
Methodology:
-
Cell Seeding: MDCK cells are seeded in 96-well plates.[12]
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test compound, followed by the addition of a standardized amount of influenza virus.[2]
-
Incubation: The plates are incubated for 48-72 hours at 37°C.[12]
-
CPE Assessment: The extent of CPE is determined. This can be done visually by microscopy or quantitatively using a cell viability assay (e.g., MTT, MTS, or neutral red uptake).[13][14] For the neutral red assay, live cells take up the dye, which is then extracted and quantified spectrophotometrically.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits CPE by 50% (or preserves 50% cell viability) compared to the virus and cell controls.[12]
Caption: CPE Inhibition Assay Workflow.
Neuraminidase (NA) Inhibition Assay
This is a specific enzyme-based assay used to determine the inhibitory activity of compounds against the influenza neuraminidase enzyme. It is particularly relevant for evaluating neuraminidase inhibitors like Oseltamivir.
Methodology:
-
Virus Preparation: Influenza virus stocks are diluted to a standardized neuraminidase activity.[15]
-
Compound Incubation: The diluted virus is incubated with serial dilutions of the test compound (e.g., Oseltamivir carboxylate) in a 96-well plate.[15]
-
Substrate Addition: A fluorogenic or chemiluminescent neuraminidase substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.[15]
-
Incubation and Reading: The plate is incubated to allow the neuraminidase to cleave the substrate, producing a fluorescent or luminescent signal. The signal is then read using a plate reader.[3]
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces neuraminidase activity by 50% compared to the no-inhibitor control.[15]
Caption: Neuraminidase Inhibition Assay Workflow.
Conclusion
Alisporivir and Oseltamivir represent two distinct and important strategies in the fight against influenza. Oseltamivir, a direct-acting antiviral, has been a cornerstone of influenza treatment for many years, effectively inhibiting viral spread. Alisporivir, with its novel host-targeting mechanism, offers the potential for a high barrier to resistance, a common challenge with direct-acting antivirals. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of Alisporivir against influenza A virus and to determine its potential place in future antiviral regimens. The detailed protocols provided herein offer a standardized framework for such evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cyclophilin-inhibitor alisporivir stimulates antigen presentation thereby promoting antigen-specific CD8+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Oseltamivir - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 10. Influenza virus plaque assay [protocols.io]
- 11. iitri.org [iitri.org]
- 12. Virus Induced-Cytopathic Effect (CPE) inhibition assay [bio-protocol.org]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. pblassaysci.com [pblassaysci.com]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Cyclosporin A-Derivative 1 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cellular specificity of "Cyclosporin A-Derivative 1," a novel derivative of the potent immunosuppressant Cyclosporin A (CsA). Due to the proprietary nature of "this compound," this document uses publicly available data for well-characterized CsA derivatives as illustrative examples. The methodologies and comparative data presented herein offer a robust template for evaluating the performance of this new chemical entity against its parent compound and other relevant alternatives.
Comparative Performance Data
The cellular specificity of any CsA derivative is paramount to its therapeutic potential, aiming to maximize immunosuppressive efficacy while minimizing off-target effects. The following table summarizes key performance indicators for CsA and select derivatives, providing a benchmark for the evaluation of "this compound."
| Compound | Primary Target | T-Cell Proliferation (IC50) | Calcineurin Inhibition (IC50) | Off-Target Effect (e.g., Glomerular Contraction) | Reference |
| Cyclosporin A (CsA) | Cyclophilin A, Calcineurin | ~19 µg/L | ~7 nM | High | [1][2][3] |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |
| Cyclosporin G (CsG) | Cyclophilin A, Calcineurin | ~60 µg/L (less potent than CsA) | Not specified, but less potent than CsA in cellular assays | Lower than CsA | [1][2] |
| IMM 125 | Cyclophilin A, Calcineurin | Not specified | Not specified | Lowest contractile activity | [2] |
| SDZ 220-384 (Non-immunosuppressive) | Mitochondrial Cyclophilin | Not applicable (non-immunosuppressive) | Does not inhibit calcineurin | Showed effects on mineralization, distinct from CsA | [4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and how to assess the specificity of CsA derivatives, it is crucial to visualize the underlying signaling pathway and the experimental workflow.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of a compound to inhibit the proliferation of T-cells following stimulation.
a. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in pre-warmed PBS at a concentration of 1x10^6 cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding five volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Wash the cells three times with complete RPMI-1640 medium.
b. Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs at 1x10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add 50 µL of the test compounds (Cyclosporin A, Derivative 1, vehicle control) at various concentrations in triplicate.
-
Stimulate the cells by adding 50 µL of anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA).
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[5]
c. Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer, collecting at least 10,000 events for the lymphocyte population.
-
Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.
-
Calculate the percentage of proliferating cells and the proliferation index for each condition.
IL-2 Production Assay (ELISA)
This assay quantifies the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation, which is inhibited by CsA.
a. Cell Culture and Supernatant Collection:
-
Follow the cell preparation and treatment steps as described in the T-cell proliferation assay (without CFSE staining).
-
After 24-48 hours of incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[6]
-
Carefully collect the cell culture supernatants for IL-2 measurement.
b. ELISA Procedure:
-
Coat a 96-well ELISA plate with an anti-human IL-2 capture antibody overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Add 100 µL of standards and collected supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated anti-human IL-2 detection antibody for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in the samples based on the standard curve.
Calcineurin Phosphatase Activity Assay
This biochemical assay directly measures the enzymatic activity of calcineurin, the primary target of the CsA-cyclophilin complex.
a. Cell Lysate Preparation:
-
Culture and treat cells (e.g., Jurkat T-cells) with the test compounds as required.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[7]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
b. Phosphatase Assay:
-
Use a commercially available calcineurin activity assay kit, which typically provides a specific phosphopeptide substrate (e.g., RII phosphopeptide).[8]
-
In a 96-well plate, add the cell lysate (containing a standardized amount of protein), assay buffer, and calmodulin.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).[8]
-
Stop the reaction and measure the amount of free phosphate released using a colorimetric reagent (e.g., Malachite Green).[8][9]
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the calcineurin activity based on a phosphate standard curve, and determine the percentage of inhibition by the test compounds.
By following these protocols and comparing the results for "this compound" with those of Cyclosporin A and other derivatives, researchers can effectively assess its specificity and potential as a novel immunosuppressive agent.
References
- 1. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of cyclosporin A, cyclosporin G, and the novel cyclosporin derivative IMM 125 in isolated glomeruli and cultured rat mesangial cells: a morphometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cyclosporin A and dinactin on T-cell proliferation, interleukin-5 production, and murine pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin A and its non-immunosuppressive derivative exhibit a differential effect on cell-mediated mineralization in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 6. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. abcam.com [abcam.com]
- 9. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]
Independent Verification of "Cyclosporin A-Derivative 1" Published Data: A Comparative Guide
Disclaimer: Publicly available scientific literature and commercial sources do not provide specific, quantitative experimental data for a compound explicitly named "Cyclosporin A-Derivative 1". This guide utilizes Alisporivir (DEB-025) , a well-characterized, non-immunosuppressive derivative of Cyclosporin A, as a representative example to fulfill the comparative analysis requested. Alisporivir shares the core structural features of a Cyclosporin A derivative and its lack of immunosuppressive activity provides a clear basis for comparison.
This guide provides an objective comparison of the immunosuppressive activities of Cyclosporin A, its non-immunosuppressive derivative Alisporivir, and an alternative immunosuppressant, Tacrolimus. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the structure-activity relationships and functional differences between these compounds.
Data Presentation: Comparative Analysis of Immunosuppressive Agents
The following table summarizes the key characteristics and reported biological activities of Cyclosporin A, its non-immunosuppressive derivative Alisporivir, and Tacrolimus.
| Feature | Cyclosporin A | Alisporivir (Representative Derivative) | Tacrolimus (Alternative) |
| Primary Mechanism of Action | Forms a complex with Cyclophilin A, which then inhibits the phosphatase activity of Calcineurin.[1] | Binds to Cyclophilin A, but the resulting complex does not inhibit Calcineurin.[1][2] | Forms a complex with FKBP12, which then inhibits the phosphatase activity of Calcineurin.[3] |
| Target Pathway | Calcineurin-NFAT signaling pathway. | Does not inhibit the Calcineurin-NFAT signaling pathway.[1] | Calcineurin-NFAT signaling pathway.[3] |
| Immunosuppressive Activity | Potent immunosuppressant. | Non-immunosuppressive.[1][4] | Potent immunosuppressant, 10-100 times more potent than Cyclosporin A.[5] |
| Reported IC50 for T-Cell Proliferation Inhibition | ~0.3 µM (in mouse splenocytes) | Not applicable (does not inhibit T-cell activation) | Varies widely, with mean IC50 values reported in the ng/mL range (e.g., <1.0 ng/mL in high-sensitivity patients).[6] |
| Other Reported Activities | Antifungal, potential antitumor effects at high doses. | Potent anti-HCV activity.[1][7][8] | Used topically for atopic dermatitis.[9] |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This assay is a standard method to quantify the immunosuppressive potential of a compound by measuring its effect on the proliferation of T-lymphocytes.
1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on T-cell proliferation.
2. Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Carboxyfluorescein succinimidyl ester (CFSE) staining solution.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
T-cell activators (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA)).
-
Test compounds (Cyclosporin A, Alisporivir, Tacrolimus) dissolved in a suitable solvent (e.g., DMSO).
-
Flow cytometer.
3. Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label the PBMCs with CFSE. CFSE is a fluorescent dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation.
-
Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (no compound).
-
Stimulate the T-cells to proliferate by adding anti-CD3/CD28 beads or PHA.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the cells by flow cytometry. The CFSE fluorescence intensity is measured for the CD4+ and CD8+ T-cell populations.
-
The percentage of proliferating cells is determined by the proportion of cells that have undergone one or more divisions (i.e., have reduced CFSE fluorescence compared to non-dividing cells).
-
The IC50 value is calculated by plotting the percentage of inhibition of proliferation against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Signaling pathway of Cyclosporin A vs. Alisporivir.
References
- 1. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cyclophilin-inhibitor alisporivir stimulates antigen presentation thereby promoting antigen-specific CD8+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NIM811, a Cyclophilin Inhibitor, Exhibits Potent In Vitro Activity against Hepatitis C Virus Alone or in Combination with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisporivir, a cyclosporin derivative that selectively inhibits cyclophilin, for the treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Cytotoxicity Profiles of Cyclosporin A and Cyclosporin A-Derivative 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity profiles of the well-established immunosuppressant Cyclosporin A and a less-characterized compound, Cyclosporin A-Derivative 1. While extensive data is available for Cyclosporin A, public information on the specific cytotoxicity of this compound, identified as a crystalline intermediate from patent WO 2013167703 A1, is not currently available. This guide therefore summarizes the known cytotoxic effects of Cyclosporin A and presents the standardized experimental protocols that would be necessary to conduct a direct comparative analysis against this compound.
Quantitative Cytotoxicity Data
A direct comparison of quantitative cytotoxicity data is not possible due to the absence of publicly available information for this compound. The following table summarizes the types of data available for Cyclosporin A and indicates the data gap for its derivative.
| Parameter | Cyclosporin A | This compound |
| Cell Line / Primary Cells | Data available for various cell types including lymphocytes, renal cells, hepatocytes, and neuronal cells. | No public data available |
| IC50 (Inhibitory Concentration 50%) | Varies by cell type and assay; e.g., ~30 µM in mouse L929 cells (MTS assay, 3 days)[1], ~24 µM in human Huh-Mono cells (MTT assay, 3 days)[1]. | No public data available |
| LDH Release (Cell Lysis) | Dose-dependent increases observed in various cell types, indicating membrane damage. | No public data available |
| Apoptosis Induction | Can induce apoptosis, particularly at higher concentrations, through mechanisms involving mitochondrial pathways. | No public data available |
| Organ-Specific Toxicity | Known nephrotoxicity, hepatotoxicity, and neurotoxicity. | No public data available |
Mechanism of Action and Signaling Pathways
Cyclosporin A primarily exerts its immunosuppressive effect by inhibiting the phosphatase activity of calcineurin[2][3]. This action is mediated through the formation of a complex with an intracellular protein, cyclophilin[3]. The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and activation[2][4][5]. At higher concentrations, or with prolonged exposure, this disruption of cellular signaling can contribute to cytotoxicity.
References
Validating "Cyclosporin A-Derivative 1" as a Negative Control for Immunosuppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of "Cyclosporin A-Derivative 1" as a negative control in immunosuppression research. By comparing its activity profile with that of its parent compound, Cyclosporin A (CsA), we establish the criteria and experimental evidence required to confirm its suitability as a non-immunosuppressive control.
Cyclosporin A is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its mechanism of action involves the inhibition of T-cell activation, a critical step in the adaptive immune response.[3][4] A reliable negative control is essential for accurately interpreting experimental results and identifying true immunosuppressive effects of novel compounds. "this compound" is presented here as a hypothetical, structurally similar analog of CsA that lacks immunosuppressive activity, making it an ideal candidate for such a control.
Core Principle of Validation
The fundamental principle for validating "this compound" as a negative control lies in demonstrating its inability to elicit the key immunosuppressive effects characteristic of Cyclosporin A. This is primarily achieved by showing that while it may share some biochemical interactions with CsA, such as binding to cyclophilin, it fails to inhibit the downstream signaling cascade that leads to T-cell suppression.[5]
Comparative Data Summary
The following tables summarize the expected comparative data from key validation experiments.
Table 1: Biochemical and Cellular Activity Profile
| Parameter | Cyclosporin A (Active Compound) | "this compound" (Negative Control) | Expected Outcome for Validation |
| Cyclophilin A Binding | High Affinity | High Affinity | Binding to cyclophilin is required but not sufficient for immunosuppression.[5] Similar binding demonstrates the derivative's structural relationship to CsA. |
| Calcineurin Inhibition | Potent Inhibition | No significant inhibition | This is the critical differentiating factor. Lack of calcineurin inhibition is the primary molecular basis for the derivative's non-immunosuppressive character.[3][5] |
| NFAT Nuclear Translocation | Inhibited | Unaffected | Demonstrates the functional consequence of the lack of calcineurin inhibition. |
| IL-2 Gene Transcription | Suppressed | Unaffected | Confirms the downstream effect on a key cytokine gene responsible for T-cell proliferation.[4] |
Table 2: In Vitro Immunosuppression Assays
| Assay | Cyclosporin A (Active Compound) | "this compound" (Negative Control) | Expected Outcome for Validation |
| T-Cell Proliferation Assay (e.g., using PHA or anti-CD3/CD28 stimulation) | Dose-dependent inhibition of proliferation | No significant inhibition of proliferation | Directly measures the compound's effect on T-cell expansion, a hallmark of an immune response. |
| Mixed Lymphocyte Reaction (MLR) | Potent suppression of T-cell proliferation and cytokine production | No significant suppression | Assesses the compound's ability to prevent an allogeneic immune response, mimicking an organ rejection scenario. |
| Cytokine Production Assay (e.g., IL-2, IFN-γ) | Significant reduction in cytokine levels | No significant reduction in cytokine levels | Quantifies the impact on the production of key signaling molecules that drive the immune response. |
Signaling Pathways
The immunosuppressive action of Cyclosporin A is initiated by its binding to the intracellular protein cyclophilin A. This complex then inhibits the phosphatase activity of calcineurin.[3][4][6][7] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate the transcription of genes encoding cytokines like Interleukin-2 (IL-2).[3][4] By inhibiting calcineurin, CsA blocks this pathway, leading to immunosuppression.
"this compound," as a negative control, is expected to bind to cyclophilin A but the resulting complex should not inhibit calcineurin.[5] Consequently, NFAT is dephosphorylated and translocates to the nucleus, leading to normal gene transcription and T-cell activation.
Caption: Cyclosporin A and its derivative's signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the robust validation of "this compound."
1. T-Cell Proliferation Assay
-
Objective: To assess the effect of the compounds on the proliferation of T-lymphocytes following stimulation.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of Cyclosporin A, "this compound," or a vehicle control to the wells.
-
Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or with anti-CD3 and anti-CD28 antibodies.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assess cell proliferation using a standard method such as the MTT assay, BrdU incorporation, or CFSE dilution by flow cytometry.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
-
2. Mixed Lymphocyte Reaction (MLR)
-
Objective: To evaluate the impact of the compounds on the proliferation of T-cells in response to allogeneic stimulation.
-
Methodology:
-
Isolate PBMCs from two different healthy donors (responder and stimulator).
-
Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture the responder PBMCs (1 x 10^5 cells/well) with the treated stimulator PBMCs (1 x 10^5 cells/well) in a 96-well plate.
-
Add serial dilutions of Cyclosporin A, "this compound," or a vehicle control to the wells.
-
Incubate the plates for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
Measure proliferation of the responder cells as described in the T-cell proliferation assay.
-
3. Cytokine Production Assay
-
Objective: To quantify the effect of the compounds on the production of key pro-inflammatory cytokines, particularly IL-2.
-
Methodology:
-
Set up a T-cell stimulation experiment as described in the T-cell proliferation assay.
-
After 24-48 hours of incubation, collect the cell culture supernatants.
-
Measure the concentration of IL-2, IFN-γ, and other relevant cytokines in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Compare the cytokine levels in the drug-treated wells to the vehicle-treated control.
-
Experimental Workflow
The validation process for "this compound" should follow a logical progression from biochemical assays to cellular and functional assays.
Caption: Workflow for validating a non-immunosuppressive derivative.
Conclusion
The validation of "this compound" as a negative control for immunosuppression hinges on demonstrating a clear divergence in its biological activity compared to Cyclosporin A, despite their structural similarity. The key evidence lies in its inability to inhibit the calcineurin-NFAT signaling pathway and, consequently, its lack of effect on T-cell proliferation and cytokine production. By following the outlined experimental protocols and comparative analyses, researchers can confidently establish "this compound" as a robust and reliable negative control, thereby enhancing the accuracy and validity of their immunosuppression studies.
References
- 1. Cyclosporin A: a powerful immunosuppressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 5. Molecular mechanisms of immunosuppression by cyclosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of immunosuppression by cyclosporine, FK506, and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosporin A and FK506: molecular mechanisms of immunosuppression and probes for transplantation biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
